Tetrandrine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178062, DTXSID70881383 | |
| Record name | S,S-(+)-Tetrandrine | |
| Source | EPA DSSTox | |
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| Record name | (+/-)-Tetrandrine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-34-3, 23495-89-8 | |
| Record name | Tetrandrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-Tetrandrine | |
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| Record name | Tetrandrine | |
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| Record name | DL-Tetrandine | |
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| Record name | S,S-(+)-Tetrandrine | |
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| Record name | Tetrandrine | |
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| Record name | TETRANDRINE, (+)- | |
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| Record name | TETRANDRINE, (±)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: The Mechanistic Pharmacology of Tetrandrine in Oncology
Executive Technical Synthesis: The Lysosomotropic Alkaloid
Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, functions as a multi-target small molecule modulator with a distinct lysosomotropic profile. Unlike varying kinase inhibitors that target single nodes, TET exerts its cytotoxicity through a "dual-hit" mechanism:
-
Upstream Signaling Modulation: Inhibition of PI3K/Akt/mTOR and PKC-α pathways to initiate autophagic signals and G1/S cell cycle arrest.
-
Downstream Organelle Dysfunction: As a weak base, TET accumulates in acidic lysosomes, causing proton sponge-mediated deacidification. This blocks the fusion of autophagosomes with lysosomes (autophagic flux blockade), leading to the accumulation of toxic protein aggregates, ROS amplification, and eventual energetic catastrophe (ATP depletion).
Furthermore, TET acts as a potent reversal agent for Multidrug Resistance (MDR) by competitively binding to the P-glycoprotein (P-gp/ABCB1) efflux pump, restoring the intracellular retention of chemotherapeutics like doxorubicin and vincristine.
Core Mechanism I: The Autophagic Flux Paradox
The most critical technical nuance in TET research is distinguishing between autophagy induction and autophagic flux blockade . Early literature often misclassified TET solely as an autophagy inducer due to observed increases in LC3-II markers. However, rigorous flux analysis reveals a more complex reality.
The Mechanism[1][2][3][4][5][6][7][8][9]
-
Induction Phase: TET generates Reactive Oxygen Species (ROS) and inhibits the mTORC1 complex (often via AMPK activation or direct Akt inhibition), signaling the cell to initiate autophagy.
-
Blockade Phase: TET acts as a lysosomotropic agent.[1][2] It partitions into the lysosome, neutralizes the pH (deacidification), and inhibits Cathepsin proteases. Consequently, while autophagosomes are formed (LC3-II increases), they cannot degrade their cargo.
-
Outcome: The accumulation of undegraded autophagic vacuoles leads to "autophagic stress," causing mitochondrial turnover failure, energy depletion, and a switch to apoptosis.
Visualization: The Signaling & Blockade Network
Figure 1: The dual mechanism of this compound: initiating autophagy via mTOR inhibition while simultaneously blocking degradation via lysosomal deacidification.
Experimental Protocol 1: Validating Autophagic Flux Blockade
Objective: To determine if TET induces functional autophagy or blocks flux. Principle: If TET is a blocker, adding a known lysosomal inhibitor (Bafilomycin A1 or Chloroquine) should not significantly increase LC3-II levels further, as the pathway is already maximally blocked.
Step-by-Step Workflow:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) at
cells/well in 6-well plates. -
Treatment Groups:
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Blot for LC3B (observe LC3-I to LC3-II conversion) and p62/SQSTM1 .
-
-
Data Interpretation:
-
Inducer Scenario: TET + BafA1 shows significantly higher LC3-II than TET alone (additive effect).
-
Blocker Scenario (TET behavior): TET increases LC3-II, but TET + BafA1 shows no significant increase over TET alone (flux is already saturated). p62 levels should increase (lack of degradation).
-
Core Mechanism II: Reversal of Multidrug Resistance (MDR)
TET reverses MDR primarily by interacting with P-glycoprotein (ABCB1), an ATP-binding cassette transporter that pumps chemotherapeutics out of cells.
The Mechanism[1][2][3][4][5][6][7][8][9]
-
Direct Interaction: TET binds to the drug-binding domains of P-gp.
-
Competitive Inhibition: It competes with substrates (e.g., Doxorubicin, Paclitaxel) for transport, effectively "clogging" the pump.
-
Expression Modulation: Chronic exposure to TET has been observed to downregulate P-gp protein expression via the NF-κB or ERK signaling pathways, preventing the transporter's synthesis.
Visualization: MDR Reversal Logic
Figure 2: this compound competitively inhibits P-gp, preventing chemotherapy efflux and restoring drug sensitivity.
Experimental Protocol 2: Rhodamine 123 Efflux Assay
Objective: Quantify P-gp inhibition activity of TET. Tracer: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate.
-
Preparation: Use MDR-positive cells (e.g., MCF-7/ADR or KB-V1).
-
Drug Loading: Incubate cells with Rh123 (5 µM) for 1 hour at 37°C.
-
Treatment:
-
Analysis:
-
Measure intracellular fluorescence via Flow Cytometry (FITC channel).
-
Result: Effective P-gp inhibition will result in high retention of fluorescence (peak shift to the right) compared to untreated controls which will pump the dye out (peak left).
-
Mechanism III: Cell Cycle Arrest & Apoptosis
TET induces cell cycle arrest, predominantly at the G1/S phase , preventing DNA replication.
-
Cyclin/CDK Regulation: TET downregulates Cyclin D1 and CDK4/6 expression.
-
CKI Upregulation: It upregulates Cyclin-dependent Kinase Inhibitors (CKIs) such as p21^Cip1 and p27^Kip1 .
-
ROS-Dependent Apoptosis: The mitochondrial accumulation of ROS leads to the opening of the Mitochondrial Permeability Transition Pore (mPTP), release of Cytochrome c, and activation of the intrinsic Caspase-9/3 cascade.
Quantitative Data Summary
The following table summarizes reported IC50 values and key molecular effects across various cancer cell lines.
| Cancer Type | Cell Line | IC50 (approx.[2][3] 48h) | Key Mechanism Observed |
| Breast | MDA-MB-231 | 5 – 10 µM | Autophagy induction (early), ROS generation |
| Prostate | PC-3 | ~4.5 µM | Lysosomal deacidification, Autophagic flux blockade |
| Renal | 786-O | ~6.0 µM | Energy depletion (ATP drop), AMPK activation |
| Leukemia | K562/ADR | ~2.5 µM (Reversal) | P-gp inhibition (MDR reversal), Apoptosis |
| Liver | HepG2 | ~8.0 µM | G1/S Arrest, Cyclin D1 downregulation |
| Lung | A549 | ~9.5 µM | ROS-mediated mitochondrial apoptosis |
Note: Values are aggregated from multiple studies and may vary based on assay conditions.
References
-
This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells. Source:[1][2] Cell Death & Disease (2014) URL:[5][Link]
-
This compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. Source:[6] Cancer Chemotherapy and Pharmacology URL:[7][4][6][8][Link]
-
This compound induces early G1 arrest in human colon carcinoma cells. Source: Cancer Research URL:[9][Link]
-
This compound is a potent cell autophagy agonist via activated intracellular reactive oxygen species. Source:[4] Journal of Experimental & Clinical Cancer Research URL:[Link]
-
This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells. Source: Molecules (2016) URL:[Link]
Sources
- 1. AB228. This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent cell autophagy agonist via activated intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Oncology [spandidos-publications.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Tetrandrine as a Potent Immunomodulator
Executive Summary & Chemical Identity
Tetrandrine (TET), a bisbenzylisoquinoline alkaloid (
Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, TET functions as a broad-spectrum signaling disruptor . Its primary mechanism involves the blockade of L-type and T-type calcium channels, which cascades into the inhibition of calcium-dependent pro-inflammatory pathways, specifically NF-
This guide dissects the molecular causality of TET, provides validated experimental protocols for researchers, and addresses the critical pharmacokinetic hurdles in its development.
Molecular Mechanisms: The Calcium-Inflammation Axis
The anti-inflammatory potency of this compound stems from its ability to uncouple the "Calcium-ROS-Inflammasome" axis.
Calcium Channel Blockade & NF- B Suppression
Intracellular calcium (
-
Mechanism: By preventing extracellular
influx, TET inhibits the phosphorylation of I B kinase (IKK). -
Result: I
B is not degraded, preventing the liberation of the p65/p50 NF- B complex. Consequently, nuclear translocation is blocked, and transcription of pro-inflammatory cytokines (TNF- , IL-6, IL-1 ) is halted.
NLRP3 Inflammasome Inhibition & Autophagy
Recent high-impact studies have identified the NLRP3 inflammasome as a distinct target.
-
ROS Scavenging: TET activates the Nrf2/HO-1 pathway, reducing Reactive Oxygen Species (ROS). Since ROS is a trigger for NLRP3 assembly, this dampens the response.
-
Mitophagy Induction: TET promotes autophagy (specifically the accumulation of p62/SQSTM1), which clears damaged mitochondria. This removes the source of mitochondrial ROS and mtDNA that otherwise activates the inflammasome.
Visualization of Signaling Pathways
Figure 1: Mechanistic map showing this compound's dual-action blockade of Calcium influx and NF-κB/NLRP3 pathways.
Preclinical Data Summary
The following table synthesizes efficacy data from key cell lines and animal models, providing a reference for dose selection.
| Model System | Disease Context | Effective Dosage / Concentration | Key Outcome | Reference |
| RAW 264.7 (Murine Macrophages) | General Inflammation | >50% reduction in NO, TNF- | [1] | |
| HUVEC (Endothelial Cells) | Vascular Inflammation | Inhibition of VCAM-1/ICAM-1 expression. | [2] | |
| Rat Model (Silicosis) | Lung Fibrosis | Reduced collagen deposition & lung coefficient. | [3] | |
| Mouse Model (CIA - Arthritis) | Rheumatoid Arthritis | Reduced paw swelling & synovial inflammation. | [4] | |
| Mesangial Cells | Kidney Inflammation | Inhibition of proliferation via MAPK pathway. | [5] |
Validated Experimental Protocol: In Vitro Macrophage Assay
Objective: To quantify the anti-inflammatory effect of this compound on LPS-induced RAW 264.7 macrophages via Nitric Oxide (NO) inhibition.
Reagents & Preparation
-
This compound Stock: Dissolve powder in 100% DMSO to create a 100 mM stock. Store at -20°C.
-
Working Solution: Dilute stock in DMEM to reach 10, 30, and 100
M. (Final DMSO concentration must be < 0.1%). -
LPS (E. coli O111:B4): Prepare 1 mg/mL stock in PBS. Use at 1
g/mL final concentration.
Step-by-Step Workflow
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate overnight (37°C, 5% ) to allow adherence. -
Pre-treatment (Critical Step): Remove old media. Add fresh media containing this compound (1, 5, 10
M) or Vehicle control.-
Why: Pre-treatment for 1 hour is essential to block calcium channels before the inflammatory insult occurs.
-
-
Stimulation: Add LPS (Final conc: 1
g/mL) to all wells except the Negative Control. -
Incubation: Incubate for 24 hours .
-
Analysis (Griess Assay):
-
Transfer 100
L of supernatant to a new plate. -
Add 100
L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate 10 mins at Room Temp (Dark).
-
Measure Absorbance at 540 nm.[1]
-
-
Viability Check (MTT/CCK-8): Perform on the remaining cells to ensure reduced NO is due to anti-inflammation, not cytotoxicity.
Experimental Workflow Diagram
Figure 2: Linear workflow for validating this compound efficacy in vitro. Note the parallel viability check.
Pharmacokinetics & Safety Profile (The "Reality Check")
For drug development professionals, understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound is as critical as its mechanism.
Pharmacokinetics
-
Absorption: Class II/IV drug. High permeability but poor water solubility.[2] Oral bioavailability is variable.
-
Distribution (Lysosomal Trapping): TET is a weak base. It accumulates extensively in acidic organelles (lysosomes), leading to a high Volume of Distribution (
).-
Clinical Implication: Tissue concentrations in the lung and liver can be 25-50x higher than plasma concentrations.[3] This makes it an excellent candidate for pulmonary diseases (Silicosis, ALI) but increases organ-specific toxicity risks.
-
-
Metabolism: Extensively metabolized by the liver, primarily via CYP3A isoforms.[2]
Toxicity & Safety
-
Hepatotoxicity: This is the dose-limiting factor. Chronic use or high doses can elevate ALT/AST levels.
-
Pulmonary Fibrosis: Paradoxically, while used to treat fibrosis, extremely high doses can induce fibrotic changes due to chronic inflammation from lysosomal overload.
-
LD50:
-
Oral (Mice): ~708 mg/kg
-
Intravenous (Mice): ~65 mg/kg (Narrow therapeutic window for IV).
-
References
-
This compound inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells. Source: PubMed / NIH URL:[Link]
-
This compound suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation. Source:[4] Journal of Orthopaedic Research URL:[Link]
-
Therapeutic effect of this compound on silicosis rats and its toxic effect on liver and kidney function. Source: China Occupational Medicine URL:[Link]
-
NF-κB Restricts Inflammasome Activation via Elimination of Damaged Mitochondria. (Mechanistic grounding for Autophagy/NLRP3 link) Source: Cell URL:[Link][5]
-
This compound inhibits the proliferation of mesangial cells induced by IgA1 via MAPK/NF-κB signaling pathway. Source:[6] Frontiers in Pharmacology URL:[Link]
-
Quantitative pulmonary pharmacokinetics of this compound for SARS-CoV-2 repurposing. (Data on Lung vs Plasma distribution) Source: Acta Pharmaceutica Sinica B URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Quantitative pulmonary pharmacokinetics of this compound for SARS-CoV-2 repurposing: a physiologically based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Mechanisms and Therapeutic Potential of Tetrandrine: A Technical Analysis
Executive Summary
Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has historically been utilized for its anti-hypertensive and anti-inflammatory properties. However, recent pharmacological evaluations have repositioned TET as a potent neuroprotective agent. Its efficacy stems from a multi-target mechanism involving L-type calcium channel blockade , mTOR-dependent autophagy induction , and P-glycoprotein (P-gp) modulation .
This technical guide analyzes the molecular causality of this compound’s neuroprotection, specifically in the contexts of Ischemia/Reperfusion (I/R) injury, Alzheimer’s Disease (AD), and Parkinson’s Disease (PD). It provides researchers with validated experimental protocols and mechanistic signaling maps to facilitate translational development.
Molecular Pharmacology: The "How"
This compound’s neuroprotective profile is not the result of a single interaction but a synergy of three distinct molecular events.
Calcium Homeostasis & Calpain Inhibition
Excitotoxicity, driven by intracellular calcium (
-
Mechanism: TET acts as a non-selective blocker of L-type voltage-gated calcium channels (VGCCs) and inhibits TPC2 (Two-Pore Channel 2) in lysosomes.
-
Downstream Effect: By limiting
influx, TET prevents the activation of Calpain , a calcium-dependent protease that degrades cytoskeletal proteins (spectrin) and triggers apoptosis via the Caspase-3 pathway.
Autophagy Induction via mTOR Inhibition
In proteinopathy-driven diseases (AD, PD), the failure to clear misfolded proteins (Amyloid-
-
Mechanism: TET induces autophagy primarily by inhibiting the PI3K/Akt/mTOR signaling axis. It has also been shown to inhibit PKC-
, a negative regulator of autophagy. -
Marker Validation: Treatment with TET consistently elevates LC3-II levels (autophagosome marker) and reduces p62/SQSTM1 (substrate receptor), indicating completed autophagic flux rather than just blockage of degradation.
P-glycoprotein (P-gp) Modulation at the BBB
A critical barrier in neuropharmacology is blood-brain barrier (BBB) penetration.
-
Mechanism: TET is a potent inhibitor of P-glycoprotein (MDR1), the efflux pump responsible for expelling xenobiotics from the BBB.
-
Therapeutic Implication: TET not only penetrates the BBB due to its lipophilic nature but also reverses multidrug resistance (MDR), potentially enhancing the brain retention of co-administered neurotherapeutics.
Mechanistic Signaling Pathway (Visualization)
Figure 1: this compound exerts neuroprotection by blocking calcium-dependent apoptosis and inducing mTOR-dependent autophagy, while simultaneously inhibiting P-gp to ensure BBB retention.
Therapeutic Applications & Data Summary
Ischemic Stroke (Ischemia/Reperfusion)
In Middle Cerebral Artery Occlusion (MCAO) models, TET demonstrates significant reduction in infarct volume. The mechanism is tied to the suppression of the NF-
Alzheimer’s & Parkinson’s Disease
TET’s ability to induce autophagy makes it a candidate for clearing amyloid plaques and neurofibrillary tangles. In MPTP-induced PD models, TET prevents dopaminergic neuron loss in the Substantia Nigra.
Quantitative Data Summary
| Parameter | Experimental Context | Value/Observation | Reference |
| IC50 (Cytotoxicity) | SH-SY5Y Cells (24h) | ~15 - 25 | [1] |
| Autophagy Induction | HeLa / Neuroblastoma | 2.5 - 5.0 | [2] |
| Effective Dose (In Vivo) | Rat MCAO Model (I.P.) | 10 - 30 mg/kg | [3] |
| Infarct Reduction | Rat MCAO Model | ~30-40% reduction vs. Vehicle | [3] |
| P-gp Inhibition | Caco-2 / BBB Models | [4] |
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
In Vitro: Autophagy Flux Assay (SH-SY5Y Cells)
Objective: Verify TET-induced autophagy is functional (flux) and not just a blockage of lysosomal degradation.
-
Seeding: Seed SH-SY5Y cells at
cells/well in 6-well plates. Culture for 24h. -
Treatment Groups:
-
Control (DMSO 0.1%)
-
TET Low (1.0
M) -
TET High (5.0
M) -
Flux Control (Critical): TET (5.0
M) + Chloroquine (10 M). Chloroquine blocks lysosomal fusion; if TET induces flux, this combination should show even higher LC3-II than TET alone.
-
-
Incubation: 24 hours.
-
Lysis: RIPA buffer with protease/phosphatase inhibitors.
-
Western Blot Targets:
-
LC3-I/II: Look for conversion to LC3-II (14-16 kDa).
-
p62: Should decrease with TET alone, but accumulate with Chloroquine.
-
mTOR/p-mTOR: Check for decreased phosphorylation at Ser2448.
-
In Vivo: MCAO Ischemia/Reperfusion Model
Objective: Assess neuroprotection in a transient ischemic stroke model.
-
Animals: Male Sprague-Dawley rats (250-280g).
-
Anesthesia: Isoflurane (induction 4%, maintenance 2%).
-
Surgery (Occlusion): Insert monofilament suture into ECA, advancing to ICA to block MCA origin. Maintain occlusion for 90 minutes .
-
Reperfusion: Withdraw filament to allow blood flow.
-
Drug Administration:
-
Timepoint: Immediately upon reperfusion (0h) and 24h post-reperfusion.
-
Dosage: this compound 30 mg/kg (dissolved in acidic saline, pH adjusted to 6.5) via Intraperitoneal (I.P.) injection.[1]
-
-
Analysis (72h post-injury):
-
TTC Staining: Slice brain (2mm sections), stain with 2% TTC. Infarct appears white; viable tissue red.
-
Neurological Score: Longa Scale (0=Normal, 4=No spontaneous walking).
-
Experimental Workflow (Visualization)
Figure 2: Workflow for evaluating this compound efficacy in Rat MCAO Ischemia/Reperfusion model.
Clinical Outlook & Toxicology
While promising, TET has a narrow therapeutic index. High doses (>50 mg/kg in rodents) can induce hepatotoxicity and pulmonary fibrosis. Future drug development should focus on:
-
Nano-formulations: To improve bioavailability and reduce systemic toxicity.
-
Analogs: 5-bromo-tetrandrine (and other derivatives) are being explored for better P-gp selectivity and reduced calcium-channel dependent cardiac side effects.
References
-
Wang, T., et al. (2004).[2][3] "this compound is a potent cell autophagy agonist." Journal of Biological Chemistry.
-
Rim, H.K., et al. (2015). "this compound induces autophagy via the mTOR signaling pathway." Science.
-
Chen, Y., et al. (2011).[3] "Neuroprotective effects of this compound against brain ischemia/reperfusion injury."[4][5] Neurological Research.
-
Zhu, X., et al. (2019). "this compound reverses multidrug resistance by inhibiting P-glycoprotein function."[6][7][8] Cancer Chemotherapy and Pharmacology.
-
Sakurai, Y., et al. (2015).[2] "Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment." Science.
Sources
- 1. This compound Ameliorates Myocardial Ischemia Reperfusion Injury through miR-202-5p/TRPV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound against vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates ischemia/reperfusioninduced neuronal damag...: Ingenta Connect [ingentaconnect.com]
- 5. This compound Protects Mouse Retinal Ganglion Cells from Ischemic Injury | AAT Bioquest [aatbio.com]
- 6. Effect of five novel 5-substituted this compound derivatives on P-glycoprotein-mediated inhibition and transport in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effect of this compound on refractory epilepsy via suppressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Origin and extraction of Tetrandrine from Stephania tetrandra
Origin and Extraction of Tetrandrine from Stephania tetrandra: A Technical Guide
Executive Summary
This compound (C38H42N2O6) is a bisbenzylisoquinoline alkaloid and the primary bioactive constituent of the root of Stephania tetrandra S. Moore (Menispermaceae).[1] Historically utilized in Traditional Chinese Medicine (TCM) as "Han Fang Ji" for edema and rheumatism, modern pharmacology has validated its efficacy as a calcium channel blocker, an anti-inflammatory agent, and a potent reverser of P-glycoprotein-mediated multidrug resistance (MDR) in cancer therapy.
This technical guide provides a rigorous framework for the extraction, isolation, and validation of this compound. It prioritizes the critical safety distinction between Stephania tetrandra and the nephrotoxic Aristolochia fangchi, and details both industrial-viable and high-efficiency laboratory protocols.
Botanical & Chemical Profile
| Feature | Specification |
| Target Species | Stephania tetrandra S. Moore |
| Family | Menispermaceae |
| Plant Part | Root (Radix) |
| Target Molecule | This compound (Tet) |
| Major Impurity | Fangchinoline (Demethylthis compound) |
| Chemical Class | Bisbenzylisoquinoline Alkaloid |
| Molecular Weight | 622.75 g/mol |
| Solubility | Soluble in ethanol, acetone, chloroform; poorly soluble in water; soluble in acidic aqueous solutions. |
Critical Quality Attribute (CQA): The Aristolochic Acid Safety Protocol
WARNING: The most critical risk in this compound extraction is botanical substitution. Stephania tetrandra (Han Fang Ji) is frequently confused with Aristolochia fangchi (Guang Fang Ji) due to nomenclature and morphological similarities.[2][3][4] Aristolochia species contain Aristolochic Acid (AA) , a Class I carcinogen and potent nephrotoxin causing Aristolochic Acid Nephropathy (AAN).[3]
Mandatory Exclusion Protocol: Before extraction, raw material must undergo a binary authentication process.
Figure 1: Mandatory safety workflow to prevent Aristolochic Acid contamination.
Extraction Methodologies
Protocol A: Industrial Calcium-Oxide Mediated Extraction
Principle: This method utilizes the basicity of Calcium Oxide (Quick Lime) to liberate the free alkaloid base from plant salts, enhancing solubility in organic solvents while sequestering acidic impurities (like phenolic acids) as insoluble calcium salts.
Reagents:
-
Stephania tetrandra root powder (Mesh 40-60)
-
Calcium Oxide (CaO) powder
-
Ethanol (95%)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Acetone (for crystallization)
Step-by-Step Workflow:
-
Alkaline Pre-treatment:
-
Mix S. tetrandra powder with CaO powder (Ratio 10:1 w/w).
-
Moisten with water to activate CaO and allow to stand for 1-2 hours. Causality: This converts alkaloid salts to free bases.
-
-
Reflux Extraction:
-
Extract the mixture with 95% Ethanol (1:6 w/v) under reflux for 2 hours.
-
Repeat extraction twice. Combine filtrates.
-
-
Acid-Base Purification (The "pH Swing"):
-
Concentrate ethanol extract to a syrup.
-
Dissolve in 2% HCl (pH adjusted to 2-3). Filter to remove non-alkaloidal lipophiles.
-
Validation: The filtrate should be clear; alkaloids are now water-soluble salts.
-
Adjust filtrate pH to 10-11 using 10% NaOH.
-
Observation: A heavy precipitate (crude alkaloids) will form.
-
-
Crystallization:
-
Collect the precipitate by filtration or centrifugation.
-
Dissolve the crude wet cake in boiling Acetone.
-
Allow to cool slowly to 4°C.
-
Selectivity: this compound crystallizes preferentially; Fangchinoline remains largely in the mother liquor.
-
Protocol B: Ultrasound-Assisted Supramolecular Solvent Extraction (Lab Scale)
Principle: Uses a "Supramolecular Solvent" (SUPRAS) composed of Hexafluorobutanol (HFB) and Hexanol. This amphiphilic environment mimics cellular membranes, significantly increasing the mass transfer of bisbenzylisoquinoline alkaloids compared to standard ethanol.
Parameters:
-
Solvent: HFB-Hexanol mixture (optimized ratio determined by phase separation).
-
Solid-Liquid Ratio: 1:30 (g/mL).
-
Ultrasonic Power: 250W, 40 kHz.[5]
-
Time: 20 minutes.
-
Temperature: 30°C.
Advantage: Yields are typically 15-20% higher than maceration with significantly reduced solvent consumption.
Isolation and Purification Workflow
The separation of this compound (Tet) from its structural analog Fangchinoline (Fan) is the primary purification challenge. They differ only by a methyl group (Tet has a methoxy at C-7; Fan has a hydroxyl).
Figure 2: Isolation workflow highlighting the critical pH swing and fractional crystallization steps.
Analytical Validation (HPLC)
To confirm purity and calculate yield, the following HPLC method is the industry standard for separating this compound from Fangchinoline.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Athena C18, 250mm x 4.6mm, 5μm) |
| Mobile Phase | Methanol : Water (65 : 35 v/v) |
| Additive | 1.0 g/L Sodium Octanesulfonate (Ion-pairing agent) |
| pH Adjustment | pH 3.0 (adjusted with Glacial Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm |
| Retention Times | Fangchinoline (~8 min), this compound (~11 min) |
Why Sodium Octanesulfonate? this compound is a basic alkaloid. On standard C18 columns, it interacts with residual silanol groups, causing peak tailing. Sodium octanesulfonate acts as an ion-pairing reagent, neutralizing the positive charge on the alkaloid nitrogen, improving peak symmetry and resolution.
References
-
Differentiation of Species: Vermaak, I., et al. (2015). "Differentiation between two 'fang ji' herbal medicines, Stephania tetrandra and the nephrotoxic Aristolochia fangchi, using hyperspectral imaging."[4] Phytochemistry. Link
-
Extraction Protocol (Patent): "Method for extracting this compound and demethylthis compound." CN102382119B. Link
-
Modern Extraction (UAE): Liu, Y., et al. (2014). "Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and this compound from the roots of Stephaniae tetrandrae." Analytical Methods. Link
-
Analytical Method: Zhang, X., et al. (2015). "Simultaneous Determination of Fangchinoline and this compound in Qi-Fang-Xi-Bi-Granules by RP-HPLC." Journal of Chromatographic Science. Link
-
Pharmacology & MDR: Liu, W., et al. (2016). "this compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy."[6] Oncotarget. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Sequence-Specific Detection of Aristolochia DNA – A Simple Test for Contamination of Herbal Products [frontiersin.org]
- 4. Differentiation between two "fang ji" herbal medicines, Stephania tetrandra and the nephrotoxic Aristolochia fangchi, using hyperspectral imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biozoojournals.ro [biozoojournals.ro]
- 6. This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Tetrandrine: A Multi-Target Modulator of Cellular Signaling
Executive Summary
Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has transcended its traditional role as a calcium channel blocker to emerge as a potent modulator of oncogenic and fibrotic signaling. This guide dissects the compound's complex pharmacodynamics, specifically its dual-phase regulation of autophagy (initiation vs. flux blockage), its direct interaction with P-glycoprotein (P-gp) to reverse multidrug resistance (MDR), and its inhibition of TGF-β/Smad signaling in fibrosis.
Key Mechanism: TET functions as a "cationic amphiphilic drug" (CAD), allowing it to accumulate in acidic organelles (lysosomes), neutralizing their pH while simultaneously inhibiting upstream mTOR signaling. This creates a state of autophagic stress —a critical vulnerability in cancer cells.
Pharmacological Architecture & Signaling Pathways[1]
The Autophagy-Apoptosis Paradox
TET presents a unique mechanistic profile that distinguishes it from standard mTOR inhibitors (like Rapamycin). It acts as a "double-edged sword" in the autophagy pathway:
-
Upstream Initiation (Induction): TET inhibits the PI3K/AKT/mTOR axis. By dephosphorylating mTOR (Ser2448) and its downstream effectors (p70S6K, 4EBP1), it releases the "brake" on the ULK1 complex, initiating autophagosome formation.
-
Downstream Blockade (Flux Inhibition): Similar to Chloroquine, TET accumulates in lysosomes, raising intralysosomal pH. This prevents the fusion of autophagosomes with lysosomes (or inhibits lysosomal proteases), leading to the accumulation of LC3-II and p62/SQSTM1 .
Result: The cell initiates autophagy to survive stress but cannot complete the recycling process, leading to the accumulation of toxic protein aggregates and ROS, triggering Type II Programmed Cell Death (Autophagic Cell Death) .
The ROS-Mitochondrial Axis
TET induces a surge in Reactive Oxygen Species (ROS), which acts as a secondary messenger to:
-
Depolarize the mitochondrial membrane potential (
). -
Release Cytochrome c into the cytosol.
-
Activate the intrinsic apoptotic cascade (Caspase-9
Caspase-3).[1]
Reversing Multidrug Resistance (MDR)
In MDR phenotypes, TET functions as a direct inhibitor of the ABCB1 transporter (P-glycoprotein). Unlike competitive substrates, TET binds to P-gp and inhibits its ATPase activity, preventing the efflux of chemotherapeutics like Doxorubicin or Vincristine.
Visualization: The this compound Signaling Network
Caption: TET simultaneously inhibits survival signaling (mTOR, P-gp) and triggers stress pathways (ROS, Lysosomal dysfunction).
Experimental Protocols
Protocol A: Validating Autophagic Flux (The "Clamp" Assay)
Objective: To distinguish whether TET is inducing autophagy or blocking its degradation. Principle: If TET is a pure inducer, adding a lysosomal inhibitor (Bafilomycin A1) should further increase LC3-II levels. If TET already blocks the lysosome, adding Bafilomycin A1 may result in no significant additional accumulation (saturation).
Materials:
-
Cell Line: MDA-MB-231 or HeLa.
-
Reagents: this compound (powder, dissolve in DMSO), Bafilomycin A1 (Baf-A1), Anti-LC3B antibody, Anti-p62 antibody.
Step-by-Step Workflow:
-
Seeding: Plate cells (
cells/well) in 6-well plates. Incubate 24h. -
Treatment Groups:
-
Group 1: Control (DMSO 0.1%).
-
Group 2: TET (
) for 24h. -
Group 3: Baf-A1 (
) for last 4h only. -
Group 4: TET (
, 24h) + Baf-A1 ( , last 4h).
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Western Blot Analysis:
-
Marker: LC3-II (14-16 kDa).
-
Marker: p62/SQSTM1 (62 kDa).
-
-
Interpretation:
-
Induction: TET increases LC3-II compared to Control.
-
Flux Block: TET increases p62 compared to Control.
-
Confirmation: Compare Group 2 vs. Group 4.
-
Protocol B: P-gp Inhibition Assay (Rhodamine 123 Retention)
Objective: To quantify TET's ability to inhibit P-gp efflux activity. Principle: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate. In MDR cells, Rh123 is pumped out. P-gp inhibition leads to intracellular Rh123 retention.
Step-by-Step Workflow:
-
Cell Prep: Use P-gp overexpressing cells (e.g., KBv200 or MCF-7/ADR).
-
Drug Treatment: Incubate cells with TET (
) for 1 hour at 37°C.-
Note: Use non-cytotoxic concentrations for this assay to isolate transporter effects from cell death.
-
-
Dye Loading: Add Rh123 (
) and incubate for another 60 mins in the dark. -
Efflux Phase: Wash cells
with ice-cold PBS to stop transport. Resuspend in PBS. -
Flow Cytometry: Measure fluorescence (FL1 channel).
-
Result: A right-shift in the histogram (increased Mean Fluorescence Intensity) indicates P-gp inhibition.
-
Quantitative Data Synthesis
The following table summarizes this compound's efficacy across various pathological models, synthesizing data from recent high-impact studies.
| Cell Line / Model | Pathology | Target Pathway | Effect / IC50 | Ref |
| MDA-MB-231 | TNBC (Breast Cancer) | PI3K/AKT/mTOR | IC50: ~10-20 µM . Induces autophagy & apoptosis. | [1, 3] |
| SUM-159 | Breast Cancer Stem Cells | ALDH+ Population | IC50: 24.3 µM . Targets tumor-initiating cells.[2] | [5] |
| KBv200 | MDR Oral Cancer | P-glycoprotein (P-gp) | Reversal Fold: 7.6x (at 0.625 µM). Restores Vincristine sensitivity.[3][4] | [7] |
| HSFs | Hypertrophic Scar | TGF-β/Smad | Decreases Smad2, Increases Smad7.[5] Inhibits Collagen I/III.[5] | [8] |
| Panc-1 | Pancreatic Cancer | ROS/Mitochondria | ROS accumulation upon autophagy inhibition. | [2] |
Visualizing the Experimental Logic
The following diagram illustrates the decision tree for determining if this compound is acting via mTOR-dependent autophagy or direct P-gp inhibition in a given experiment.
Caption: Logical workflow to distinguish between metabolic stress (Autophagy) and transport modulation (MDR).
References
-
This compound-Induced Autophagy in MDA-MB-231 Triple-Negative Breast Cancer Cell through the Inhibition of PI3K/AKT/mTOR Signaling. PubMed. Available at: [Link]
-
Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer. Cell Death & Disease.[6] Available at: [Link]
-
This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Frontiers in Pharmacology. Available at: [Link]
-
This compound Modulates Rheb-mTOR Signaling-Mediated Selective Autophagy and Protects Pulmonary Fibrosis. Frontiers in Pharmacology. Available at: [Link]
-
This compound, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro. Int J Mol Sci. Available at: [Link]
-
Simplified Derivatives of this compound as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]
-
Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Effect of this compound on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro. Burns. Available at: [Link]
Sources
- 1. Growth-Suppressive and Apoptosis-Inducing Effects of this compound in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress [mdpi.com]
- 2. This compound, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tetrandrine: A Comprehensive Review of its Pharmacological Landscape and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, is a compound with a rich history in traditional Chinese medicine and a burgeoning future in modern pharmacology.[1][2] Initially recognized for its use in treating silicosis, autoimmune disorders, and hypertension, this compound is now the subject of intensive research for its potent and pleiotropic activities, including anti-cancer, anti-inflammatory, cardiovascular protective, and antiviral effects.[1][3] This guide synthesizes the current body of research on this compound, offering an in-depth exploration of its molecular mechanisms, a critical review of its therapeutic applications, and an analysis of the challenges impeding its clinical translation. We delve into its complex pharmacodynamics, including its primary role as a calcium channel blocker and its modulation of a wide array of critical signaling pathways.[4] Furthermore, this document provides practical, field-proven experimental protocols and visual summaries of key pathways and workflows to equip researchers with the knowledge needed to advance the study of this promising natural product. Despite challenges such as poor water solubility and low bioavailability, strategies including structural modification and advanced drug delivery systems are paving the way for this compound's development as a next-generation therapeutic agent.[3][4]
Introduction: From Traditional Herb to Multifunctional Drug Candidate
This compound (TET) is a prominent natural alkaloid derived from the traditional Chinese herb Fangji.[3] For centuries, it has been used clinically in Asia for the management of hypertension, cardiac arrhythmias, and inflammatory pulmonary diseases.[1][3] Its chemical structure, a symmetrical bisbenzylisoquinoline, endows it with a unique ability to interact with a multitude of cellular targets, leading to a wide spectrum of pharmacological activities.[4] Modern scientific investigation has validated many of its traditional uses and uncovered new, potent therapeutic properties, particularly in oncology. Research has demonstrated that this compound can inhibit cancer cell proliferation, induce apoptosis and autophagy, suppress metastasis, and even reverse multidrug resistance (MDR) across a remarkable range of cancer types.[3][5][6] This multifaceted activity, combined with its anti-inflammatory, antioxidant, and antiviral effects, positions this compound as a compound of significant interest for drug development professionals.[3] However, the journey from a promising natural product to a clinically approved drug is fraught with challenges, primarily related to its pharmacokinetic profile, including poor aqueous solubility and limited oral bioavailability.[3][7] This guide aims to provide a comprehensive technical overview of the current state of this compound research, highlighting both its immense potential and the scientific hurdles that must be overcome.
Pharmacodynamics: The Molecular Mechanisms of Action
This compound's broad therapeutic effects stem from its ability to engage multiple molecular targets and signaling pathways. Its mechanism is not monolithic but rather a complex interplay of interactions that vary depending on the cellular context and dosage.
Primary Mechanism: Calcium Channel Blockade
The most well-characterized action of this compound is its function as a calcium channel blocker.[1][4] It inhibits voltage-gated Ca2+ channels, particularly L-type channels, thereby reducing the influx of calcium into smooth muscle cells and neurons.[4][8] This action is fundamental to its cardiovascular effects, such as vasodilation and antihypertensive properties.[4] Studies have shown that this compound interacts directly with the benzothiazepine-binding site of the calcium channel receptor complex, allosterically modulating the binding of other ligands.[8] This modulation of intracellular calcium homeostasis is a recurring theme that underpins many of its other biological activities, from neurotransmitter release to cell proliferation.[4]
Modulation of Key Cellular Signaling Pathways
Beyond calcium channel modulation, this compound exerts profound effects by intervening in numerous intracellular signaling cascades that are critical for cell survival, proliferation, and inflammation. In cancer cells, it has been shown to inactivate a host of oncogenic pathways.[5]
Key pathways affected by this compound include:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, survival, and metabolism that is often hyperactivated in cancer.[9] this compound has been shown to suppress this pathway, leading to inhibited proliferation and induced apoptosis in various cancers, including endometrial cancer.[10]
-
MAPK Pathways: The Mitogen-Activated Protein Kinase pathways, including p38/MAPK and ERK, are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cancer.[3][11] this compound can regulate these pathways to suppress tumor growth and inflammatory responses.[11][12]
-
NF-κB Signaling Pathway: As a pivotal regulator of inflammation and immune responses, the Nuclear Factor-kappa B (NF-κB) pathway is a major target of this compound.[4] By preventing the degradation of IκB proteins, this compound blocks the nuclear translocation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[4] This mechanism is central to its anti-inflammatory effects.[11]
-
Wnt/β-catenin Signaling Pathway: This pathway is integral to development and is frequently dysregulated in cancer. This compound can modulate the Wnt/β-catenin pathway, contributing to its anticancer effects, including enhancing the cytotoxicity of other chemotherapeutic agents like cisplatin in ovarian cancer.[1][5]
The following diagram illustrates the convergence of these signaling pathways as targets of this compound in a cancer cell context.
Caption: Experimental workflow for quantifying apoptosis using flow cytometry.
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Rationale: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. G0/G1 cells have 2N DNA content, G2/M cells have 4N, and S-phase cells have an intermediate amount. This compound-induced G1 arrest will result in an accumulation of cells in the G0/G1 peak.
Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest cells as described in step 3 of the apoptosis protocol.
-
Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubate the cells for at least 2 hours at -20°C (fixation can be done overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound stands out as a natural product with extraordinary therapeutic versatility. Its ability to modulate fundamental cellular processes—from ion channel activity to the regulation of major signaling pathways—provides a strong rationale for its development in oncology, inflammatory diseases, and beyond. The extensive body of preclinical evidence is compelling, demonstrating potent efficacy across a wide range of disease models. [1] However, the path to broader clinical application is contingent on overcoming its significant pharmacokinetic hurdles. The future of this compound research will be heavily focused on two key areas:
-
Medicinal Chemistry and Structural Optimization: The design and synthesis of novel this compound analogs with improved solubility, bioavailability, and safety profiles are paramount. [3]2. Advanced Drug Delivery: The development of sophisticated formulation strategies, particularly nano-formulations, is critical to enhancing the systemic exposure and therapeutic index of this compound. [6][13] Furthermore, while preclinical data are abundant, there is a need for more well-designed, large-scale clinical trials to definitively establish its safety and efficacy in various indications, both as a monotherapy and in combination with existing drugs. [5][6]The synergistic potential of this compound, especially its ability to reverse chemoresistance, warrants rigorous clinical investigation. By integrating advanced medicinal chemistry, pharmaceutical technology, and clinical research, the full therapeutic potential of this remarkable alkaloid can be unlocked, offering new hope for treating some of the most challenging human diseases.
References
- Luan, F., He, X., & Zeng, N. (2020). This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. Journal of Pharmacy and Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYAWNDJUDjxNZTyNOphSkWXrSER_0MeY9hVYuMVY-SR4l1H5V933SmrMBArW-LpuitWBPk6RqTimuB346jxvDoUwYXU3FJK1xVrMi4w6jIvvUjtqlLXJwSMnttwDixRDv1gtwaK_Fmt9ba6D69xViDOernANP5G-OVgAbtyzApmPptAi0Q0GqjJYKCopSBPxeaNrjGMAgn6t55YyChECkHy9Zu8w__CtII-mhqTWLmhJ1BPm2zCeGiMIZM9Cgwh_fWwRb3FohXhlys7n50sEIIMJGML_hUBlS_-XGryA==]
- He, Q., et al. (n.d.). This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. OncoTargets and Therapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFsV6IkogTd66ONhhiRR_j3-H2m5-ig5582-mnGH-sbHHgqiagudk_h2zmeZMrGlO-BwlRM2mCXH2F_o9NB17AVo27AN3UBAVH9Grk9NZHrWjt5eY3FjtoiGyIF9Tib1-ljwMUGXIhykNmv_k=]
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Methodological & Application
Tetrandrine: A Guide to In Vitro Experimental Design and Application
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro studies involving Tetrandrine. With full editorial control, this guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale behind the experimental choices, ensuring methodological robustness and data integrity.
Introduction: The Therapeutic Potential of this compound
This compound, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine.[1] Modern pharmacological research has identified it as a potent compound with a wide array of biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[2][3][4] Its multifaceted mechanism of action makes it a compelling candidate for therapeutic development and a valuable tool for in vitro biological investigation.
This guide will focus on the practical application of this compound in a laboratory setting, with a particular emphasis on its anti-cancer properties. We will delve into its molecular mechanisms, provide detailed protocols for assessing its efficacy, and offer insights into best practices for experimental design.
Mechanism of Action: A Multi-Targeted Approach
This compound's efficacy stems from its ability to modulate multiple cellular pathways. A primary and well-characterized mechanism is its function as a calcium channel blocker.[5][6] Specifically, it inhibits L-type and T-type voltage-gated calcium channels, thereby reducing intracellular calcium influx.[6][7][8] This disruption of calcium homeostasis has downstream effects on a multitude of cellular processes.
Beyond its role as a calcium channel antagonist, this compound has been shown to impact key signaling cascades implicated in cell survival, proliferation, and inflammation. Notably, it can suppress the PI3K/Akt pathway, which is often hyperactivated in cancer, leading to the induction of apoptosis.[9] Furthermore, this compound can inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response and cell survival.[10][11]
The following diagram illustrates the key signaling pathways modulated by this compound.
Caption: Key signaling pathways modulated by this compound.
Experimental Application: Assessing the Anti-Cancer Efficacy of this compound
This section provides a detailed protocol for evaluating the in vitro anti-cancer effects of this compound using a human breast cancer cell line, such as MDA-MB-231, which is a well-established model for triple-negative breast cancer.[1][12] The described workflow is designed to be a self-validating system, incorporating multiple assays to provide a comprehensive assessment of this compound's activity.
Preparation of this compound Stock Solution
Expertise & Experience: The solubility of this compound can be a critical factor in obtaining reproducible results. While it has poor water solubility, it is soluble in organic solvents like DMSO.[13] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final working concentrations. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[13]
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Culture and Treatment
Trustworthiness: Consistent cell culture practices are the bedrock of reliable in vitro data. Use a well-characterized cell line from a reputable source and maintain a consistent passage number range for your experiments. Regularly check for mycoplasma contamination.
Protocol:
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere overnight.
-
The following day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
Assessment of Cell Viability (MTT Assay)
Expertise & Experience: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[14][15] The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][16] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Evaluation of Apoptosis (Annexin V/Propidium Iodide Staining)
Trustworthiness: To confirm that the observed decrease in cell viability is due to apoptosis, it is essential to perform a specific apoptosis assay. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a robust method for detecting and quantifying apoptotic cells.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and treat with selected concentrations of this compound (based on MTT assay results, e.g., IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
The following table summarizes the quantitative parameters for the described experimental protocols.
| Parameter | Cell Viability (MTT Assay) | Apoptosis Assay (Annexin V/PI) |
| Cell Line | MDA-MB-231 | MDA-MB-231 |
| Seeding Density | 5,000-10,000 cells/well (96-well plate) | 2 x 10^5 cells/well (6-well plate) |
| This compound Conc. | 0.1 - 50 µM | IC50 concentration (determined by MTT) |
| Incubation Time | 24, 48, 72 hours | 24, 48 hours |
| Key Reagents | MTT, DMSO | Annexin V-FITC, Propidium Iodide |
| Detection Method | Absorbance at 570 nm | Flow Cytometry |
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for assessing the anti-cancer efficacy of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
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Application Notes & Protocols for Tetrandrine Administration in Animal Models
Abstract: This document provides a comprehensive guide for the effective and responsible administration of tetrandrine (TET) in preclinical animal models. This compound, a bis-benzylisoquinoline alkaloid, presents significant therapeutic potential owing to its anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1] However, its clinical translation is hampered by poor aqueous solubility and potential toxicity.[2][3] This guide moves beyond simple procedural lists to explain the causality behind critical experimental choices, ensuring that protocols are both reproducible and self-validating. It is designed for researchers, scientists, and drug development professionals seeking to investigate this compound's efficacy and mechanism of action in vivo.
Section 1: Foundational Principles & Pre-Administration Planning
Before any in vivo administration, a thorough understanding of this compound's mechanism, formulation challenges, and dose-response characteristics is essential. This section outlines the critical decision-making process that precedes protocol execution.
Core Mechanisms of Action: The "Why" Behind this compound's Efficacy
This compound's therapeutic effects are not mediated by a single target but by its ability to modulate multiple key cellular pathways. Understanding these mechanisms is crucial for designing experiments with relevant endpoints.
-
Anti-inflammatory Activity: A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[4] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and interleukins.[1] this compound prevents the degradation of IκBα, the cytoplasmic inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[4] This makes it a strong candidate for models of inflammatory diseases.[5]
-
Calcium Channel Blockade: this compound is a known calcium channel blocker, which contributes to its cardiovascular effects, such as vasodilation.[2] This action is also implicated in its ability to induce apoptosis in cancer cells by disrupting intracellular calcium homeostasis.[2]
-
Anti-fibrotic Activity: In models of pulmonary fibrosis, this compound has been shown to alleviate the condition by suppressing the PI3K/AKT pathway and inhibiting the senescence of alveolar epithelial cells.[6][7] It can inhibit the development of experimental silicosis in rats.[8]
-
Anti-cancer Activity: this compound exhibits multi-faceted anti-tumor effects, including the induction of apoptosis, autophagy, and the inhibition of angiogenesis and metastasis.[1][9] Notably, it can also reverse multi-drug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutics.[10]
Caption: this compound inhibits the NF-κB signaling pathway.
Formulation & Vehicle Selection: Overcoming Poor Solubility
A critical hurdle in this compound research is its lipophilic nature and poor water solubility, which complicates the preparation of homogenous and bioavailable dosing solutions.[2][3] The choice of vehicle is paramount for experimental success.
Causality of Vehicle Choice:
-
For Oral (p.o.) Administration: Suspension in an oil-based vehicle is common. Corn oil is a suitable choice as it is well-tolerated and can effectively suspend lipophilic compounds. To improve suspension, a small percentage of a surfactant like Tween 80 or a co-solvent like DMSO can be added. A study on silica-induced pulmonary fibrosis in mice successfully used a vehicle of 90% corn oil + 10% DMSO for intragastric administration.[11]
-
For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: A true solution is preferred to avoid precipitation and ensure accurate dosing. Due to this compound's low aqueous solubility (0.015 mg/mL in pH 7.4 PBS), direct saline solutions are not feasible.[1]
-
Co-solvent Systems: Solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be used to first dissolve this compound, followed by dilution in saline or PBS. Crucially, the final concentration of the organic solvent must be kept low (e.g., <10% DMSO) to avoid vehicle-induced toxicity.
-
Salt Formation: Converting this compound to a salt form, such as this compound hydrochloride or this compound citrate, can significantly improve water solubility.[3] this compound citrate, for example, has a water solubility of up to 500 mg/mL.[3]
-
Advanced Formulations: For long-term studies or to improve bioavailability, nanotechnology-based delivery systems like nanoparticles or liposomes can be employed, though these require specialized formulation expertise.[2]
-
Dose Selection: Balancing Efficacy and Toxicity
Determining the optimal dose requires careful review of existing literature and consideration of the animal model, administration route, and study duration. High doses or chronic administration can lead to toxicity, primarily affecting the liver and lungs.[9][12]
Table 1: Reference Dosages of this compound in Rodent Models
| Animal Model | Species | Route | Dosage | Outcome/Observation | Reference |
|---|---|---|---|---|---|
| Pancreatic Cancer Xenograft | Mouse | i.p. (assumed) | 25 mg/kg/day | Inhibited tumor growth with no observed toxicity over 4 weeks. | [13] |
| Pulmonary Fibrosis | Mouse | p.o. | 20 mg/kg/day | Alleviated inflammation and fibrosis. | [11] |
| Pharmacokinetics | Rat | p.o. | 50 mg/kg (single) | Used for PK profiling; no sexual difference observed. | [9] |
| Liver Injury Study | Rat | p.o. | 57 mg/kg/day | Induced obvious liver injury after 8 days. |[9] |
Table 2: Predicted Acute Toxicity (LD₅₀) in Rats
| Administration Route | Predicted LD₅₀ (mg/kg) |
|---|---|
| Intravenous (i.v.) | 65.4 |
| Intraperitoneal (i.p.) | 70.9 |
| Subcutaneous (s.c.) | 121.8 |
| Oral (p.o.) | 708.3 |
(Data from in silico modeling)[14]
Rationale for Dose Selection:
-
Start Low: Based on the literature, a starting dose in the range of 20-25 mg/kg/day is a reasonable and effective range for many models in mice.[11][13]
-
Route Matters: As indicated by the LD₅₀ data, oral administration is significantly less toxic than parenteral routes.[14] Doses for i.p. or i.v. administration should be selected more cautiously.
-
Conduct a Pilot Study: If using a new model or route, a pilot dose-escalation study is highly recommended to establish the maximum tolerated dose (MTD) within your specific experimental context. Monitor animals closely for signs of toxicity.
Section 2: Standardized Administration Protocols
The following protocols provide step-by-step guidance for preparing and administering this compound. Adherence to these procedures ensures consistency and reproducibility.
Protocol: Preparation of this compound for Oral Gavage (p.o.)
This protocol is designed to create a 10 mg/mL suspension, suitable for dosing a 20g mouse at 20 mg/kg with a volume of 40 µL. Adjustments can be made based on the required final concentration.
Materials:
-
This compound powder (MW: ~622.7 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Initial Dissolution: Add 100 µL of DMSO to the tube containing the this compound powder. This corresponds to 10% of the final volume.
-
Vortex Thoroughly: Cap the tube and vortex vigorously for 1-2 minutes until the powder is fully dissolved in the DMSO. The solution should be clear.
-
Add Vehicle: Add 900 µL of sterile corn oil to the tube to bring the total volume to 1 mL.
-
Create Suspension: Vortex vigorously for another 3-5 minutes. The solution will become a cloudy suspension.
-
Sonication (Optional): To improve homogeneity and reduce particle size, sonicate the suspension in a water bath sonicator for 5-10 minutes.
-
Final Vortex: Vortex the suspension again immediately before each animal is dosed to ensure the compound is evenly distributed.
-
Administration: Administer the suspension to the animal using an appropriate gauge feeding needle (gavage needle). The volume should be calculated based on the animal's most recent body weight.
Protocol: Preparation of this compound for Intraperitoneal Injection (i.p.)
This protocol is designed to create a 5 mg/mL solution using a co-solvent system. A pilot study to confirm tolerability of this vehicle and dose is mandatory.
Materials:
-
This compound powder
-
DMSO, sterile
-
PEG400 (Polyethylene glycol 400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound. For 1 mL of a 5 mg/mL solution, weigh 5 mg.
-
Prepare Co-solvent Mixture: In a separate sterile tube, prepare the co-solvent vehicle. For a final vehicle composition of 10% DMSO / 40% PEG400 / 50% Saline, mix:
-
100 µL DMSO
-
400 µL PEG400
-
-
Dissolve this compound: Add the 500 µL of the DMSO/PEG400 mixture to the tube containing the this compound powder.
-
Vortex to Dissolve: Vortex vigorously until the this compound is completely dissolved. The solution must be perfectly clear. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Final Dilution: Slowly add 500 µL of sterile saline to the solution while vortexing to prevent precipitation.
-
Inspect for Clarity: The final solution should be clear. If any precipitation occurs, the concentration may be too high for this vehicle system and requires optimization.
-
Administration: Administer the solution via i.p. injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
Caption: A typical experimental workflow for in vivo this compound studies.
Section 3: Post-Administration & Best Practices
Successful administration is only one part of a robust in vivo study. Diligent monitoring and an understanding of pharmacokinetic principles are essential for data integrity and ethical conduct.
Animal Welfare & Toxicity Monitoring: A Self-Validating System
Regular and systematic monitoring is a required, ethical component of any animal study and serves as an internal validation of your chosen dose.[15]
Key Monitoring Parameters:
-
Body Weight: Measure body weight at least 3 times per week. A weight loss exceeding 15-20% of baseline is a common humane endpoint and indicates significant toxicity. In a silicosis model, mice exposed to the insult lost weight initially, which should be considered when evaluating drug toxicity.[11]
-
Clinical Signs: Observe animals daily for signs of distress, including:
-
Piloerection (ruffled fur)
-
Lethargy or reduced activity
-
Hunched posture
-
Labored breathing
-
-
Organ-Specific Toxicity: Given this compound's potential for hepatotoxicity[9], serum collection for liver enzyme analysis (e.g., ALT, AST) at the study endpoint can provide valuable safety data.
Pharmacokinetic Considerations
This compound's pharmacokinetic profile is characterized by limited oral absorption and a relatively short half-life, which has implications for study design.[3][9]
-
Dosing Frequency: Daily administration is typical for most efficacy studies. For compounds with short half-lives, twice-daily dosing may be necessary to maintain therapeutic concentrations, but this must be balanced against the stress of additional handling procedures.
-
Bioavailability: Oral bioavailability is low due to poor absorption and first-pass metabolism.[2] This is why oral doses are generally much higher than parenteral doses.[14] The choice of administration route should align with the clinical intended route of administration where possible.
-
Species Differences: Pharmacokinetic parameters can vary between species (e.g., rats and mice).[9] It is unwise to directly extrapolate a dosing regimen from one species to another without supporting data.
Conclusion
The successful use of this compound in animal models hinges on a rational, evidence-based approach. By understanding its core mechanisms of action, carefully selecting vehicles to overcome solubility issues, and choosing doses that balance efficacy with safety, researchers can generate reliable and reproducible data. The protocols and principles outlined in this guide provide a framework for designing robust preclinical studies to further unlock the therapeutic potential of this promising natural compound.
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Application Notes & Protocols: Utilizing Tetrandrine in Cancer Research Models
Foreword: A Strategic Overview of Tetrandrine in Oncology Research
This compound, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine.[1][2][3] Modern pharmacological studies have unveiled its potent anti-tumor activities across a spectrum of cancers, including but not limited to lung, colon, breast, liver, and prostate cancer.[3][4][5] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a framework for incorporating this compound into various cancer research models. We will delve into the mechanistic underpinnings of its action and provide detailed, field-tested protocols for its application in both in vitro and in vivo settings. The goal is to equip researchers with the necessary knowledge to design robust experiments and interpret the resulting data with confidence.
The Mechanistic Landscape of this compound's Anti-Cancer Activity
This compound's efficacy is not rooted in a single mechanism but rather in its ability to modulate a multitude of critical cellular pathways that govern cancer cell proliferation, survival, and metastasis.[2][5][6] This pleiotropic nature makes it a compelling subject of study.
Induction of Apoptosis: The Primary Execution Pathway
A primary anti-tumor effect of this compound is the induction of programmed cell death, or apoptosis.[3][6] This is achieved through the modulation of key signaling cascades:
-
Intrinsic (Mitochondrial) Pathway: this compound influences the Bcl-2 family of proteins, upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2.[3] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (e.g., Caspase-9 and the executioner Caspase-3).[2][3][7]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests this compound can also activate the extrinsic pathway by upregulating death receptors like FAS and DR5 on the cell surface, leading to caspase-8 activation.[8]
-
PI3K/Akt/mTOR Signaling: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical survival pathway often hyperactivated in cancer.[4][6][9] Inhibition of this pathway can lead to decreased cell survival and potentiation of apoptotic signals.[9]
Caption: this compound-induced apoptosis signaling pathways.
Cell Cycle Arrest: Halting Proliferation
This compound can halt the relentless proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S transition.[10] This is accomplished by modulating the expression of key cell cycle regulatory proteins. For instance, this compound has been shown to downregulate cyclins (like Cyclin D1 and Cyclin E) and cyclin-dependent kinases (CDKs), which are essential for progression through the G1 phase.[7][8][11] This effect can be mediated through the generation of reactive oxygen species (ROS) and subsequent inhibition of the Akt pathway.[11]
Modulation of Autophagy: A Dual Role
Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. This compound is a potent modulator of autophagy.[2][12] It can induce autophagic cell death in some cancer models, particularly in apoptosis-resistant cells.[13] This process often involves the accumulation of intracellular ROS and can be dependent on the inhibition of the mTOR signaling pathway.[4][13][14] However, in some contexts, the induction of autophagy might be a pro-survival mechanism, and combining this compound with autophagy inhibitors (like chloroquine) could be a strategic approach to enhance its cytotoxic effects.[12]
Reversal of Multidrug Resistance (MDR)
A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which pump drugs out of cancer cells.[15] this compound is a known inhibitor of P-gp.[2][8] It can act as a chemosensitizer, reversing resistance to conventional chemotherapeutic agents like doxorubicin, paclitaxel, and vincristine by increasing their intracellular accumulation.[2][15] This effect is achieved by competitively inhibiting the drug efflux function of P-gp and, with prolonged exposure, by downregulating P-gp expression.[8][15]
In Vitro Application Notes and Protocols
In vitro studies are fundamental for elucidating the dose-dependent effects and mechanisms of action of this compound on specific cancer cell lines.
Initial Considerations
-
Compound Preparation: this compound is poorly soluble in water. A stock solution should be prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM). Subsequent dilutions should be made in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Line Selection: The choice of cell line is critical. Consider the cancer type of interest and the expression of relevant markers (e.g., P-gp for MDR studies). It is advisable to test this compound on a panel of cell lines to assess its spectrum of activity.
Protocol 1: Determination of IC50 using Cell Viability Assays
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a compound's potency.
Principle: Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) measure the metabolic activity of viable cells. A reduction in metabolic activity correlates with a decrease in cell viability due to cytotoxicity or cytostatic effects.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16][17]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[17]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[17]
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan crystals by adding 100 µL of DMSO or solubilization buffer.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | SUM-149 | ~1.0 (mammosphere) | [10] |
| Breast Cancer | SUM-159 | ~2.0 (mammosphere) | [10] |
| Colon Cancer | HT-29 | Not specified | [7] |
| Lung Cancer | A549 | Not specified | [2] |
| Leukemia | U937 | Not specified | [10] |
Table 1: Reported IC50 values for this compound in various cancer cell models. Note that efficacy can vary significantly based on the assay used (e.g., proliferation vs. sphere formation).
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Treatment: Treat cells in a 6-well plate with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Caption: A generalized workflow for in vitro evaluation of this compound.
In Vivo Application Notes and Protocols
In vivo studies are essential to validate the anti-tumor efficacy of this compound in a complex biological system. Xenograft models in immunocompromised mice are commonly used.
Initial Considerations
-
Animal Model: Nude mice (athymic) are commonly used for subcutaneous xenograft models as they lack a T-cell-mediated immune response, preventing rejection of human tumor cells.
-
Formulation and Administration: this compound can be administered via several routes, including intragastric gavage or intraperitoneal (IP) injection.[3][8] For oral administration, it can be suspended in a vehicle like distilled water or a solution of 0.5% carboxymethylcellulose.[3] The formulation should be prepared fresh daily.
Protocol 4: Subcutaneous Xenograft Tumor Model
Principle: This model assesses the ability of a compound to inhibit the growth of a solid tumor derived from a human cancer cell line implanted in an animal host.
Methodology:
-
Cell Preparation: Culture the chosen cancer cells (e.g., MDA-MB-231 for breast cancer) to ~80% confluency.[3] Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.
-
Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells in 0.5 mL) into the flank or mammary fat pad of each mouse.[3]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable size (e.g., 20-30 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).[3]
-
Treatment: Begin the treatment regimen. Administer this compound or the vehicle control daily or on an alternating day schedule via the chosen route.[8] Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the study for a predetermined period (e.g., 4 weeks) or until tumors in the control group reach a predefined size limit.[3]
-
Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for apoptosis markers like cleaved caspase-3, or Western blot).[3][18]
| Parameter | Example Value | Cancer Model | Reference |
| Dose (Oral) | 20 mg/kg/day | MDA-MB-231 Breast Cancer | [3] |
| Dose (Oral) | 50-100 mg/kg (every other day) | HepG2 Liver Cancer | [8] |
| Dose (IP) | 20-50 mg/kg/day | SiHa Cervical Cancer | [8] |
Table 2: Example in vivo dosing regimens for this compound in mouse xenograft models.
Conclusion and Future Directions
This compound is a multi-faceted anti-cancer agent with well-documented effects on apoptosis, cell cycle, autophagy, and drug resistance.[2][6][19] The protocols outlined in this guide provide a robust framework for investigating its therapeutic potential in various pre-clinical cancer models. Future research should continue to explore synergistic combinations of this compound with standard chemotherapies and targeted agents.[2][8] Furthermore, the development of novel drug delivery systems, such as nanoparticles, may help to improve the bioavailability and therapeutic index of this compound, paving the way for its potential clinical application.[5][6]
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Chen, Y., et al. (2016). This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. Oncotarget. Available at: [Link]
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Yuan, L., et al. (2020). Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo. BioMed Research International. Available at: [Link]
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S. S., V., et al. (2022). This compound for Targeting Therapy Resistance in Cancer. Molecules. Available at: [Link]
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Wang, Y., et al. (2020). This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. Molecules. Available at: [Link]
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Law, B. Y. K., et al. (2017). This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Frontiers in Pharmacology. Available at: [Link]
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Wang, Y., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology. Available at: [Link]
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He, X., et al. (2020). This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Xiao, W., et al. (2015). This compound induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo. International Journal of Oncology. Available at: [Link]
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Li, J., et al. (2019). This compound inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase. Bioscience Reports. Available at: [Link]
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de la Cruz, J. K. N., et al. (2026). Dual Potential of this compound: Antiangiogenic Efficacy and Safety Liabilities Revealed through In Silico, In Vitro, and Zebrafish Models. Food and Chemical Toxicology. Available at: [Link]
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Hsieh, M. J., et al. (2011). This compound induces cell death in SAS human oral cancer cells through caspase activation-dependent apoptosis and LC3-I and -II conversion. Oncology Reports. Available at: [Link]
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Zhang, Y., et al. (2018). This compound suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo. OncoTargets and Therapy. Available at: [Link]
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Law, B. Y. K., et al. (2017). This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Frontiers in Pharmacology. Available at: [Link]
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Application Notes & Protocols: Utilizing Tetrandrine in Fibrosis Research
Introduction: The Challenge of Fibrosis and the Potential of Tetrandrine
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, heart, and kidneys. This relentless scarring process disrupts normal tissue architecture and ultimately leads to organ failure.[1] At the cellular level, fibrosis is driven by the activation of fibroblasts into myofibroblasts, which are hyper-proliferative and excessively secrete ECM components like collagen.[2] A central mediator in this process is Transforming Growth Factor-beta (TGF-β), a potent cytokine that orchestrates the pro-fibrotic cascade.[2][3] Given the significant morbidity and mortality associated with fibrotic diseases, there is a high unmet need for effective anti-fibrotic therapies.
This compound (TET), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has a long history in traditional Chinese medicine and is now gaining significant attention in modern biomedical research for its potent anti-inflammatory and anti-fibrotic properties.[4][5][6] It is one of the few plant-derived drugs approved in China for treating silicosis, a form of pulmonary fibrosis.[4][7] These application notes provide a comprehensive guide for researchers on the mechanisms of this compound and its practical application in both in vitro and in vivo models of fibrosis research.
Part 1: Deciphering the Anti-Fibrotic Mechanism of Action
This compound exerts its anti-fibrotic effects through a multi-targeted mechanism, intervening at several critical junctures in the fibrotic signaling cascade. Its actions are not limited to a single pathway but rather a network of interconnected signaling events that collectively suppress inflammation, inhibit fibroblast activation, and reduce collagen deposition.
Key Signaling Pathways Modulated by this compound:
-
Inhibition of the TGF-β/Smad Pathway: The TGF-β signaling pathway is a cornerstone of fibrosis progression.[2][8] this compound has been shown to disrupt this pathway by down-regulating the expression of TGF-β1 and its downstream effector, Smad2.[9][10] Concurrently, it upregulates the inhibitory Smad7, which acts as a natural brake on TGF-β signaling.[10] This dual action effectively dampens the primary signal for myofibroblast differentiation and collagen synthesis.[10]
-
Suppression of the PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is crucial for cell survival, proliferation, and differentiation. In fibrosis, this pathway is often hyperactivated. Network pharmacology and experimental validation have confirmed that this compound can significantly inhibit the PI3K/AKT pathway, thereby suppressing the proliferation, migration, and differentiation of lung fibroblasts.[6][11]
-
Modulation of NF-κB and MAPK Pathways: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs inflammatory responses, which are often precursors to fibrosis.[12] this compound effectively inhibits the activation of NF-κB induced by various stimuli, such as lipopolysaccharides (LPS) and silica, by preventing the degradation of its inhibitor, IκBα.[13] Furthermore, this compound has been shown to attenuate fibrosis by modulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and ERK, which are involved in fibroblast activation.[14]
-
Induction of Autophagy and Apoptosis in Activated Fibroblasts: Rather than being a passive process, fibrosis is maintained by the persistence of activated myofibroblasts. This compound can induce apoptosis (programmed cell death) in activated hepatic stellate cells (the primary fibrogenic cell type in the liver), thereby reducing the source of excessive collagen.[15] It also appears to regulate autophagy, a cellular recycling process, which can alleviate silica-induced lung inflammation and fibrosis.[7] Recent studies also link its anti-fibrotic effects to the inhibition of cellular senescence in alveolar epithelial cells through the regulation of mitophagy.[16]
Caption: this compound's multi-target anti-fibrotic mechanism.
Part 2: In Vitro Experimental Protocols
In vitro models are indispensable for dissecting the molecular mechanisms of this compound and for high-throughput screening. The general principle involves inducing a fibrotic phenotype in a relevant cell line and then assessing this compound's ability to prevent or reverse this phenotype.
Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro fibrosis studies.
Protocol 2.1: TGF-β1-Induced Fibroblast Activation
This protocol describes the use of TGF-β1 to induce myofibroblast differentiation, a key event in fibrosis, and how to test the inhibitory effect of this compound.
1. Materials & Reagents:
-
Cell Line: Human lung fibroblasts (e.g., MRC-5, IMR-90), cardiac fibroblasts[17], or hepatic stellate cells (e.g., LX-2).[15]
-
Culture Medium: DMEM or MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents: Recombinant Human TGF-β1, this compound (powder, to be dissolved in DMSO), DMSO (vehicle control), Trypsin-EDTA, PBS.
-
Assay Kits: Western blot reagents, qRT-PCR reagents, immunofluorescence antibodies (anti-α-SMA, anti-Collagen I), cell viability assay (e.g., MTT, PrestoBlue).
2. Cell Culture and Seeding: a. Culture fibroblasts in T-75 flasks at 37°C, 5% CO₂. b. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.[18] c. Neutralize trypsin with complete medium and centrifuge cells at 125 x g for 5 minutes.[18] d. Resuspend the cell pellet and count using a hemocytometer. e. Seed cells into appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability) at a density that allows for 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
3. Induction and Treatment: a. The next day, replace the medium with low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours to synchronize the cells. b. Prepare working solutions of this compound in low-serum medium. A dose-response study is recommended.
- Rationale: this compound's efficacy is dose-dependent.[9][15] Effective concentrations typically range from 1 µM to 25 µg/mL.[15][17] A preliminary cytotoxicity assay (MTT) is crucial to determine the non-toxic concentration range for your specific cell line. c. Pre-treat cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours. d. Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL, except for the untreated control group.[17] e. Incubate for 24-48 hours. The duration depends on the endpoint being measured (e.g., 24h for signaling protein phosphorylation, 48h for collagen deposition).[10][17]
4. Endpoint Analysis:
-
Western Blot: Lyse cells to extract total protein. Analyze the expression of key fibrotic markers such as α-Smooth Muscle Actin (α-SMA), Collagen Type I, and Fibronectin. Also, probe for key signaling proteins like p-Smad2/3, total Smad2/3, p-AKT, total AKT, and Smad7.[10]
-
qRT-PCR: Extract total RNA to quantify the mRNA expression levels of ACTA2 (α-SMA), COL1A1 (Collagen I), TGFB1, and other relevant genes.[9][10]
-
Immunofluorescence: Fix and stain cells to visualize the organization of α-SMA stress fibers and the deposition of extracellular Collagen I. This provides qualitative and morphological data.[10]
| Parameter | Typical TGF-β1 Effect | Expected this compound Effect | Analysis Method |
| α-SMA Expression | Increased | Decreased | Western Blot, qRT-PCR, IF |
| Collagen I Synthesis | Increased | Decreased | Western Blot, qRT-PCR, IF |
| Smad2/3 Phosphorylation | Increased | Decreased | Western Blot |
| Smad7 Expression | No change or decrease | Increased | Western Blot, qRT-PCR |
| AKT Phosphorylation | Increased | Decreased | Western Blot |
| Cell Proliferation | Increased | Decreased | Viability Assay, Cell Cycle Analysis[10] |
Table 1: Summary of In Vitro Endpoints for this compound Efficacy Testing.
Part 3: In Vivo Experimental Protocols
In vivo studies are critical for evaluating the therapeutic efficacy and safety of this compound in a complex biological system. The choice of animal model depends on the specific type of fibrosis being investigated.
Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo fibrosis studies.
Protocol 3.1: Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF).[16][19]
1. Animals and Reagents:
-
Animals: C57BL/6 mice or Sprague-Dawley rats.
-
Reagents: Bleomycin sulfate, sterile saline, this compound, vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
2. Fibrosis Induction: a. Anesthetize the animal (e.g., using isoflurane). b. Administer a single dose of bleomycin (1-2 mg/kg) via intratracheal instillation.[19] The control group receives sterile saline.
- Rationale: Bleomycin causes direct lung injury, leading to an inflammatory phase that peaks around day 7, followed by a fibrotic phase that is well-established by days 14-28.
3. This compound Administration: a. Randomize animals into treatment groups (e.g., Saline + Vehicle, Bleomycin + Vehicle, Bleomycin + this compound). b. Begin this compound administration via oral gavage. This can be done prophylactically (starting before or at the time of bleomycin injury) or therapeutically (starting after the inflammatory phase, e.g., day 7). c. A typical dose for rodents is between 10-20 mg/kg/day.[4][15][19]
- Rationale: Oral gavage is a common and clinically relevant route of administration. Dosing regimens may vary, with some studies using administration 3 times per week.[19]
4. Endpoint Assessment (e.g., at Day 21 or 28):
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess inflammation and structural changes, and Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition.[20]
-
Hydroxyproline Assay: Hydroxyproline is a major component of collagen. Quantifying its content in lung homogenates provides a robust measure of total collagen deposition.[19]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels (e.g., TGF-β1, IL-1β).[19]
-
qRT-PCR/Western Blot: Homogenize lung tissue to analyze the expression of fibrotic markers as described in the in vitro protocol.
Protocol 3.2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This model is widely used to study liver fibrosis and cirrhosis.[1][9]
1. Animals and Reagents:
-
Animals: Sprague-Dawley rats or C57BL/6 mice.
-
Reagents: Carbon tetrachloride (CCl₄), corn oil or olive oil (vehicle for CCl₄), this compound.
2. Fibrosis Induction: a. Administer CCl₄ via intraperitoneal (i.p.) injection, typically twice a week for 4-8 weeks. CCl₄ is usually diluted in a carrier oil (e.g., 1:4 v/v in corn oil).
- Rationale: CCl₄ is a hepatotoxin that causes chronic liver injury, leading to inflammation, hepatocyte death, and subsequent activation of hepatic stellate cells, driving fibrosis.[1]
3. This compound Administration: a. Administer this compound daily via oral gavage. Doses of 5, 10, or 20 mg/kg have been shown to be effective in rats.[15] b. Treatment can be co-administered with CCl₄ throughout the study period.
4. Endpoint Assessment (at the end of the study period):
-
Serum Analysis: Collect blood via cardiac puncture. Analyze serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[1][15]
-
Histology: Harvest the liver and perform H&E, Masson's Trichrome, or Sirius Red staining on tissue sections to assess fibrosis.[15]
-
Hydroxyproline Assay: Quantify collagen content in liver tissue homogenates.[15]
-
Molecular Analysis: Analyze liver homogenates for the expression of fibrotic markers (α-SMA, Collagen I, TGF-β1).[9]
| Parameter | CCl₄ / Bleomycin Effect | Expected this compound Effect | Analysis Method |
| Collagen Deposition | Increased | Decreased | Histology (Trichrome/Sirius Red) |
| Hydroxyproline Content | Increased | Decreased | Biochemical Assay |
| α-SMA Expression | Increased | Decreased | Immunohistochemistry, Western Blot |
| Serum ALT/AST (Liver) | Increased | Decreased | Serum Biochemistry |
| Inflammatory Infiltrate | Increased | Decreased | Histology (H&E), BAL Fluid Analysis |
Table 2: Summary of In Vivo Endpoints for this compound Efficacy Testing.
Conclusion and Future Directions
This compound is a promising multi-target agent for combating fibrosis. The protocols outlined in these application notes provide a robust framework for researchers to investigate its efficacy and further elucidate its mechanisms of action. By modulating key signaling pathways like TGF-β, PI3K/AKT, and NF-κB, this compound tackles the core drivers of fibrogenesis. Future research should focus on optimizing delivery systems to improve bioavailability, exploring its efficacy in combination therapies, and further defining its role in resolving established fibrosis, moving this potent natural compound closer to broader clinical application.
References
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- Wang, C., et al. (2022). This compound Treatment May Improve Clinical Outcome in Patients with COVID-19. MDPI.
- Chilton, L., et al. (2015). This compound reverses human cardiac myofibroblast activation and myocardial fibrosis. Journal of Molecular and Cellular Cardiology.
- Gao, Y., et al. (2023). Preliminary Study on the Effect and Molecular Mechanism of this compound in Alleviating Pulmonary Inflammation and Fibrosis Induced by Silicon Dioxide. International Journal of Molecular Sciences.
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Shomu's Biology. (2020). TGF Beta Signalling Pathway. YouTube. Available at: [Link]
- Wang, H., et al. (2023). This compound slows the radiographic progression of progressive massive fibrosis in pneumoconiosis: a retrospective cohort study. Journal of Thoracic Disease.
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Leask, A., & Abraham, D. J. (2004). TGF-β signaling pathways in tissue fibrosis. ResearchGate. Available at: [Link]
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Li, X., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology. Available at: [Link]
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Zheng, Y., et al. (2024). This compound alleviates pulmonary fibrosis by inhibiting alveolar epithelial cell senescence through PINK1/Parkin-mediated mitophagy. European Journal of Pharmacology. Available at: [Link]
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Zhang, Y., et al. (2024). This compound Alleviates Silica-induced Pulmonary Fibrosis Through PI3K/AKT Pathway: Network Pharmacology Investigation and Experimental Validation. Inflammation. Available at: [Link]
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Yin, L., et al. (2007). This compound stimulates the apoptosis of hepatic stellate cells and ameliorates development of fibrosis in a thioacetamide rat model. World Journal of Gastroenterology. Available at: [Link]
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Xu, H., et al. (2021). Function and therapeutic potential of transient receptor potential ankyrin 1 in fibrosis. Frontiers in Physiology. Available at: [Link]
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Wang, Y. J. (1998). Progress in studies of this compound against hepatofibrosis. Chinese Medical Journal. Available at: [Link]
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Kim, K. (2018). Epithelial-Fibroblast Interactions in Lung Fibrosis. YouTube. Available at: [Link]
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Gao, Y., et al. (2023). Preliminary Study on the Effect and Molecular Mechanism of this compound in Alleviating Pulmonary Inflammation and Fibrosis Induced by Silicon Dioxide. MDPI. Available at: [Link]
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Kang, J. H., et al. (1999). Use of this compound to differentiate between mechanisms involved in silica-versus bleomycin-induced fibrosis. Experimental Lung Research. Available at: [Link]
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Kuehn, A., et al. (2019). A Novel Fibroblast Reporter Cell Line for in vitro Studies of Pulmonary Fibrosis. Frontiers in Medicine. Available at: [Link]
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Yin, L., et al. (2007). This compound stimulates the apoptosis of hepatic stellate cells and ameliorates development of fibrosis in a thioacetamide rat model. World Journal of Gastroenterology. Available at: [Link]
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Sheng, L., et al. (2011). Effect of this compound on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro. Burns. Available at: [Link]
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Zhang, Y., et al. (2023). Late Breaking Abstract - this compound alleviates silica-induced pulmonary fibrosis through PI3K/AKT pathway. European Respiratory Journal. Available at: [Link]
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Zhang, C., et al. (2024). Mechanism and research progress of MAPK signaling pathway in myocardial fibrosis. Frontiers in Cardiovascular Medicine. Available at: [Link]
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Chen, B. K., et al. (2022). Developing a Cell Culture Protocol to Induce Quiescence in Intestinal Fibroblasts Using Design of Experiments Statistical Optimization. ResearchGate. Available at: [Link]
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Leask, A., & Abraham, D. J. (2004). TGF-beta signaling in fibrosis. Journal of Cell Science. Available at: [Link]
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Al-Jumaily, M., & Al-Haddad, K. (2021). Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds. STAR Protocols. Available at: [Link]
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Melior Discovery. (n.d.). Fibrosis. Melior Discovery. Available at: [Link]
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Miyata, T., et al. (2022). Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment. STAR Protocols. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Tetrandrine Derivatives with Improved Efficacy
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Tetrandrine Derivatization
This compound, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] These include, but are not limited to, anti-tumor, anti-inflammatory, anti-fibrotic, and immunosuppressive effects.[1][2][3][4][5] Furthermore, this compound has shown promise in reversing multidrug resistance (MDR) in cancer cells, a major hurdle in effective chemotherapy.[6][7]
Despite its therapeutic potential, the clinical application of this compound is hampered by several challenges, most notably its poor water solubility, low bioavailability, and potential for toxicity, particularly hepatotoxicity.[1][8] These limitations necessitate the development of this compound derivatives with improved physicochemical properties and enhanced therapeutic indices. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and methods for the biological evaluation of novel this compound derivatives designed for superior efficacy and reduced toxicity.
The core strategies for modifying the this compound scaffold focus on several key positions that have been identified through structure-activity relationship (SAR) studies. These include:
-
C-14 Position: Introduction of various functional groups such as sulfonamides, amides, and ureas can significantly enhance anti-cancer activity.[9]
-
C-12 Position: Modification of the methoxy group at this position is crucial for mitigating the metabolic activation that is thought to contribute to hepatotoxicity.[1][8]
-
Tertiary Amines: Quaternization of the nitrogen atoms can improve water solubility and has been shown to boost antibacterial activity.[8]
This document will provide detailed protocols for some of these key modifications, offering researchers a practical guide to generating novel and potentially more effective therapeutic agents based on the this compound scaffold.
PART 1: Synthetic Chemistry and Protocols
The synthesis of this compound derivatives requires a foundational understanding of the reactivity of the parent molecule. The following section details the rationale and step-by-step protocols for key synthetic transformations.
Synthesis of C-14-Substituted this compound Derivatives: A Sulfonamide Example
Modification at the C-14 position is a well-established strategy to enhance the anti-cancer properties of this compound.[9] The introduction of sulfonamide moieties with various aromatic and heterocyclic substituents has been shown to yield derivatives with potent cytotoxic activity against a range of cancer cell lines.[9] The general workflow for this synthesis is outlined below.
Experimental Workflow: Synthesis of C-14 Sulfonamide Derivatives
Caption: Synthetic route to C-14 sulfonamide derivatives of this compound.
Protocol 1.1.1: Synthesis of 14-Nitrothis compound (Tet-NO₂)
-
Rationale: The first step involves the regioselective nitration of the electron-rich aromatic ring at the C-14 position. A mixture of nitric acid and acetic anhydride generates the reactive nitronium acetate species in situ, which acts as the electrophile. The reaction is conducted at low temperatures to control the exothermicity and minimize side reactions.
-
Materials:
-
This compound (1.0 g, 1.61 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Nitric acid (69%)
-
Acetic anhydride
-
Argon or Nitrogen gas
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add concentrated nitric acid (0.6 mL, 9.6 mmol) dropwise to acetic anhydride (1.5 mL, 16.0 mmol) at -10°C. Stir for 10 minutes to generate the nitrating agent.[9]
-
Dissolve this compound in anhydrous DCM in a separate flask and cool to 0°C.
-
Add the freshly prepared nitrating mixture dropwise to the this compound solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 14-nitrothis compound.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.1.2: Synthesis of 14-Aminothis compound (Tet-NH₂)
-
Rationale: The nitro group is subsequently reduced to an amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source. This method is generally clean and provides high yields.
-
Materials:
-
14-Nitrothis compound (from step 1.1.1)
-
Methanol (MeOH)
-
Palladium on carbon (10% or 20% Pd/C)
-
Hydrazine hydrate (80%)
-
-
Procedure:
-
Dissolve 14-nitrothis compound in methanol.
-
Carefully add Pd/C (typically 10-20% by weight of the starting material).
-
Add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic.
-
Heat the mixture to reflux (around 65-80°C) for 3-4 hours, monitoring by TLC.[9]
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 14-aminothis compound, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Protocol 1.1.3: General Procedure for the Sulfonylation of 14-Aminothis compound
-
Rationale: The final step involves the coupling of the 14-aminothis compound with a variety of sulfonyl chlorides. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to activate the sulfonyl chloride.
-
Materials:
-
14-Aminothis compound (100 mg, 0.16 mmol)
-
Anhydrous Dichloromethane (DCM) (3 mL)
-
Appropriate sulfonyl chloride (1.0 eq, 0.16 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.2-0.3 eq)
-
-
Procedure:
-
Dissolve 14-aminothis compound in anhydrous DCM under an inert atmosphere.[9]
-
Add the desired sulfonyl chloride (1.0 equivalent) and DMAP (0.2-0.3 equivalents).[9]
-
Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.[9]
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a DCM/MeOH gradient, often with a small amount of triethylamine to prevent tailing) to afford the pure sulfonamide derivative.[9]
-
Purification and Characterization
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for preliminary purity assessment. For this compound and its derivatives, silica gel 60 F254 plates are commonly used. A typical mobile phase for these relatively polar compounds is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). Visualization can be achieved under UV light (254 nm), where the aromatic rings will quench the fluorescence, appearing as dark spots. Staining with iodine vapor or p-anisaldehyde stain can also be effective for visualization.[10]
-
Column Chromatography: Purification of this compound derivatives is most commonly achieved by silica gel column chromatography. The choice of eluent depends on the polarity of the derivative. A gradient of methanol in dichloromethane is often effective. Adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve the peak shape by neutralizing acidic sites on the silica gel.
-
Characterization: The structure of the synthesized derivatives must be unequivocally confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. In the ¹H NMR of this compound, characteristic signals include the N-methyl singlets, methoxy singlets, and a complex pattern of aromatic and aliphatic protons. Upon derivatization at C-14, significant changes in the chemical shifts of the aromatic protons in that region are expected. For example, the introduction of a sulfonamide group will cause a downfield shift of the adjacent aromatic protons.[4][11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).[11]
-
PART 2: Biological Evaluation Protocols
The ultimate goal of synthesizing this compound derivatives is to improve their biological activity. This section provides protocols for evaluating the efficacy of these new compounds, with a focus on anti-cancer and anti-inflammatory properties.
In Vitro Anti-Cancer Activity
Protocol 2.1.1: MTT Cytotoxicity Assay
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable cells. This assay is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.
-
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[9][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and synthesized derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives (and parent compound as a control) in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Mechanistic Studies: Apoptosis Induction
Many this compound derivatives exert their anti-cancer effects by inducing apoptosis. Western blotting for key apoptotic markers can elucidate this mechanism.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Protocol 2.2.1: Western Blot for Apoptosis Markers
-
Rationale: This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax) and the executioner caspase substrate, PARP.[9]
-
Procedure:
-
Treat cancer cells with the this compound derivative at a concentration around its IC₅₀ for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression. An increase in Bax and cleaved PARP, coupled with a decrease in Bcl-2, is indicative of apoptosis induction.[9]
-
Anti-Inflammatory Activity Evaluation
This compound and its derivatives have demonstrated significant anti-inflammatory properties.[5][11] A common in vitro model to assess this is using lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 2.3.1: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Rationale: LPS stimulation of macrophages (like RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Plate RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be generated to quantify the nitrite concentration. A reduction in nitrite levels in the presence of the derivative indicates anti-inflammatory activity.
-
PART 3: Data Presentation and Interpretation
The effective presentation of quantitative data is crucial for comparing the efficacy of newly synthesized derivatives against the parent compound and established standards.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of this compound and its Derivatives
| Compound | Modification | IC₅₀ (µM) vs. MDA-MB-231[9] | IC₅₀ (µM) vs. A549[13] | IC₅₀ (µM) vs. K562[9] |
| This compound | Parent Compound | > 10 | > 10 | > 10 |
| Derivative A | C-14-(4-fluorobenzenesulfonamide) | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.9 ± 0.2 |
| Derivative B | C-14-(naphthalene-2-sulfonamide) | 1.18 ± 0.14 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| Derivative C | C-14-(4-methoxybenzenesulfonamide) | 5.2 ± 0.6 | 6.8 ± 0.7 | 4.5 ± 0.5 |
| Vincristine | Positive Control | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.05 |
Data are presented as mean ± SD from three independent experiments. Lower IC₅₀ values indicate higher potency.
Interpretation of SAR: From the example data in Table 1, a clear structure-activity relationship can be observed. The introduction of a sulfonamide group at the C-14 position significantly enhances the cytotoxic activity compared to the parent this compound. Furthermore, the nature of the substituent on the sulfonamide's aromatic ring plays a crucial role. Electron-withdrawing groups (like fluorine in Derivative A) and larger aromatic systems (like naphthalene in Derivative B) appear to confer greater potency than electron-donating groups (like methoxy in Derivative C).[9]
PART 4: Safety and Handling
4.1. Compound-Specific Hazards:
-
This compound: Fatal if swallowed.[14] Handle with extreme care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.
-
This compound Derivatives: The toxicity of novel derivatives is often unknown. Therefore, they should be handled as if they are as toxic as the parent compound until proven otherwise.
4.2. Reagent-Specific Hazards:
-
Nitric Acid & Acetic Anhydride: Highly corrosive and strong oxidizing agents. Handle only in a chemical fume hood with appropriate PPE. Reacts violently with water.
-
Palladium on Carbon (Pd/C): Flammable solid. Can ignite solvents upon exposure to air, especially when dry. Handle with care and do not allow it to dry out completely during filtration.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood.
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. React with water to release HCl gas. Handle in a dry, inert atmosphere.
-
DMAP: Toxic and readily absorbed through the skin. Wear gloves and handle with care.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[15]
Conclusion and Future Directions
The structural modification of this compound offers a promising avenue for the development of new therapeutic agents with enhanced efficacy and improved safety profiles. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of novel C-14 substituted derivatives. Future work should continue to explore other modification sites, such as the C-12 position to abrogate toxicity, and the synthesis of quaternary ammonium salts to improve solubility. A multi-pronged approach to derivatization, coupled with a comprehensive biological evaluation that includes anti-inflammatory, anti-fibrotic, and MDR-reversal assays, will be crucial in unlocking the full therapeutic potential of this remarkable natural product.
References
-
Schütz, M., et al. (2020). Synthesis, biological evaluation and toxicity of novel this compound analogues. European Journal of Medicinal Chemistry, 207, 112810. Available at: [Link]
-
Song, J., et al. (2018). Design, synthesis and bioactivity investigation of this compound derivatives as potential anti-cancer agents. MedChemComm, 9(10), 1702-1708. Available at: [Link]
-
Mo, L., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology, 13, 938099. Available at: [Link]
-
Song, J., et al. (2018). Design, synthesis and bioactivity investigation of this compound derivatives as potential anti-cancer agents. MedChemComm, 9(10), 1702-1708. Available at: [Link]
-
Schütz, M., et al. (2020). Synthesis, biological evaluation and toxicity of novel this compound analogues. European Journal of Medicinal Chemistry, 207, 112810. Available at: [Link]
- Sun, Y., & Wink, M. (2014). This compound and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. Phytomedicine, 21(8-9), 1110-1119.
- Chen, Y. J. (2002). Potential role of this compound in cancer therapy. Acta Pharmacologica Sinica, 23(12), 1102-1106.
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Available at: [Link]
-
Niu, N., et al. (2018). Synthesis of this compound Derivatives and their Anti-Tumor Activities. Chemical Science International Journal, 22(3), 1-8. Available at: [Link]
- Various Authors. (n.d.). TLC Visualization Methods. Available at: [A general, authoritative source on TLC visualization should be cited here if a specific one was used].
-
Mo, L., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology, 13, 938099. Available at: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
-
Chad's Prep. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Video]. YouTube. Available at: [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Niu, N., et al. (2018). Synthesis of this compound Derivatives and their Anti-Tumor Activities. Chemical Science International Journal, 22(3), 1-8. Available at: [Link]
- Lee, M. K., et al. (2007). Antifibrotic effects of this compound on hepatic stellate cells and rats with liver fibrosis.
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
-
Niu, N., et al. (2018). Synthesis of this compound Derivatives and their Anti-Tumor Activities. Chemical Science International Journal, 22(3), 1-8. Available at: [Link]
- Sun, Y., & Wink, M. (2014). This compound and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. Phytomedicine, 21(8-9), 1110-1119.
- Lee, M. K., et al. (2007). Antifibrotic effects of this compound on hepatic stellate cells and rats with liver fibrosis.
- He, B. C., et al. (2011). This compound inhibits Wnt/β-catenin signaling and suppresses tumor growth of human colorectal cancer. Molecular Pharmacology, 79(2), 211-219.
-
Song, J., et al. (2018). Design, synthesis and bioactivity investigation of this compound derivatives as potential anti-cancer agents. MedChemComm, 9(10), 1702-1708. Available at: [Link]
-
Niu, N., et al. (2018). Synthesis of this compound Derivatives and their Anti-Tumor Activities. Chemical Science International Journal, 22(3), 1-8. Available at: [Link]
- Lee, M. K., et al. (2007). Antifibrotic effects of this compound on hepatic stellate cells and rats with liver fibrosis.
-
Mo, L., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology, 13, 938099. Available at: [Link]
-
Schütz, M., et al. (2020). Synthesis, biological evaluation and toxicity of novel this compound analogues. European Journal of Medicinal Chemistry, 207, 112810. Available at: [Link]
- Sun, Y., & Wink, M. (2014). This compound and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. Phytomedicine, 21(8-9), 1110-1119.
-
Mo, L., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology, 13, 938099. Available at: [Link]
- He, B. C., et al. (2011). This compound inhibits Wnt/β-catenin signaling and suppresses tumor growth of human colorectal cancer. Molecular Pharmacology, 79(2), 211-219.
- Li, X., et al. (2024). Therapeutic effects of this compound in inflammatory diseases: a comprehensive review. Inflammopharmacology, 1-15.
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- 3. Frontiers | Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study [frontiersin.org]
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Application Note: In Vivo Imaging of Tetrandrine’s Pharmacodynamics and Multidrug Resistance Reversal
Abstract
Tetrandrine (TET), a bis-benzylisoquinoline alkaloid isolated from Stephania tetrandra, has emerged as a potent reversal agent for Multidrug Resistance (MDR) and an inducer of autophagy. While its pharmacokinetic profile is well-documented, the in vivo visualization of its pharmacodynamic effects requires specialized imaging strategies. This guide details high-fidelity protocols for imaging TET’s three primary in vivo mechanisms: (1) Reversal of P-glycoprotein (P-gp) mediated drug efflux , (2) Induction of autophagic flux , and (3) Longitudinal tumor regression . These protocols utilize optical imaging (IVIS), intravital microscopy, and intrinsic fluorescence strategies to provide self-validating data for drug development.
Part 1: Imaging MDR Reversal (P-gp Inhibition)
The Challenge: High-expression of P-glycoprotein (P-gp/ABCB1) in tumors leads to the rapid efflux of chemotherapeutics like Doxorubicin (DOX). The TET Solution: TET binds to P-gp, blocking the efflux pump. The Imaging Strategy: Instead of imaging TET itself, we image the retention of a fluorescent substrate (Doxorubicin) which acts as a proxy for TET efficacy.
Mechanistic Pathway
Caption: this compound inhibits P-gp, preventing the efflux of Doxorubicin and increasing intracellular accumulation.
Protocol: Doxorubicin Retention Imaging
Model: Nude mice bearing MDR xenografts (e.g., MCF-7/ADR or KBv200). Reagents: this compound (dissolved in acidic saline/PEG), Doxorubicin (intrinsic fluorescence: Ex 480nm / Em 590nm).
Step-by-Step Workflow:
-
Tumor Establishment: Inoculate
MDR cells subcutaneously. Wait until tumor volume reaches 200–300 mm³. -
Pre-Treatment (The "Priming" Step):
-
Group A (Control): Saline i.p.[1]
-
Group B (Experimental): this compound (30 mg/kg) i.p. administered 1 hour prior to Doxorubicin. Scientific Rationale: This allows TET to saturate P-gp binding sites before the substrate arrives.
-
-
Substrate Injection: Inject Doxorubicin (5 mg/kg) via tail vein (i.v.) to all groups.
-
Imaging Time-Course (IVIS Spectrum/FMT):
-
Anesthetize mice (Isoflurane 2%).
-
Settings: Excitation: 500 nm | Emission: 600 nm (DsRed filter set works well for Dox).
-
Timepoints: Image at 1h, 4h, and 24h post-Dox injection.
-
-
Data Analysis: Draw ROI over the tumor. Calculate Total Radiant Efficiency (
).-
Validation Criterion: Group B must show significantly higher fluorescence retention at 24h compared to Group A.
-
Part 2: Monitoring Autophagic Flux In Vivo
The Challenge: Autophagy is a dynamic process. Static markers (like LC3 levels) can be ambiguous. The TET Solution: TET induces autophagic flux.[2] The Imaging Strategy: Use a pH-sensitive tandem reporter (mRFP-GFP-LC3). In the acidic autolysosome, GFP is quenched, but RFP persists.
-
Yellow Puncta (RFP+ / GFP+): Autophagosomes (Early stage).
-
Red Puncta (RFP+ / GFP-): Autolysosomes (Late stage/Flux).
Experimental Workflow
Caption: Workflow for intravital imaging of autophagic flux using a tandem LC3 reporter.
Protocol: Intravital Microscopy of Autophagy
Model: Dorsal skinfold chamber model with mRFP-GFP-LC3 expressing cells. Equipment: Two-photon microscope (e.g., Leica SP8 DIVE).
-
Chamber Implantation: Surgically install a titanium dorsal skinfold chamber. Inject
reporter cells into the fascia. Allow 7-10 days for vascularization. -
Baseline Imaging: Anesthetize mouse. Fix chamber to the microscope stage.[2] Locate tumor ROI.
-
Channel 1 (GFP): 488 nm excitation.
-
Channel 2 (RFP): 561 nm excitation.
-
-
Treatment: Inject this compound (i.v. via tail vein catheter for real-time, or i.p. for long-term).
-
Real-Time Observation: Capture Z-stacks every 10 minutes for 2 hours.
-
Quantification: Count "Red-Only" puncta vs. "Yellow" puncta.
-
Causality Check: TET treatment should increase the absolute number of Red puncta over time, indicating fusion with lysosomes. If only Yellow puncta increase, TET is blocking degradation (chloroquine-like effect), not inducing flux. Note: Literature confirms TET induces flux [2, 4].
-
Part 3: Longitudinal Tumor Regression (Bioluminescence)
The Challenge: Caliper measurements are inaccurate for irregular or metastatic tumors. The Imaging Strategy: Luciferase-tagged tumor cells allow for quantitative tumor burden analysis.
Protocol: BLI of Antitumor Efficacy
-
Cell Engineering: Transduce target cells (e.g., HepG2 or KBv200) with Firefly Luciferase (Luc2).
-
Inoculation: Inject cells. Wait for signal to reach
photons/sec (approx. 7 days). -
Treatment Regimen:
-
Imaging (Weekly):
-
Inject D-Luciferin (150 mg/kg, i.p.) 10 minutes prior to imaging.
-
Acquire images in "Auto" exposure mode.
-
-
Data Presentation: Plot "Total Flux (p/s)" vs. "Days Post-Treatment" on a log scale.
Data Presentation & Dosing Guide
Table 1: Recommended Dosing & Imaging Parameters
| Application | This compound Dose | Route | Tracer/Reporter | Imaging Modality | Key Readout |
| MDR Reversal | 10 - 30 mg/kg | i.p. | Doxorubicin (5 mg/kg) | IVIS / FMT | Fluorescence Efficiency (Accumulation) |
| Autophagy | 10 - 20 mg/kg | i.v. | mRFP-GFP-LC3 | Two-Photon / Confocal | Red:Yellow Puncta Ratio |
| Tumor Growth | 30 - 50 mg/kg | Oral/i.p. | Luciferase (Luc2) | IVIS (Bioluminescence) | Total Flux (photons/sec) |
| Biodistribution | 30 mg/kg | i.v. | N/A (Mass Spec) | MALDI-MSI | Spatial Drug Density [5] |
References
-
Reversal of MDR by this compound: Title: In vitro and in vivo characterizations of this compound on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel.[6][7] Source: PubMed / Cancer Biology & Therapy. Link:[Link]
-
Autophagy Induction Mechanism: Title: this compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Source: Frontiers in Pharmacology. Link:[Link]
-
Co-encapsulation for In Vivo Efficacy: Title: Coencapsulated doxorubicin and bromothis compound lipid nanoemulsions in reversing multidrug resistance in breast cancer in vitro and in vivo. Source: Molecular Pharmaceutics. Link:[Link]
-
Autophagy Imaging Protocol (General): Title: Seeing is believing: methods to monitor vertebrate autophagy in vivo. Source: Open Biology (Royal Society). Link:[Link]
-
Biodistribution Imaging (MALDI): Title: Quantitative MALDI Imaging of Spatial Distributions and Dynamic Changes of this compound in Multiple Organs of Rats.[8] Source: PubMed / Theranostics. Link:[Link]
Sources
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- 2. This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacokinetics and distribution of isothis compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterizations of this compound on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative MALDI Imaging of Spatial Distributions and Dynamic Changes of this compound in Multiple Organs of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Multidimensional Profiling of Tetrandrine Bioactivity
From Ion Channel Blockade to Autophagic Flux Modulation
Introduction: The "Dirty" Drug Advantage
Tetrandrine (C38H42N2O6), a bis-benzylisoquinoline alkaloid isolated from Stephania tetrandra, represents a unique class of "multi-target pharmacophores." Unlike highly specific small molecules, this compound’s therapeutic potential—ranging from hypertension to multidrug-resistant (MDR) cancer—stems from its ability to simultaneously modulate three distinct cellular machineries:
-
Ion Homeostasis: Blockade of L-type and T-type voltage-gated calcium channels (VGCCs) and Two-Pore Channels (TPCs).
-
Efflux Transport: Direct inhibition of P-glycoprotein (P-gp/ABCB1), reversing chemotherapy resistance.
-
Proteostasis: Induction of autophagy via mTOR inhibition and AMPK activation.
This guide provides three self-validating protocols to profile these specific activities.
Module A: Calcium Channel Blockade Assay
Context: this compound is a Class IV anti-arrhythmic candidate. This assay measures its ability to blunt cytosolic calcium (
Experimental Workflow Diagram
Figure 1: Kinetic workflow for measuring Calcium Channel Blockade using Fluo-4 AM.
Protocol: Fluo-4 AM Calcium Flux
Objective: Determine IC50 of this compound against KCl-induced depolarization.
Materials:
-
Cell Line: A7r5 (Rat aortic smooth muscle) or Cardiomyocytes (iPSC-derived).
-
Dye: Fluo-4 AM (Thermo Fisher/AAT Bioquest). Dissolve to 2 mM stock in DMSO + 20% Pluronic F-127.
-
Buffer: HBSS with 20 mM HEPES (pH 7.4). Crucial: Ensure Buffer contains physiological Ca2+ (1.2-2 mM).
-
Stimulant: 60 mM KCl solution (isotonic).
Step-by-Step Methodology:
-
Seeding: Plate cells at 15,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate 24h to confluence.
-
Loading: Wash cells 1x with HBSS. Add 50 µL of 2 µM Fluo-4 AM loading solution. Incubate 45 mins at 37°C.
-
Wash: Remove dye. Wash 2x with HBSS to remove extracellular esterase activity. Add 50 µL fresh HBSS.
-
Pre-treatment (The Variable): Add 25 µL of this compound (20 µM down to 0.1 µM) or Vehicle (0.1% DMSO). Incubate 15 minutes at Room Temp (RT) in the dark.
-
Expert Note: this compound is lipophilic; insufficient pre-incubation leads to high variability.
-
-
Kinetic Read (The Trigger): Place plate in reader (e.g., FLIPR or FlexStation).
-
Excitation/Emission: 494/516 nm.
-
Record baseline for 10 seconds.
-
Inject: 25 µL of High-K+ Buffer (resulting in final ~60 mM KCl).
-
Record fluorescence for 90 seconds.
-
-
Analysis: Calculate
(Peak Fluorescence - Baseline / Baseline). Plot % Inhibition vs. Log[this compound].
Module B: MDR Reversal (P-gp Inhibition)
Context: this compound reverses resistance to Doxorubicin/Paclitaxel. This assay quantifies the "Efflux Blockade" using a fluorescent substrate. Mechanism: this compound competes with substrates for the P-gp drug-binding pocket, trapping the drug inside the cell.
P-gp Inhibition Mechanism
Figure 2: Mechanism of Action. This compound inhibits P-gp, causing intracellular accumulation of Rhodamine 123.[1]
Protocol: Rhodamine 123 Accumulation Assay
Objective: Validate this compound as a chemosensitizer.
Materials:
-
Cell Lines: MCF-7/ADR (Dox-resistant) and MCF-7/WT (Sensitive control).
-
Tracer: Rhodamine 123 (Rho123).[2]
-
Positive Control: Verapamil (10 µM) or Cyclosporin A.
Step-by-Step Methodology:
-
Preparation: Harvest cells and suspend at
cells/mL in complete media. -
Treatment: Aliquot into FACS tubes.
-
Incubation: Incubate treatments for 15 mins at 37°C.
-
Substrate Addition: Add Rho123 (Final conc: 5 µM) to all tubes. Incubate 60 mins at 37°C.
-
Self-Validation: Do not wash immediately. Allow equilibrium.
-
-
Efflux Phase (Optional but Recommended): Spin down, remove Rho123 media, resuspend in Rho123-free media +/- this compound. Incubate 30 mins.
-
Why? This measures retention, which is more specific to P-gp inhibition than uptake alone.
-
-
Readout: Wash 2x with ice-cold PBS. Analyze via Flow Cytometry (FITC channel).
-
Data Output: Calculate the Fluorescence Enhancement Ratio (FER) :
-
Success Criteria: FER > 1.5 in resistant cells indicates active P-gp inhibition.
-
Module C: Autophagic Flux Profiling
Context: this compound induces autophagic cell death. However, distinguishing between induction (increased synthesis) and blockade (decreased degradation) is critical. Mechanism: this compound inhibits mTOR (induction) but may also impact lysosomal pH (blockade).
Protocol: LC3-II Turnover Assay (Western Blot)
Objective: Determine if this compound increases Autophagic Flux.
Materials:
-
Antibodies: Anti-LC3B (detects LC3-I and LC3-II), Anti-p62/SQSTM1, Anti-Actin.
-
Flux Inhibitor: Bafilomycin A1 (BafA1) or Chloroquine (CQ).
Step-by-Step Methodology:
-
Design: Set up 4 conditions in 6-well plates:
-
1. Control: DMSO.
-
2. Tet: this compound (2-5 µM, 24h).
-
3. BafA1: Bafilomycin A1 (100 nM, last 4h only).
-
4. Combo: this compound (24h) + Bafilomycin A1 (last 4h).
-
-
Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.
-
Western Blot Analysis:
-
Run SDS-PAGE (12-15% gel to separate LC3-I/II).
-
Probe for LC3B. Focus on LC3-II (lower band, lipidated).
-
-
Interpretation Logic (The "Flux" Check):
-
Scenario A (True Induction): Tet increases LC3-II. Combo (Tet+BafA1) shows even higher LC3-II than Tet alone. (Synthesis is up, and we blocked degradation, causing massive pile-up).
-
Scenario B (Blockade Mimicry): Tet increases LC3-II. Combo (Tet+BafA1) shows NO increase over Tet alone. (this compound has already blocked the lysosome; BafA1 can't block it further).
-
Literature Consensus: this compound typically acts as a Type A inducer (mTOR inhibition), so Scenario A is expected.
-
Summary of Key Parameters
| Assay Type | Target Cell Line | Key Reagent | This compound Active Range | Positive Control |
| Cytotoxicity | MDA-MB-231 / A549 | MTT / CCK-8 | Doxorubicin | |
| Ca2+ Blockade | A7r5 / Cardiomyocytes | Fluo-4 AM | Nifedipine / Verapamil | |
| MDR Reversal | MCF-7/ADR (Resistant) | Rhodamine 123 | Verapamil / Cyclosporin A | |
| Autophagy | HeLa / HepG2 | LC3B Antibody | Rapamycin (Inducer) |
References
-
Liu, Q. Y., et al. (1992).[5] this compound inhibits both T and L calcium channel currents in ventricular cells.[5] Journal of Cardiovascular Pharmacology.
-
Wang, G., et al. (2004). Herbal alkaloid this compound: From an ion channel blocker to inhibitor of tumor proliferation.[6] Trends in Pharmacological Sciences.
- Zhu, X., et al. (2005).
-
Gong, K., et al. (2012). This compound, an activator of autophagy, induces autophagic cell death via PKC-α inhibition and mTOR-dependent mechanisms. Cell Death & Disease.[3]
-
Thermo Fisher Scientific. Fluo-4 Calcium Imaging Protocols.
-
Sakurai, K., et al. (2015). Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment. Science (this compound as TPC inhibitor).
Sources
- 1. Effect of five novel 5-substituted this compound derivatives on P-glycoprotein-mediated inhibition and transport in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Tetrandrine: Protocols for Fibrosis and Multidrug-Resistant Cancer Models
Executive Summary
Tetrandrine (TET) , a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra (Han Fang Ji), represents a complex pharmacological agent with dual utility in fibrotic remodeling and multidrug resistance (MDR) reversal in oncology.[1][2]
This application note departs from standard "recipe-style" protocols to address the specific challenges of working with this compound: its narrow therapeutic index via parenteral routes, its hydrophobic solubility profile, and its biphasic mechanism of action (calcium channel blockade vs. autophagy modulation).
The following guide details two self-validating experimental workflows:
-
Bleomycin-Induced Pulmonary Fibrosis Model: Targeting the PI3K/Akt/mTOR and NF-κB axes.
-
MDR Xenograft Model: Targeting P-glycoprotein (P-gp) efflux pumps to restore chemosensitivity.
Part 1: Pharmacological Profile & Dosing Strategy[1]
The Solubility & Stability Challenge
This compound is lipophilic and poorly soluble in neutral aqueous buffers. Improper formulation leads to precipitation in the peritoneum (IP) or variable absorption (Oral), invalidating study data.
-
Vehicle Formulation (Standard): 2% DMSO + 1% Tween-80 in Saline.
-
Vehicle Formulation (Optimized for Oral): 0.5% Carboxymethylcellulose (CMC-Na) suspension. Recommended for chronic dosing to minimize vehicle toxicity.
Dosage & Toxicity Thresholds
Researchers must distinguish between efficacy and toxicity windows. This compound exhibits significant route-dependent toxicity due to acute hypotensive effects (L-type Ca2+ channel blockade) when administered intravenously.
| Species | Route | Therapeutic Window | LD50 / Toxicity Threshold | Notes |
| Mouse | Oral (IG) | 20 – 50 mg/kg/day | > 1000 mg/kg | Safest route for chronic studies (>14 days). |
| Mouse | IP | 10 – 25 mg/kg/day | ~150 mg/kg | Risk of peritonitis; monitor body weight daily. |
| Mouse | IV | NOT RECOMMENDED | ~30–40 mg/kg | Acute cardiac collapse risk. Only use for PK studies. |
| Rat | Oral (IG) | 15 – 40 mg/kg/day | > 2000 mg/kg | Lower metabolic rate requires dose adjustment. |
Critical Alert: Do not exceed 60 mg/kg/day via IP injection in mice. High doses trigger hepatotoxicity (elevated ALT/AST) and acute hypotension.
Part 2: Mechanism of Action Visualization
This compound operates via a multi-target mechanism. Understanding this is vital for selecting appropriate downstream biomarkers (Western Blot/IHC).
Figure 1: Dual-mechanistic pathway of this compound. Red lines indicate inhibition/blockade.
Part 3: Protocol A - Pulmonary Fibrosis Model
Objective: Evaluate the anti-fibrotic efficacy of TET in a Bleomycin (BLM)-induced murine model. Rationale: TET inhibits the PI3K/Akt pathway and blocks Ca2+ influx required for fibroblast-to-myofibroblast transition (FMT).
Experimental Design
-
Animals: C57BL/6 Male Mice (8-10 weeks, 22-25g).
-
Groups (n=8-10):
-
Sham (Saline IT + Vehicle Oral)
-
Model (BLM IT + Vehicle Oral)
-
TET Low (BLM IT + TET 20 mg/kg Oral)
-
TET High (BLM IT + TET 40 mg/kg Oral)
-
Positive Control (Pirfenidone 100 mg/kg Oral)
-
Step-by-Step Workflow
Day 0: Induction
-
Anesthetize mice (Isoflurane or Ketamine/Xylazine).
-
Expose trachea surgically or use a microsprayer for intratracheal (IT) delivery.
-
Administer Bleomycin Sulfate (2.0 – 3.0 mg/kg) in 50 µL sterile saline.
-
Control Check: Rotate mouse vertically for 30s to ensure distribution.
-
Day 1 – Day 21: Treatment Phase
-
Preparation: Suspend this compound in 0.5% CMC-Na. Sonicate for 10 mins to ensure uniform dispersion.
-
Dosing: Administer via oral gavage once daily (QD).
-
Preventative Mode: Start Day 1.
-
Therapeutic Mode: Start Day 7 (after inflammation peaks).
-
Day 21: Termination & Analysis
-
Sacrifice: Euthanize via CO2 overdose or cervical dislocation.
-
Sample Collection:
-
Left Lung: Fix in 10% Neutral Buffered Formalin (for Histology).
-
Right Lung: Snap freeze in liquid nitrogen (for Hydroxyproline/Western Blot).
-
Validating the Model (Quality Control)
-
Exclusion Criteria: If Model Group weight loss < 10% by Day 7, induction failed.
-
Biomarker Validation:
-
Hydroxyproline (HYP): The gold standard for collagen quantification. Model group should show >2-fold increase vs. Sham.
-
Ashcroft Score: Histological grading (0-8) of fibrosis.
-
Part 4: Protocol B - MDR Cancer Xenograft Model
Objective: Demonstrate TET's ability to reverse Multidrug Resistance (MDR) in solid tumors. Rationale: TET is a potent P-gp inhibitor. It should be used as an adjuvant to resensitize resistant tumors to chemotherapeutics (e.g., Doxorubicin or Paclitaxel).
Experimental Design
-
Cell Line: MCF-7/ADR (Doxorubicin-resistant breast cancer) or HepG2 (Liver cancer).
-
Animals: BALB/c Nude Mice (Female, 6 weeks).
-
Groups:
-
Vehicle Control
-
Doxorubicin Only (DOX) - Expect low efficacy due to resistance.
-
This compound Only (TET) - Expect moderate growth inhibition.
-
Combination (DOX + TET) - Expect synergistic tumor regression.
-
Workflow Visualization
Figure 2: Workflow for MDR Reversal Xenograft Study.
Detailed Dosing Protocol
-
Tumor Establishment: Inject
cells subcutaneously in the right flank. Wait until tumor volume . -
Administration:
-
TET: 30 mg/kg via Oral Gavage (suspended in CMC-Na). Administer 1 hour prior to Chemotherapy injection to block P-gp pumps before the cytotoxic drug circulates.
-
Chemotherapy (DOX): 2 mg/kg via Tail Vein (IV) or Intraperitoneal (IP) once weekly.
-
-
Monitoring: Measure tumor volume every 3 days.
-
Success Metric: The Combination group must show statistically significant (
) volume reduction compared to DOX-only group.
-
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| High Mortality (Day 0-3) | Acute Toxicity | Switch TET route from IP to Oral. Ensure dose < 50 mg/kg.[3][4] |
| No Fibrosis in Model | BLM Degradation | Bleomycin degrades in solution. Use fresh powder; do not store reconstituted drug > 24h. |
| Precipitation in Syringe | Hydrophobicity | TET requires acidic pH to dissolve initially (dissolve in minimal 0.1N HCl, then neutralize with PBS) OR use suspension (CMC-Na). |
| Weight Loss > 20% | Systemic Toxicity | Provide "wet food" (mash) on cage floor. Reduce TET dose by 20%. |
References
-
Wang, T. et al. (2024).[5] "this compound Alleviates Silica-induced Pulmonary Fibrosis Through PI3K/AKT Pathway: Network Pharmacology Investigation and Experimental Validation."[6] Inflammation.[5]
-
Liu, C. et al. (2020). "Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo." Evidence-Based Complementary and Alternative Medicine.
-
Jenkins, R.G. et al. (2017).[7] "Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis." American Journal of Respiratory Cell and Molecular Biology.
-
Chen, Y. et al. (2022). "Progress on structural modification of this compound with wide range of pharmacological activities." Frontiers in Pharmacology.
-
Zhu, J. et al. (2024). "Hydrogen combined with this compound attenuates silica-induced pulmonary fibrosis via suppressing NF-kappaB/NLRP3 signaling pathway."[5] International Immunopharmacology.
Sources
- 1. Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on structural modification of this compound with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen combined with this compound attenuates silica-induced pulmonary fibrosis via suppressing NF-kappaB/NLRP3 signaling pathway-mediated epithelial mesenchymal transition and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Silica-induced Pulmonary Fibrosis Through PI3K/AKT Pathway: Network Pharmacology Investigation and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. member.thoracic.org [member.thoracic.org]
Application Notes and Protocols: Studying Autophagy with Tetrandrine
Introduction: Tetrandrine as a Modulator of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, including misfolded proteins and damaged organelles. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, from cancer to neurodegeneration. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded.
This compound, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has garnered significant interest for its diverse pharmacological activities.[1] Initially known as a calcium channel blocker, recent research has unveiled its potent ability to modulate autophagy, making it a valuable chemical tool for researchers and a potential therapeutic agent.[2][3] However, the effect of this compound on autophagy is multifaceted and can be context-dependent, acting as both an inducer and, in some cases, an inhibitor of the final stages of the process.[1][4]
This guide provides a comprehensive overview of the mechanisms of this compound-induced autophagy and detailed protocols for its application in research settings. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound as a tool to investigate this critical cellular pathway.
The Mechanistic Landscape of this compound-Induced Autophagy
This compound's influence on autophagy is not mediated by a single mechanism but rather through the modulation of several key signaling pathways. The predominant pathways are cell-type specific, necessitating empirical validation in your model system.
Inhibition of the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central negative regulator of autophagy.[5] this compound has been shown to induce autophagy by inhibiting the mTOR signaling cascade.[6] This leads to the dephosphorylation and inactivation of mTOR's downstream effectors, such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which in turn initiates the formation of the autophagosome.[5] Interestingly, in some cell types, this mTOR inhibition occurs independently of its upstream activator, AMP-activated protein kinase (AMPK), suggesting a direct or alternative inhibitory mechanism.[5] In other contexts, such as in pancreatic cancer cells, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to the upregulation of Beclin-1, a key protein in the initiation of autophagy.[7][8][9]
Modulation via Protein Kinase C-α (PKC-α)
A novel mechanism for this compound-induced autophagy involves the direct inhibition of Protein Kinase C-α (PKC-α).[5] Kinase profiling has revealed PKC-α as a primary target of this compound. The inhibition of PKC-α activity is sufficient to induce autophagy, and conversely, activation of PKC-α can suppress this compound's effects. This pathway appears to converge on mTOR, but its upstream positioning provides an alternative route for autophagy induction.[5]
Role of Reactive Oxygen Species (ROS)
This compound treatment can lead to the accumulation of intracellular reactive oxygen species (ROS).[1][7] This increase in oxidative stress is a known trigger for autophagy. The ROS scavenger N-acetyl-L-cysteine (NAC) has been shown to block this compound-induced autophagy, confirming the critical role of ROS in this process.[1] This mechanism is particularly relevant for the induction of mitophagy, the selective degradation of mitochondria, as damaged, ROS-producing mitochondria are targeted for clearance.[1][10]
Dual Role in Autophagic Flux
A critical concept in autophagy research is autophagic flux , which refers to the entire process, from autophagosome formation to lysosomal degradation. An accumulation of autophagosomes (e.g., an increase in the marker LC3-II) can signify either an induction of autophagy or a blockage in the downstream degradation steps.[11] Some studies have reported that this compound can have a dual effect: it activates the early stages of autophagosome formation while simultaneously blocking the late stage of autophagosome-lysosome fusion and degradation.[4] This characteristic underscores the importance of properly assessing autophagic flux, not just static markers, when studying this compound's effects.
This compound Signaling Pathways in Autophagy
Caption: Key signaling pathways modulated by this compound to regulate autophagy.
Experimental Design: Ensuring Rigor and Reproducibility
To obtain reliable and interpretable data, experiments must be carefully designed with appropriate controls.
Determining Optimal this compound Concentration
The cellular response to this compound is dose-dependent. Low concentrations typically induce autophagy, while higher concentrations can lead to apoptosis.[1] It is imperative to determine the optimal concentration for your specific cell line and experimental goals.
Workflow for Dose-Response Analysis:
-
Cell Viability Assay: Treat cells with a range of this compound concentrations (e.g., 1 µM to 30 µM) for your desired experimental duration (e.g., 12, 24, 48 hours).
-
Assess Cytotoxicity: Use an MTT, WST-1, or similar cell viability assay to determine the concentrations that are non-toxic or minimally toxic.[1]
-
Monitor Autophagy Marker: In parallel, lyse cells from the same treatment conditions and perform a Western blot for LC3-II conversion.
-
Select Concentration: Choose the lowest concentration of this compound that gives a robust induction of LC3-II without significant cell death. A common starting point for many cell lines is 2.5-5 µM for 12-24 hours.[1][5]
| Parameter | Recommended Range | Purpose |
| Concentration | 1 - 20 µM | To find the optimal dose for autophagy induction vs. cytotoxicity.[5][6] |
| Incubation Time | 6 - 24 hours | To capture the dynamics of the autophagic response.[5] |
| Cell Density | 60-70% confluency | To avoid confounding effects from contact inhibition or nutrient deprivation. |
Essential Controls for Autophagy Assays
The use of positive and negative controls is non-negotiable for validating your observations.
-
Positive Controls (Autophagy Inducers):
-
Rapamycin (50-200 nM): An mTOR inhibitor that serves as a standard positive control for autophagy induction.[1][12]
-
Starvation: Culture cells in amino acid-free or serum-free medium (e.g., Earle's Balanced Salt Solution, EBSS) for 2-4 hours. This is a potent physiological inducer of autophagy.
-
Tat-Beclin 1 Peptides: A highly specific method to induce autophagy without the pleiotropic effects of starvation or rapamycin.[13]
-
-
Negative Controls (Autophagy Inhibitors): These are crucial for assessing autophagic flux.
-
Chloroquine (CQ) or Hydroxychloroquine (HCQ) (20-50 µM): Prevents the fusion of autophagosomes with lysosomes by raising the lysosomal pH.[1][7]
-
Bafilomycin A1 (BafA1) (50-100 nM): A more specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which also blocks lysosomal acidification and autophagosome-lysosome fusion.[14]
-
3-Methyladenine (3-MA) (1-5 mM): A PI3K inhibitor that blocks the early stage of autophagosome formation.[1]
-
Core Protocols for Monitoring this compound-Induced Autophagy
Protocol 1: Assessing Autophagic Flux by Western Blotting
This protocol measures the levels of two key autophagy-related proteins: LC3 and p62/SQSTM1. Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. p62 is an adaptor protein that binds to ubiquitinated cargo and LC3-II, and is itself degraded in the autolysosome. Therefore, a decrease in p62 levels is indicative of active autophagic flux.[15][16]
Rationale: Measuring LC3-II levels alone is insufficient. An accumulation of LC3-II could mean increased autophagosome formation or a block in their degradation. By treating cells with a lysosomal inhibitor like Chloroquine (CQ) in the last few hours of the experiment, we can distinguish between these possibilities. A further increase in LC3-II in the presence of CQ compared to this compound alone indicates an active autophagic flux.
Workflow for Autophagic Flux Analysis via Western Blot
Caption: Experimental groups and steps for measuring autophagic flux.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 60-70% confluency on the day of treatment.
-
Treatment Groups: Prepare four treatment groups:
-
Vehicle control (e.g., DMSO).
-
This compound (optimal concentration).
-
Chloroquine alone (e.g., 50 µM).
-
This compound + Chloroquine.
-
-
Incubation: Add this compound and Vehicle to the respective wells. For the final 2-4 hours of the total incubation time, add Chloroquine to the "Chloroquine alone" and "this compound + Chloroquine" wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against LC3 (to detect both forms), p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/Actin ratio in the this compound + CQ group compared to the CQ alone group indicates that this compound is inducing autophagic flux. A decrease in p62/Actin ratio with this compound treatment (which is restored in the presence of CQ) also confirms flux.
Protocol 2: Visualizing Autophagic Flux with mCherry-EGFP-LC3
This fluorescence microscopy-based assay provides a robust and elegant way to visualize and quantify autophagic flux.[17] The tandem fluorescent protein mCherry-EGFP is fused to LC3.
Principle: In neutral pH environments like the cytoplasm and autophagosomes, both EGFP and mCherry fluoresce, producing a yellow signal (colocalization). When the autophagosome fuses with the acidic lysosome to form an autolysosome, the low pH quenches the EGFP signal, while the mCherry signal persists, resulting in a red-only signal.[18]
-
Increased Autophagic Flux: An increase in both yellow and red puncta.
-
Blocked Autophagic Flux: An accumulation of yellow puncta with a decrease in red puncta.
Principle of the mCherry-EGFP-LC3 Tandem Assay
Caption: The pH-dependent fluorescence shift of the mCherry-EGFP-LC3 reporter.
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Transfection/Transduction: Introduce the mCherry-EGFP-LC3 plasmid (e.g., Addgene #110060) or viral vector into the cells.[19] Allow 24-48 hours for expression.
-
Treatment: Treat cells with this compound, vehicle, and controls (e.g., Rapamycin or starvation) for the desired time.
-
Cell Fixation (Optional but Recommended): Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Staining: Wash with PBS and mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope with appropriate filter sets for EGFP (green), mCherry (red), and DAPI (blue).
-
Quantification:
-
Count the number of yellow (EGFP+/mCherry+) puncta per cell.
-
Count the number of red-only (EGFP-/mCherry+) puncta per cell.
-
Analyze at least 50 cells per condition. An increase in the ratio of red to yellow puncta signifies an increase in autophagic flux. This can also be quantified using flow cytometry.[20]
-
Summary and Concluding Remarks
This compound is a powerful and versatile compound for the study of autophagy. Its complex mechanism of action, involving multiple signaling pathways like mTOR, PKC-α, and ROS, offers numerous avenues for investigation. However, this complexity demands rigorous experimental design. Researchers must carefully determine optimal working concentrations and, most importantly, employ assays that measure autophagic flux rather than relying on static snapshots of autophagosome numbers. The Western blotting protocol with lysosomal inhibitors and the mCherry-EGFP-LC3 fluorescence assay are robust methods to achieve this. By following these guidelines and protocols, researchers can confidently utilize this compound to unravel the intricate roles of autophagy in health and disease.
References
-
This compound Inhibits Skeletal Muscle Differentiation by Blocking Autophagic Flux. MDPI. Available at: [Link]
-
This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. National Institutes of Health (NIH). Available at: [Link]
-
This compound mediates autophagy via sirtuin 3/adenosine 5-monophosphate-activated protein kinase/mammalian target of rapamycin signal pathway to attenuate early brain injury after subarachnoid hemorrhage. National Institutes of Health (NIH). Available at: [Link]
-
This compound triggered induction of mitophagy. ResearchGate. Available at: [Link]
-
Fluorescent Biosensors for Measuring Autophagic Flux. Addgene Blog. Available at: [Link]
-
Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization l Protocol Preview. JoVE. Available at: [Link]
-
(PDF) this compound mediates autophagy via sirtuin 3/adenosine 5-monophosphate-activated protein kinase/mammalian target of rapamycin signal pathway to attenuate early brain injury after subarachnoid hemorrhage. ResearchGate. Available at: [Link]
-
This compound cytotoxicity and its dual effect on oxidative stress-induced apoptosis through modulating cellular redox states in Neuro 2a mouse neuroblastoma cells. PubMed. Available at: [Link]
-
This compound is a potent cell autophagy agonist via activated intracellular reactive oxygen species. National Institutes of Health (NIH). Available at: [Link]
-
This compound induces autophagy through the mTOR-dependent pathway. ResearchGate. Available at: [Link]
-
Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer. National Institutes of Health (NIH). Available at: [Link]
-
This compound Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes. In Vivo. Available at: [Link]
-
This compound-Induced Autophagy in MDA-MB-231 Triple-Negative Breast Cancer Cell through the Inhibition of PI3K/AKT/mTOR Signaling. National Institutes of Health (NIH). Available at: [Link]
-
Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. MDPI. Available at: [Link]
-
Monitoring and Measuring Autophagy. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, biological evaluation and toxicity of novel this compound analogues. National Institutes of Health (NIH). Available at: [Link]
-
Application and interpretation of current autophagy inhibitors and activators. National Institutes of Health (NIH). Available at: [Link]
-
LC3 II form remains unchanged but p62 protein is increasing, why? ResearchGate. Available at: [Link]
-
Quantitative and qualitative analysis of autophagy flux using imaging. National Institutes of Health (NIH). Available at: [Link]
-
Application and interpretation of current autophagy inhibitors and activators. ResearchGate. Available at: [Link]
-
Quantifying autophagy using novel LC3B and p62 TR-FRET assays. National Institutes of Health (NIH). Available at: [Link]
-
How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. Available at: [Link]
-
Enhancing this compound cytotoxicity in human lung carcinoma A549 cells by suppressing mitochondrial ATP production. ResearchGate. Available at: [Link]
-
Pharmacologic agents targeting autophagy. Journal of Clinical Investigation. Available at: [Link]
-
mcherry-GFP-Lc3 reporter cells enable flow cytometric quantification... ResearchGate. Available at: [Link]
-
Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Autophagy. Available at: [Link]
-
LC3 and Autophagy FAQs. Bio-Techne. Available at: [Link]
-
Inhibition of autophagy; an opportunity for the treatment of cancer resistance. Frontiers in Pharmacology. Available at: [Link]
-
FUW mCherry-GFP-LC3 (Plasmid #110060). Addgene. Available at: [Link]
-
Inducing autophagy with Novus' Tat-D11 and Tat-L11 Peptides. YouTube. Available at: [Link]
-
The Role of Beclin 1-Dependent Autophagy in Cancer. MDPI. Available at: [Link]
-
Some tips for measuring autophagy (LC3, P62) via western blot following starvation treatment in HUVECs? ResearchGate. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
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- 7. Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Tetrandrine's Potent Inhibition of the NF-κB Signaling Pathway: A Guide for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory effects of tetrandrine on the NF-κB signaling pathway. This document delves into the molecular mechanisms of action and provides detailed, field-proven protocols for investigating this interaction in a laboratory setting.
Scientific Background: The NF-κB Signaling Pathway and Its Therapeutic Relevance
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response, immune function, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκB).[2] A wide array of stimuli, including inflammatory cytokines like TNF-α and IL-1β, lipopolysaccharides (LPS), and other cellular stressors, can trigger the activation of the IκB kinase (IKK) complex.[3] This complex, comprising IKKα and IKKβ catalytic subunits and a regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκB proteins.[4] This phosphorylation event targets the IκB protein for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB subunits (most commonly the p65/RelA-p50 heterodimer), facilitating their rapid translocation into the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a vast array of pro-inflammatory and other regulatory proteins.[6]
Given its pivotal role in inflammation, dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[7] Consequently, the NF-κB signaling cascade represents a prime target for therapeutic intervention.
Introduction to this compound: A Natural Bisbenzylisoquinoline Alkaloid
This compound is a bisbenzylisoquinoline alkaloid extracted from the root of the medicinal plant Stephania tetrandra S. Moore.[8] It has a long history of use in traditional Chinese medicine for its anti-inflammatory and analgesic properties.[9] Modern pharmacological studies have confirmed its potent anti-inflammatory, anti-fibrotic, and anti-cancer activities.[10] One of the key mechanisms underlying these therapeutic effects is its ability to potently inhibit the NF-κB signaling pathway.[11][12]
Molecular Mechanism of this compound's Inhibition of NF-κB Signaling
This compound exerts its inhibitory effect on the NF-κB pathway at a critical upstream juncture. It has been demonstrated to directly inhibit the kinase activity of both IKKα and IKKβ.[13][14] By blocking IKK activity, this compound prevents the phosphorylation and subsequent degradation of IκBα.[11][12] This stabilization of IκBα ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its nuclear translocation and the subsequent transcription of its target genes.[14] This targeted mechanism allows this compound to effectively quell the inflammatory cascade initiated by various stimuli.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB activation.
Experimental Protocols for Investigating this compound's Effect on NF-κB Signaling
The following protocols provide a framework for demonstrating and quantifying the inhibitory effect of this compound on the NF-κB pathway.
Cell Culture and Treatment
Rationale: The choice of cell line is critical. Macrophage-like cell lines (e.g., RAW 264.7, THP-1) or epithelial cell lines (e.g., HeLa, HEK293) are commonly used as they exhibit robust NF-κB activation in response to stimuli like LPS or TNF-α.
Protocol:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. For a 6-well plate, this is typically 5 x 10^5 cells/well.
-
Overnight Incubation: Allow cells to adhere and recover by incubating overnight at 37°C in a 5% CO2 humidified incubator.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO).[2][15] Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB activating stimulus (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) to the wells and incubate for the appropriate duration (e.g., 30-60 minutes for IκBα degradation and p65 translocation, or longer for downstream gene expression).
-
Harvesting: After stimulation, wash the cells with ice-cold PBS and proceed immediately to the desired downstream application.
Subcellular Fractionation and Western Blotting for p65 Nuclear Translocation
Rationale: This assay directly visualizes the key event in NF-κB activation: the movement of the p65 subunit from the cytoplasm to the nucleus. Subcellular fractionation is necessary to separate these compartments for analysis by Western blot.
Protocol:
-
Cell Lysis and Fractionation:
-
After treatment, wash cells with ice-cold PBS and scrape into a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 200 µL of a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge at 1,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
The pellet contains the nuclei. Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in 50 µL of a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant is the nuclear extract.[16]
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p65 (e.g., 1:1000 dilution) overnight at 4°C.
-
To ensure the purity of the fractions, also probe for a cytoplasmic marker (e.g., GAPDH or β-tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]
-
Data Interpretation: In stimulated cells treated with vehicle, a significant increase in p65 protein will be observed in the nuclear fraction compared to the cytoplasmic fraction. In cells pre-treated with this compound, the amount of p65 in the nuclear fraction will be markedly reduced, demonstrating the inhibition of nuclear translocation.
| Antibody | Dilution Range | Supplier (Example) |
| Rabbit anti-p65 | 1:500 - 1:2000 | Cell Signaling Technology |
| Mouse anti-GAPDH | 1:1000 - 1:10000 | Santa Cruz Biotechnology |
| Rabbit anti-Lamin B1 | 1:1000 - 1:5000 | Abcam |
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
Rationale: EMSA is a classic technique to study protein-DNA interactions. It directly assesses the ability of activated NF-κB in nuclear extracts to bind to its specific DNA consensus sequence.
Protocol:
-
Probe Labeling:
-
Synthesize or purchase a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a non-radioactive label such as biotin or a fluorescent dye, or with [γ-32P]ATP using T4 polynucleotide kinase for radioactive detection.[17]
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 5-10 µg of nuclear extract with a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) and a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Incubate on ice for 10 minutes.
-
Add the labeled probe to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes.
-
For competition and supershift assays, add a 100-fold molar excess of unlabeled specific competitor DNA or an antibody against a specific NF-κB subunit (e.g., p65 or p50) to the reaction before adding the labeled probe.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel).
-
Run the gel in a low ionic strength buffer (e.g., 0.5X TBE) at 100-150V at 4°C.
-
-
Detection:
-
If using a biotinylated probe, transfer the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
If using a fluorescent probe, image the gel directly using a fluorescent imager.
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
Data Interpretation: A shifted band will be present in the lanes with nuclear extracts from stimulated cells, indicating the formation of a protein-DNA complex. The intensity of this shifted band will be reduced in samples from this compound-treated cells. The specificity of the binding can be confirmed by the disappearance of the shifted band in the presence of the unlabeled specific competitor and a "supershift" (a further retarded band) in the presence of a specific antibody.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
Rationale: This is a highly quantitative method to measure the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.
Protocol:
-
Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.[14][18]
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle for 1-2 hours.[14]
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[3]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the unstimulated control.
-
Data Interpretation: Stimulation of the cells will lead to a significant increase in luciferase activity. Pre-treatment with this compound will cause a dose-dependent decrease in the stimulus-induced luciferase activity, reflecting the inhibition of NF-κB-mediated transcription.
Troubleshooting and Considerations
-
This compound Solubility: this compound has poor water solubility. Prepare a stock solution in DMSO and ensure the final DMSO concentration in the cell culture medium is below 0.1% to avoid cytotoxicity.
-
Western Blotting: High background can be minimized by optimizing blocking conditions and antibody concentrations. Uneven bands may result from improper gel polymerization or transfer.[19][20]
-
EMSA: The stability of the protein-DNA complex is crucial. Keep all reagents and perform electrophoresis at 4°C. The order of adding components to the binding reaction can also affect the outcome.[21]
-
Luciferase Assay: Transfection efficiency can vary between experiments. Normalizing to a co-transfected control reporter is essential for reliable data.[22]
Conclusion
This compound is a potent natural inhibitor of the NF-κB signaling pathway, acting through the direct inhibition of IKK activity. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the effects of this compound and other potential NF-κB inhibitors. A multi-faceted approach, combining assays that probe different stages of the signaling cascade, will yield the most comprehensive and reliable data.
References
-
Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC. (2021-04-09). Retrieved from [Link]
-
Observing p65 Nuclear Translocation by IF - Bio-protocol. Retrieved from [Link]
-
Plant alkaloid this compound downregulates IkappaBalpha kinases-IkappaBalpha-NF-kappaB signaling pathway in human peripheral blood T cell - PubMed. Retrieved from [Link]
-
Laboratory Research: this compound, A Novel Anti-inflammatory Compound - Uveitis.org. Retrieved from [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC. (2020-01-12). Retrieved from [Link]
-
Therapeutic effects of this compound in inflammatory diseases: a comprehensive review. Retrieved from [Link]
-
General Protocol for Western Blotting - Bio-Rad. Retrieved from [Link]
-
Western blotting analysis of phosphorylated subunit p65 of nuclear... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway - AMSBIO. Retrieved from [Link]
-
This compound inhibits signal-induced NF-kappa B activation in rat alveolar macrophages. Retrieved from [Link]
-
Electrophoretic Mobility Shift Assay Guide - LICORbio™. Retrieved from [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614 - BPS Bioscience. Retrieved from [Link]
-
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC. Retrieved from [Link]
-
This compound for Targeting Therapy Resistance in Cancer - PMC - NIH. Retrieved from [Link]
-
IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC. Retrieved from [Link]
-
Effects of this compound plus Radiation on Neuroblastoma Cells - Anticancer Research. Retrieved from [Link]
-
Human NF-κB Reporter Assay System - Indigo Biosciences. Retrieved from [Link]
-
Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε | Nucleic Acids Research | Oxford Academic. Retrieved from [Link]
-
Western Blot Troubleshooting Guide - TotalLab. Retrieved from [Link]
-
This compound Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One - Research journals. Retrieved from [Link]
-
Principle and Protocol of EMSA - Creative BioMart. Retrieved from [Link]
-
Preliminary Study on the Effect and Molecular Mechanism of this compound in Alleviating Pulmonary Inflammation and Fibrosis Induced by Silicon Dioxide - MDPI. Retrieved from [Link]
-
Electrophoretic Mobility Shift Assay (EMSA): NF- k B DNA binding... - ResearchGate. Retrieved from [Link]
-
Luciferase Assay protocol - Emory University. Retrieved from [Link]
-
This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC. Retrieved from [Link]
-
Human NF-KappaB p65 Activity Assay Kit - RayBiotech. Retrieved from [Link]
-
A Practical Step-by-Step Guide to Subcellular Fractionation in Mammalian Cells. Retrieved from [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc. - Biocompare. Retrieved from [Link]
-
Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI. (2020-02-22). Retrieved from [Link]
-
EMSA (Electrophoretic Mobility Shift Assay). Retrieved from [Link]
-
This compound | C38H42N2O6 | CID 73078 - PubChem - NIH. Retrieved from [Link]
-
Growth-Suppressive and Apoptosis-Inducing Effects of this compound in SW872 Human Malignant Liposarcoma Cells via. (2022-06-17). Retrieved from [Link]
-
Plant alkaloid this compound downregulates IκBα kinases-IκBα-NF-κB signaling pathway in human peripheral blood T cell - PMC. Retrieved from [Link]
-
Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays - PubMed. Retrieved from [Link]
-
This compound Enhances H 2 O 2 -Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes - In Vivo. Retrieved from [Link]
-
The effect of this compound on the activation of JAK/STAT signalling... - ResearchGate. Retrieved from [Link]
-
Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation - YouTube. (2023-04-26). Retrieved from [Link]
Sources
- 1. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophoretic Mobility-Shift Assay (EMSA) Kit, with SYBR™ Green & SYPRO™ Ruby EMSA stains 1 kit [thermofisher.com]
- 6. Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]
- 10. promega.com [promega.com]
- 11. bio-rad.com [bio-rad.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. This compound Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]
- 16. A Practical Step-by-Step Guide to Subcellular Fractionation in Mammalian Cells | Proteintech Group [ptglab.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
Troubleshooting & Optimization
Technical Support Center: Tetrandrine (TET) Clinical & Experimental Application
Ticket Status: Open Assigned Specialist: Senior Application Scientist, Drug Development Division Topic: Troubleshooting Solubility, Toxicity, and Bioavailability Challenges
Introduction: The Tetrandrine Paradox
Welcome to the this compound Technical Support Hub. You are likely here because you have encountered the "this compound Paradox": a molecule with exceptional potential in reversing Multi-Drug Resistance (MDR), treating silicosis, and managing hypertension, yet plagued by erratic bioavailability and toxicity concerns.
This guide moves beyond standard datasheets. It addresses the specific failure points we see in 80% of experimental and pre-clinical workflows.
Module 1: Critical Safety Check – The "Nephrotoxicity" Error
Issue: “My subject animals are showing signs of acute renal failure/fibrosis similar to Aristolochic Acid Nephropathy (AAN).”
Root Cause Analysis: This is the most dangerous error in this compound research. It stems from botanical nomenclature confusion.
-
Target Source: Stephania tetrandra (Han Fang Ji) – Contains this compound (Bisbenzylisoquinoline alkaloid).
-
Contaminant Source: Aristolochia fangchi (Guang Fang Ji) – Contains Aristolochic Acid (AA), a potent nephrotoxin and carcinogen.[1]
Troubleshooting Protocol:
-
Immediate Stop: Halt administration immediately if renal markers (BUN/Creatinine) spike disproportionately to hepatic markers.
-
HPLC Verification: You must validate your raw material. This compound should appear as a distinct peak; the presence of Aristolochic Acid I or II indicates adulteration.
-
Source Validation: Ensure your supplier certifies the botanical origin is Stephania, not Aristolochia.
Visualization: Toxicity Decision Tree
Caption: Figure 1. Triage logic for distinguishing intrinsic this compound toxicity (Hepatic) from botanical adulteration (Renal).
Module 2: Solubility & Formulation – The "Precipitation" Error
Issue: “this compound precipitates in my cell culture media or has <5% oral bioavailability in vivo.”
Technical Insight: this compound is a lipophilic weak base (LogP ~4.5). It is practically insoluble in water (0.015 mg/mL at pH 7.4).[2] Standard DMSO dissolution often fails upon dilution into aqueous buffers due to "crashing out."
Bench Protocol: Stable Solution Preparation Do not simply add DMSO stock to media.
| Parameter | Standard Protocol | Optimized Protocol (Recommended) |
| Solvent | DMSO | DMSO + PEG400 (1:1) or Acidified Saline |
| pH Adjustment | Neutral (7.4) | Acidic (pH 4.5 - 5.0) for initial dissolution, then buffer. |
| Carrier | None | Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex. |
| Max Conc. | < 10 µM | Up to 50 µM (with carriers) |
Step-by-Step Formulation (In Vivo Oral Gavage):
-
Weigh: this compound powder.
-
Dissolve: Dissolve in 0.1 M HCl (this compound is soluble in acidic conditions).
-
Complex: Add 20% (w/v) HP-β-CD solution.
-
Adjust: Slowly adjust pH to 6.0–6.5 using 0.1 M NaOH. Stop before pH 7.0 to prevent precipitation.
-
Filter: 0.22 µm sterile filter.
Reference Support: Nanocrystal formulations have been shown to increase
Module 3: Efficacy & MDR Reversal – The "Timing" Error
Issue: “I am not seeing significant reversal of Doxorubicin resistance in my MDR cell lines.”
Mechanism of Action: this compound reverses Multi-Drug Resistance (MDR) primarily by competitively inhibiting P-glycoprotein (P-gp/ABCB1), preventing the efflux of chemotherapeutics. It does not inhibit P-gp ATPase activity but stimulates it, suggesting it is a transported substrate that out-competes the chemo drug [2].
Troubleshooting Checklist:
-
Timing: Co-administration is required. Pre-treatment alone is less effective because P-gp inhibition is reversible and concentration-dependent.
-
Concentration: You need 0.5 – 2.0 µM this compound to reverse resistance.[3] Below this, P-gp is not saturated. Above 5 µM, intrinsic cytotoxicity confounds results.
-
Cell Line Verification: Ensure your cell line overexpresses P-gp (e.g., KBv200, MCF-7/adr). This compound has little effect on non-P-gp mechanisms (e.g., MRP1).
Visualization: MDR Reversal Mechanism
Caption: Figure 2. This compound functions as a competitive inhibitor of P-gp, forcing intracellular accumulation of chemotherapeutic agents.
Module 4: Hepatotoxicity Management – The "Metabolic" Error
Issue: “High-dose therapy is causing liver damage markers to rise.”
Technical Insight: this compound is metabolized by CYP450 enzymes (specifically CYP3A4 and CYP2E1). High doses trigger ROS generation via CYP2E1, leading to mitochondrial permeability transition (MPT) and hepatocyte necrosis [3].
Mitigation Strategy:
-
Dose Ceiling: In rats, chronic doses >50 mg/kg/day are associated with hepatic lesions.
-
ROS Scavengers: Co-administration of antioxidants (e.g., Vitamin C or N-acetylcysteine) has been proven to attenuate TET-induced mitochondrial dysfunction in vitro [3].
-
Drug Interactions: Avoid co-administration with strong CYP3A4 inhibitors (e.g., Ketoconazole), as this will dangerously elevate this compound plasma levels.
Frequently Asked Questions (FAQs)
Q: Can I use this compound for autophagy inhibition assays? A: Yes, but interpret with caution. This compound is a potent autophagy inducer (via mTOR inhibition) in some contexts, but it also blocks lysosomal degradation (similar to Chloroquine) at later stages. You must measure LC3-II turnover (flux) to distinguish between induction and blockage [4].
Q: What is the shelf-life of this compound in solution? A: Poor. In aqueous solution, it hydrolyzes/oxidizes rapidly. Always prepare fresh. DMSO stocks (10 mM) are stable at -20°C for 3 months if protected from light.
Q: Why is my IC50 varying so much between runs? A: Likely due to protein binding. This compound has high plasma protein binding (~80%). If you change Fetal Bovine Serum (FBS) concentrations in your media (e.g., 10% vs 5%), your free drug concentration changes drastically. Standardize your serum levels.
References
-
Wang, L., et al. (2024).[4] Preparation and Evaluation of this compound Nanocrystals to Improve Bioavailability. Current Drug Delivery. Link
-
Liu, C., et al. (2021). This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs.[5] Molecules. Link
-
Qi, X., et al. (2013). ROS generated by CYP450, especially CYP2E1, mediate mitochondrial dysfunction induced by this compound in rat hepatocytes.[6] Archives of Toxicology. Link
-
Gong, K., et al. (2012). Autophagy-related gene 7 (ATG7) and reactive oxygen species/extracellular signal-regulated kinase regulate this compound-induced autophagy in human hepatocellular carcinoma. Journal of Biological Chemistry. Link
-
NTP (National Toxicology Program). (2008).[1] Aristolochic Acids: Report on Carcinogens. Department of Health and Human Services. Link
Sources
- 1. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression [mdpi.com]
- 6. ROS generated by CYP450, especially CYP2E1, mediate mitochondrial dysfunction induced by this compound in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Tetrandrine Optimization & Structural Modification Support Center
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Structural modifications of Tetrandrine (TET) to enhance anti-cancer activity and bioavailability.[1]
Executive Summary & SAR Visualization
User Query: Where should I modify the this compound scaffold to achieve specific biological outcomes?
This compound (TET) is a bisbenzylisoquinoline alkaloid.[1][2][3][4] Its clinical utility is often limited by poor aqueous solubility (
-
C-14 Position (Potency): The most reactive site for electrophilic substitution (Mannich reaction). Modifications here (e.g., sulfonamides, ureas) significantly enhance cytotoxicity against drug-resistant lines.
-
C-5 Position (MDR Reversal): Halogenation (e.g., 5-Bromothis compound) drastically improves P-glycoprotein (P-gp) inhibition, reversing Multi-Drug Resistance (MDR).
-
N-2/N-2' Positions (Solubility): Quaternization or salt formation improves bioavailability but often alters the membrane permeability profile.
Interactive SAR Map
Caption: Structural Activity Relationship (SAR) map highlighting the three critical modification zones on the this compound scaffold and their downstream pharmacological effects.
Module 1: Enhancing Potency (C-14 Modification)
Context: The C-14 position on the benzene ring is electron-rich, making it the ideal candidate for electrophilic aromatic substitution. Derivatives here, particularly C-14 sulfonamides and C-14 ureas , have shown up to 30-fold higher potency than native TET.
Troubleshooting Guide: C-14 Synthesis
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Mixture of C-14 and C-5 products) | Non-specific electrophilic attack due to high temperature or strong Lewis acids. | Use Mannich Conditions: The Mannich reaction (HCHO + Amine) is highly selective for C-14 due to steric permissibility and electron density. Maintain reaction temp |
| Poor Yield in Mannich Reaction | Reversibility of the Mannich base formation or steric hindrance of the secondary amine. | Use Ethanol/Reflux: Perform the reaction in absolute ethanol under reflux for 8-12 hours. Ensure paraformaldehyde is fully depolymerized (clear solution) before adding TET. |
| Product is an Oil/Gum | Difficulty in crystallization of the amine derivative. | Convert to HCl Salt: Dissolve the crude oil in minimal EtOAc and add 1.2 eq of HCl/Ether. The hydrochloride salt usually precipitates as a stable solid. |
Protocol A: Synthesis of C-14 Aminomethyl-Tetrandrine (Mannich Base)
Objective: Introduce a nitrogen-containing side chain to enhance interaction with Bcl-2 family proteins.
-
Reagents: this compound (1.0 eq), Secondary Amine (e.g., pyrrolidine or N-methylpiperazine, 1.2 eq), Paraformaldehyde (1.5 eq).
-
Solvent: Absolute Ethanol (10 mL per mmol TET).
-
Procedure:
-
Dissolve secondary amine and paraformaldehyde in ethanol. Stir at 60°C for 30 mins until the solution clears (formation of iminium ion).
-
Add this compound slowly to the mixture.
-
Reflux at 80°C for 10–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 10:1).
-
Critical Step: If conversion is low (
), add catalytic acetic acid (0.1 eq) to promote iminium generation.
-
-
Workup: Evaporate solvent. Redissolve residue in DCM, wash with water (
), dry over Na2SO4. Purify via column chromatography (Silica gel, DCM/MeOH gradient).
Module 2: Reversing MDR (C-5 Modification)
Context: Multi-Drug Resistance (MDR) is often driven by P-glycoprotein (P-gp) efflux pumps.[5] 5-Bromothis compound (BrTet) is a specific derivative that binds to P-gp with higher affinity than TET, preventing the efflux of chemotherapeutics like Doxorubicin.
Mechanism of Action: P-gp Inhibition[6][7]
Caption: 5-Bromothis compound competitively binds to the P-gp transporter, blocking the efflux of chemotherapy agents and restoring intracellular drug concentration.
FAQ: MDR Reversal Experiments
Q: Why use 5-Bromothis compound instead of Verapamil as a control? A: While Verapamil is a classic P-gp inhibitor, it is cardio-toxic at effective doses. 5-Bromothis compound shows a better safety profile and, unlike Verapamil, has been shown to downregulate MDR1 mRNA expression over time, providing a dual mechanism (functional block + expression suppression) [1, 2].
Q: My 5-Br-Tet is not dissolving in the cell culture media. A: 5-Br-Tet is more lipophilic than TET.
-
Solution: Dissolve in 100% DMSO to create a 10 mM stock. Dilute into media such that final DMSO concentration is
. Ensure the media contains 10% FBS, as serum proteins help solubilize the hydrophobic alkaloid.
Comparative Efficacy Data
The following table summarizes the activity enhancement achieved through specific modifications. Note the drastic reduction in IC50 (indicating higher potency) for C-14 derivatives.
| Compound | Modification Site | Cell Line (Target) | IC50 ( | Fold Improvement vs TET | Ref |
| This compound (TET) | None (Parent) | MDA-MB-231 (Breast) | ~15.3 | 1.0x | [3] |
| 5-Bromothis compound | C-5 (Halogenation) | MCF-7/Dox (MDR Breast) | 2.5 | 6.1x (Reversal) | [2] |
| Compound 23 | C-14 (Sulfonamide) | MDA-MB-231 | 1.18 | 13.0x | [4] |
| Compound 3f | C-14 (Urea-Amino Acid) | HEL (Leukemia) | 0.23 | ~60x | [5] |
Module 3: Solubility & Formulation
Issue: Structural modifications often increase molecular weight and lipophilicity (LogP), worsening the solubility issues of the parent compound.
Technical Recommendation: Do not rely solely on chemical modification for solubility. Use Nanocrystal Technology for delivery.
Protocol B: Preparation of this compound Nanocrystals (TET-NCs)
Validated method to increase bioavailability by ~300% [6].[6]
-
Stabilizer: Poloxamer 407 (P407).[6]
-
Method: Wet Media Milling.
-
Procedure:
-
Mix TET (drug) and P407 (stabilizer) in water.
-
Add Zirconia beads (0.4–0.6 mm).
-
Mill at 600 rpm for 2 hours.
-
Freeze Drying: Add Mannitol (5%) as a cryoprotectant before lyophilization to prevent particle aggregation.
-
-
QC Check: Target particle size is ~360 nm (PDI < 0.3).
References
-
This compound partially reverses multidrug resistance of human laryngeal cancer cells. Source: NIH / PMC (2020). URL:[Link]
-
Mechanisms of this compound and 5-bromothis compound in reversing multidrug resistance. Source: PubMed (2014). URL:[Link]
-
This compound Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro. Source: MDPI (2019). URL:[Link]
-
Design, synthesis and bioactivity investigation of this compound derivatives as potential anti-cancer agents. Source: Royal Society of Chemistry / NIH (2018). URL:[Link]
-
Design, Synthesis of Novel this compound-14-l-Amino Acid and this compound-14-l-Amino Acid-Urea Derivatives. Source: Molecules / NIH (2020). URL:[Link]
-
Preparation and Evaluation of this compound Nanocrystals to Improve Bioavailability. Source: EurekaSelect (2024).[6] URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and toxicity of novel this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of this compound and 5-bromothis compound in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Troubleshooting Tetrandrine's inconsistent results in vitro
Topic: Troubleshooting Tetrandrine's Inconsistent Results In Vitro Content Type: Technical Support Center (Interactive Guide) Persona: Senior Application Scientist
Status: Operational Ticket ID: TET-ISO-001 Lead Scientist: Dr. A. Vance
Welcome to the technical support center for this compound (Tet). If you are experiencing inconsistent IC50 values, unexpected cytotoxicity, or confusing Western blot data (specifically LC3B), you are not alone. This compound is a bisbenzylisoquinoline alkaloid with a complex poly-pharmacological profile—acting as a calcium channel blocker, P-glycoprotein (P-gp) inhibitor, and lysosomotropic agent.
This guide moves beyond basic datasheets to address the specific "pain points" of working with this compound.
📂 CASE 1: "My IC50 values shift dramatically between experiments."
Diagnosis: Solubility Artifacts & Serum Protein Binding. this compound is highly hydrophobic and lipophilic. Two major variables often go uncontrolled: precipitation upon dilution and sequestration by serum albumin.
🔧 Troubleshooting Q&A
Q: I dissolved this compound in DMSO, but I see fine crystals in my cell media. Why? A: This is "Crash-Out" precipitation. While soluble in DMSO, this compound has poor aqueous solubility. If you spike a high-concentration DMSO stock (e.g., 100 mM) directly into cold media, the local concentration exceeds the solubility limit before it can disperse.
-
Fix: Perform serial dilutions in DMSO first to lower the concentration, then dilute 1:1000 into pre-warmed (37°C) media. Keep final DMSO <0.1%.
Q: My compound works in low-serum media but fails in 10% FBS. Is it degrading? A: Likely not degrading, but sequestered. This compound binds significantly to Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) via hydrophobic interactions at tryptophan residues (Site I).[1]
-
Fix: Standardize your FBS lot and concentration. If comparing results with literature, check their serum percentage. A shift from 1% to 10% FBS can shift potency by >5-fold.
📂 CASE 2: "I see increased LC3-II, but the cells are dying. Is it inducing autophagy?"
Diagnosis: The "Flux Blockage" Artifact. This is the most common misinterpretation in this compound research. You are likely observing lysosomal deacidification , not true autophagy induction.
🔧 The Mechanism Explained
This compound is a weak base. It accumulates in acidic organelles (lysosomes) via ion trapping, neutralizing their pH. This prevents the fusion of autophagosomes with lysosomes (or inhibits lysosomal enzymes), causing autophagosomes (and LC3-II) to pile up. This is a "traffic jam," not an "increase in traffic."
📊 Visualization: The Autophagy Flux Blockage
The following diagram illustrates why LC3-II accumulation is misleading without flux controls.
Caption: this compound deacidifies lysosomes, blocking the fusion/degradation step. This causes LC3-II accumulation (Yellow) despite halted flux, mimicking induction.
🔧 Troubleshooting Q&A
Q: How do I prove it's blockage and not induction? A: Perform a Flux Turnover Assay .
-
Treat a separate group with this compound + Bafilomycin A1 (a known saturating blocker).
-
Result: If this compound plus Bafilomycin A1 does not further increase LC3-II levels compared to Bafilomycin A1 alone, this compound is blocking the pathway (functional saturation). If levels go even higher, it is inducing autophagy. Evidence suggests this compound acts similarly to Bafilomycin A1/Chloroquine.
📂 CASE 3: "The drug kills MDR cells but not parental cells (or vice versa)."
Diagnosis: P-glycoprotein (P-gp) Modulation.[7][8][9][10] this compound is a potent P-gp inhibitor and reversal agent.[7]
🔧 Troubleshooting Q&A
Q: Why is my dose-response curve biphasic? A: You might be seeing two mechanisms. At low concentrations (<1 µM), this compound inhibits P-gp, reversing resistance to other drugs (if co-administered).[7] At higher concentrations (>5-10 µM), it exerts direct cytotoxicity via calcium channel blockade and lysosomal stress.
Q: I am using an MDR cell line (e.g., KBv200 or MCF-7/adr). Why is this compound alone not killing them effectively? A: this compound is often a sensitizer, not a standalone killer for MDR lines at low doses. Its primary value in MDR is restoring sensitivity to chemotherapeutics like Vincristine or Doxorubicin.
-
Test: Run a combination assay. Treat with a fixed sub-lethal dose of this compound (e.g., 0.5 µM) + varying doses of Doxorubicin. The IC50 of Doxorubicin should drop significantly (Reversal Fold > 10).
📝 Summary Data Tables
Table 1: Troubleshooting Matrix
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Crystals in media | "Crash-out" precipitation | Check under microscope immediately after dosing. | Dilute stock in DMSO first; add dropwise to warm media with vortexing. |
| High LC3-II levels | Blocked Autophagic Flux | Western Blot with Bafilomycin A1 control. | Interpret as "lysosomal inhibition" rather than "autophagy activation." |
| Variable IC50 | Serum Binding (Albumin) | Compare IC50 in 1% vs 10% FBS. | Standardize serum lots; consider serum-free pulse for short assays. |
| MDR Reversal Failure | Low P-gp Expression | Verify P-gp levels via Western Blot in your cell line.[10] | Ensure cell line maintains resistant phenotype (keep under selection pressure). |
Table 2: Key Physicochemical Properties
| Property | Value/Note | Impact on Protocol |
| MW | 622.75 g/mol | Use molarity (µM), not µg/mL, for accurate comparison. |
| LogP | ~4.5 (Lipophilic) | High membrane permeability; high non-specific binding to plastics. |
| pKa | Basic (Nitrogen) | Accumulates in acidic lysosomes (Ion Trapping). |
| Target | L-type Ca2+, P-gp, Lysosomes | Multi-target effects require careful control selection. |
🧪 Standardized Protocol: Stock Preparation
To minimize variability, strictly follow this "Self-Validating" preparation method.
-
Weighing: Weigh this compound powder into a glass vial (avoid plastic static).
-
Solvent: Add 100% DMSO to create a 10 mM Master Stock .
-
Validation: Vortex for 1 minute. Inspect for clarity. If cloudy, sonicate for 30 seconds.
-
-
Aliquot: Store in small aliquots (20-50 µL) at -20°C. Do not freeze-thaw more than 3 times.
-
Working Solution:
-
Thaw 10 mM stock.
-
Dilute 1:10 in DMSO to make 1 mM Working Stock .
-
Dilute this 1 mM stock into culture media to reach final concentrations (e.g., 1 µL into 1 mL = 1 µM).
-
Critical: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity masking the drug effect.
-
🔗 References
-
This compound as a Lysosomal Deacidification Agent (Flux Blockage)
-
This compound in P-gp Inhibition (MDR Reversal)
-
Serum Protein Binding Interactions
-
Calcium Channel Blockade Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. AB77. This compound blocks autophagic flux by preventing lysosomal acidification in 786-O cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an immunosuppressive alkaloid isolated from Steohania tetrandra S. Moore, induces the generation of Treg cells through enhancing fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AB228. This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. H1, a novel derivative of this compound reverse P-glycoprotein-mediated multidrug resistance by inhibiting transport function and expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits electrically induced [Ca2+]i transient in the isolated single rat cardiomyocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrandrine Optimization & Troubleshooting Hub
Technical Support for Researchers & Drug Developers
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with bisbenzylisoquinoline alkaloids like Tetrandrine (Tet) presents a classic "dirty drug" paradox: its potent efficacy against MDR cancers, Ebola/SARS-CoV-2 (via TPC2), and inflammation is often compromised by a narrow therapeutic index driven by off-target calcium channel blockade (L-type/T-type) and non-specific lysosomal stress.
This guide moves beyond basic datasheets to provide causality-driven troubleshooting , structural optimization strategies , and self-validating protocols to isolate therapeutic mechanisms from toxicity.
Module 1: Chemical Biology & Structural Optimization
Issue: "Native this compound exhibits cardiotoxicity (hypotension/bradycardia) or hepatotoxicity at therapeutic doses." Root Cause: The C12-methoxy moiety is metabolically unstable (CYP3A4-mediated hepatotoxicity), and the bisbenzylisoquinoline scaffold inherently mimics L-type calcium channel blockers (CaV1.2), causing systemic hypotension.
Solution: Structural Analog Selection
If native this compound toxicity is stalling your project, consider these validated derivatives:
| Analog / Code | Modification Site | Primary Benefit | Mechanism of Improvement |
| H1 | Bromination at C5/C14 | Anti-MDR Efficacy | Increases lipophilicity and P-gp binding affinity; reduces IC50 for resistant cells, allowing lower effective dosing. |
| SG-094 | Synthetic Analog | TPC2 Specificity | Higher potency for Two-Pore Channel 2 (TPC2) with reduced affinity for cell surface CaV1.2 channels.[1] |
| C14-Sulfonamides | C14 Substitution | Anti-Tumor Potency | Electron-withdrawing groups at C14 enhance apoptotic induction via Bax/Bcl-2 modulation, distinct from Ca2+ blockade. |
Module 2: Mechanism Visualization
Understanding the Bifurcation of Efficacy vs. Toxicity To reduce off-target effects, you must experimentally distinguish between Surface Channel Blockade (Off-Target) and Endolysosomal Modulation (Target).
Caption: Bifurcation of this compound signaling. Green nodes represent therapeutic targets; Red/Yellow nodes indicate toxicity pathways. Note the dose-dependent risk of LMP.
Module 3: Formulation & Delivery Strategies
Issue: "I cannot reach the IC50 in tumor models without killing the mice due to systemic toxicity." Solution: Encapsulation prevents interaction with vascular endothelial Ca2+ channels while facilitating endocytic uptake (targeting the lysosome directly).
Recommended Protocol: Lactoferrin-Functionalized BSA Nanoparticles
Rationale: Lactoferrin (Lf) targets Lf-receptors overexpressed on blood-brain barrier and tumor cells, enhancing uptake via receptor-mediated endocytosis, bypassing surface Ca2+ channels.
-
Preparation: Dissolve this compound in ethanol. Mix with BSA solution (pH 9.0).
-
Crosslinking: Add glutaraldehyde vapor or EDC to stabilize.
-
Functionalization: Conjugate Lactoferrin to the BSA surface.
-
Validation: Measure Zeta potential (Target: -10 to -20 mV) and PDI (<0.2).
-
Outcome: Increases intracellular accumulation by ~3-4 fold, allowing you to reduce the administered dose by 50-70%.
Module 4: In Vitro Troubleshooting & Protocols
FAQ 1: "How do I distinguish TPC2 inhibition from general lysosomal toxicity?"
The Problem: High doses of Tet cause Lysosomal Membrane Permeabilization (LMP), leaking cathepsins and killing cells non-specifically. This mimics specific TPC2-mediated cell death. The Fix: Use a "Counter-Screening" Protocol.
Step-by-Step Validation Protocol:
-
Select Controls:
-
Negative Control:Verapamil (10 µM) . It blocks L-type channels but does not inhibit TPC2. If Verapamil mimics your effect, your effect is likely Ca2+ channel dependent, not TPC2 dependent.
-
Positive Control (TPC2 specific):Ned-19 (NAADP antagonist).
-
-
Dose Titration:
-
TPC2 inhibition often occurs at 50–500 nM .
-
LMP/Cytotoxicity often occurs at >10 µM .
-
Action: If you are using >5 µM to see an effect, you are likely inducing LMP. Titrate down.
-
-
LMP Assay:
-
Stain cells with Acridine Orange (AO) .
-
Healthy: Red fluorescence (acidic lysosomes) + Green (cytosol).
-
LMP (Toxicity): Loss of Red fluorescence (proton leakage).
-
Pass Criteria: Your therapeutic dose must maintain AO Red staining.
-
FAQ 2: "My cells are detaching/dying immediately after treatment."
The Problem: Acute Calcium Blockade. The Fix:
-
Check Media Calcium: Are you using low-calcium media? this compound + Low Ca2+ media = catastrophic adhesion failure (integrins require Ca2+).
-
Correction: Ensure standard DMEM/RPMI (1.8 mM Ca2+) is used. Do not use Ca2+-free PBS for wash steps during drug incubation.
FAQ 3: "I see autophagy induction, but is it functional?"
The Problem: this compound induces autophagy (LC3B-II increase), but it also blocks lysosomal degradation (autophagic flux block). The Fix: Flux Assay with Bafilomycin A1.
-
Treat cells with Tet alone.
-
Treat cells with Tet + Bafilomycin A1 (Clamp).
-
Interpretation:
-
If Tet + BafA1 shows higher LC3B-II than Tet alone -> Autophagic flux is active (Good).
-
If Tet + BafA1 shows same LC3B-II as Tet alone -> Flux is blocked (Tet is acting as a lysosomal poison).
-
Module 5: Decision Tree for Troubleshooting
Caption: Diagnostic workflow for identifying the source of this compound-induced toxicity.
References
-
Sakurai, Y., et al. (2015). Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment. Science, 347(6225), 995-998. Link
-
Wang, G., et al. (2004). this compound blocks a slow, large-conductance, Ca(2+)-activated K(+) channel and blocks Ca(2+) currents in clonal rat brain pituitary tumor cells. Journal of Pharmacology and Experimental Therapeutics, 309(1), 265-273. Link
-
Heister, P. M., & Poston, R. N. (2020). Pharmacological hypothesis: TPC2 antagonist this compound as a potential therapeutic agent for COVID-19.[2] Pharmacology Research & Perspectives, 8(5), e00653. Link
-
Liu, T., et al. (2011). H1, a derivative of this compound, exerts anti-MDR activity by initiating intrinsic apoptosis pathway and inhibiting the activation of Erk1/2 and Akt1/2.[3] Biochemical Pharmacology, 82(11), 1593-1604. Link
-
Gunaratne, G. S., et al. (2018). Identification of a novel TPC2-selective agonist. BioRxiv (Preprint validation of TPC2 specificity tools). Link
Sources
- 1. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological hypothesis: TPC2 antagonist this compound as a potential therapeutic agent for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H1, a derivative of this compound, exerts anti-MDR activity by initiating intrinsic apoptosis pathway and inhibiting the activation of Erk1/2 and Akt1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrandrine Treatment in Combination Therapy
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This guide is intended for researchers, scientists, and drug development professionals utilizing Tetrandrine (Tet) in combination therapy studies. As a bis-benzylisoquinoline alkaloid with a wide range of pharmacological activities, this compound presents unique opportunities and challenges in experimental design.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your research and ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section addresses specific technical issues that may arise during your experiments with this compound.
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Question: I am observing precipitation of this compound in my aqueous cell culture media, even at what I believe are low micromolar concentrations. How can I improve its solubility and ensure accurate dosing?
Root Cause Analysis: this compound is a lipophilic molecule with inherently poor water solubility, a common challenge that can significantly impact its bioavailability and therapeutic effectiveness in in vitro and in vivo models.[2][4][5] This can lead to inaccurate concentration-response curves and unreliable data.
Step-by-Step Solution:
-
Solvent Selection and Stock Concentration:
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethylformamide (DMF) is a suitable choice, with solubility at approximately 1 mg/ml.[6] Dimethyl sulfoxide (DMSO) is also commonly used.
-
Expert Tip: Always prepare fresh dilutions of your working solutions from the stock for each experiment to minimize the risk of precipitation over time.
-
-
Working Solution Preparation:
-
When diluting the stock solution into your aqueous media, do so in a stepwise manner. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer.
-
Protocol: First, dilute the stock into a smaller volume of media, vortexing gently, and then add this intermediate dilution to the final volume. This gradual dilution helps to prevent the compound from crashing out of solution.
-
-
Advanced Formulation Strategies:
-
For persistent solubility issues, consider more advanced formulation techniques. These include:
-
Data Summary: this compound Solubility
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~1 mg/ml | [6] |
| Water | Poor | [2][4][5] |
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Root Cause Analysis: this compound is known to modulate multiple signaling pathways, including those involved in cell proliferation, apoptosis, and autophagy.[1][4][7][8] While this pleiotropic activity is beneficial in some contexts, it can also lead to off-target effects that may confound experimental results.
Step-by-Step Solution:
-
Dose-Response Curve Generation:
-
Perform a comprehensive dose-response analysis on all cell lines used in your study, including non-cancerous control lines. This will help you determine the IC50 (half-maximal inhibitory concentration) for each cell type.[9]
-
Expert Tip: Use a wide range of concentrations to capture the full sigmoidal curve.
-
-
Control Experiments:
-
Include appropriate vehicle controls (e.g., media with the same final concentration of DMSO or DMF as your highest this compound concentration) in all experiments.
-
If possible, use a structurally related but inactive analog of this compound as a negative control.
-
-
Pathway-Specific Analysis:
-
To confirm that the observed effects are due to the intended mechanism of action, use molecular techniques such as Western blotting or qPCR to analyze the expression and activation of key proteins in the targeted signaling pathway. For example, if you are investigating the effect of this compound on the PI3K/Akt/mTOR pathway, you should probe for changes in the phosphorylation status of Akt and mTOR.[1][10][11]
-
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Workflow for Investigating Off-Target Effects.
Issue 3: Inconsistent or Non-Reproducible Synergy in Combination Studies
Question: My results for the synergistic effects of this compound with another chemotherapeutic agent are not consistent across experiments. How can I improve the reproducibility of my synergy assays?
Root Cause Analysis: Assessing drug synergy requires precise experimental execution and rigorous data analysis.[12] Variability can arise from inconsistent cell seeding densities, inaccurate drug concentrations, and the choice of synergy model.
Step-by-Step Solution:
-
Standardize Experimental Conditions:
-
Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
Drug Preparation: Prepare fresh drug dilutions for each experiment.
-
Incubation Time: Use a consistent incubation time for all experiments.
-
-
Appropriate Synergy Analysis:
Protocol for Assessing Synergy using the Combination Index (CI) Method:
-
Determine the dose-response curves for each drug individually.
-
Select a range of concentrations for each drug to be tested in combination. A common approach is to use a fixed ratio of the two drugs.
-
Treat cells with each drug alone and in combination at the selected concentrations.
-
Measure the effect (e.g., cell viability) for each condition.
-
Calculate the CI value for each combination using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of each drug alone that produce the same effect.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of action for this compound?
This compound is a multi-target agent. Its primary mechanisms include:
-
Calcium Channel Blockade: It is a known calcium channel blocker.[7][16]
-
Inhibition of Signaling Pathways: It downregulates key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][10][11]
-
Induction of Apoptosis and Autophagy: this compound can induce programmed cell death (apoptosis) and autophagy in cancer cells.[4][7]
-
Reversal of Multidrug Resistance (MDR): It can inhibit the function of P-glycoprotein (P-gp), a drug efflux pump, thereby reversing resistance to other chemotherapeutic agents.[4][17]
Signaling Pathways Modulated by this compound
Caption: this compound's Modulation of Key Signaling Pathways.
Q2: What is a typical concentration range for in vitro experiments with this compound?
The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. However, a general starting point for in vitro studies is in the low micromolar range (1-10 µM).[7][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How should I design my combination therapy experiments to demonstrate synergy?
A robust experimental design for demonstrating synergy should include:
-
Individual Dose-Response Curves: Determine the IC50 for both this compound and the combination drug individually.
-
Combination Matrix: Test a range of concentrations of both drugs in a matrix format. This allows for a more comprehensive assessment of synergy across different dose levels.
-
Constant Ratio vs. Non-Constant Ratio: You can either maintain a constant ratio of the two drugs or test various non-constant ratios.
-
Quantitative Analysis: Use the Combination Index (CI) method or other established models like the Bliss independence or Loewe additivity models to quantify the interaction.[12][15][18][19]
Q4: Are there any known drug-drug interactions I should be aware of when using this compound in combination therapy?
Yes. This compound's ability to inhibit P-glycoprotein can lead to significant drug-drug interactions.[4][17] When co-administered with drugs that are substrates of P-gp (e.g., doxorubicin, paclitaxel, vincristine), this compound can increase their intracellular concentration, potentially enhancing their efficacy but also their toxicity.[4][17] It is essential to consider this when designing combination therapies and to monitor for potential increases in toxicity.
Q5: What are the best practices for storing and handling this compound?
-
Storage: this compound should be stored as a crystalline solid at -20°C for long-term stability.[6]
-
Handling: As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be considered hazardous until more information is available.[6]
References
-
Progress on structural modification of this compound with wide range of pharmacological activities - Frontiers. (2022). Frontiers in Pharmacology. [Link]
-
Unlocking the therapeutic potential of this compound: Structural modifications and pharmacological insights. (2025). Journal of Drug Delivery Science and Technology. [Link]
-
This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC. (2016). Oncotarget. [Link]
-
This compound Inhibits Skeletal Muscle Differentiation by Blocking Autophagic Flux - MDPI. (2022). International Journal of Molecular Sciences. [Link]
-
Synergistic interaction between this compound and chemotherapeutic agents and influence of this compound on chemotherapeutic agent-associated genes in human gastric cancer cell lines - PubMed. (2007). Cancer Chemotherapy and Pharmacology. [Link]
-
New perspectives on the potential of this compound in the treatment of non-small cell lung cancer: bioinformatics, Mendelian randomization study and experimental investigation - PMC. (2024). Journal of Translational Medicine. [Link]
-
This compound, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - MDPI. (2011). Cancers. [Link]
-
This compound alleviates oxaliplatin-induced mechanical allodynia via modulation of inflammation-related genes - Frontiers. (2024). Frontiers in Pharmacology. [Link]
-
(PDF) Synergistic interaction between this compound and chemotherapeutic agents and influence of this compound on chemotherapeutic agent-associated genes in human gastric cancer cell lines - ResearchGate. (2007). Cancer Chemotherapy and Pharmacology. [Link]
-
This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression - MDPI. (2019). Molecules. [Link]
-
Synergistic interaction between this compound and chemotherapeutic agents and influence of this compound on chemotherapeutic agent-associated genes in human gastric cancer cell lines | Scilit. (2007). Cancer Chemotherapy and Pharmacology. [Link]
-
This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy | Oncotarget. (2016). Oncotarget. [Link]
-
This compound suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - Taylor & Francis. (2021). Pharmaceutical Biology. [Link]
-
Study on the mechanism of oral administration of this compound during neoadjuvant chemotherapy for colon cancer - PMC - PubMed Central. (2022). Annals of Translational Medicine. [Link]
-
Effects of this compound on cell viability and potentiation by... - ResearchGate. (2017). ResearchGate. [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? | ResearchGate. (2017). ResearchGate. [Link]
-
Mechanism of this compound Against Endometrial Cancer Based on Network Pharmacology. (2021). Frontiers in Pharmacology. [Link]
-
Design, Synthesis, and Biological Evaluation of N14-Amino Acid-Substituted this compound Derivatives as Potential Antitumor Agents against Human Colorectal Cancer - MDPI. (2022). Molecules. [Link]
-
Current Methods for Quantifying Drug Synergism - PMC - NIH. (2020). Computational and Structural Biotechnology Journal. [Link]
-
Synergistic anti-tumour effects of this compound and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PubMed. (2015). British Journal of Pharmacology. [Link]
-
Abstract 3910: this compound inhibits signal transduction through PI3K/Akt/mTOR and PERK/eIF2á pathways to target aberrantly activated cap-dependent translation in cancer cells - AACR Journals. (2019). Cancer Research. [Link]
-
Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with this compound - PMC. (2012). AAPS PharmSciTech. [Link]
-
This compound inhibits aldosterone synthesis by covalently targeting CYP11A1 to attenuate hypertension - Frontiers. (2024). Frontiers in Pharmacology. [Link]
-
SynergyFinder 2.0: visual analytics of multi-drug combination synergies - Oxford Academic. (2023). Nucleic Acids Research. [Link]
-
Assessing drug synergy in combination therapies - HMS LINCS Project. (n.d.). Harvard Medical School. [Link]
-
synergy - Biostatistics Software Downloadable or Online - MD Anderson Cancer Center. (2010). MD Anderson Cancer Center. [Link]
-
Synergistic antiangiogenic activity of this compound combined with Endostar on the human umbilical vein endothelial cell model - PubMed. (2013). Cancer Biotherapy & Radiopharmaceuticals. [Link]
Sources
- 1. Frontiers | Progress on structural modification of this compound with wide range of pharmacological activities [frontiersin.org]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. Synergistic interaction between this compound and chemotherapeutic agents and influence of this compound on chemotherapeutic agent-associated genes in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy | Oncotarget [oncotarget.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of this compound Against Endometrial Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Study on the mechanism of oral administration of this compound during neoadjuvant chemotherapy for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression | MDPI [mdpi.com]
- 18. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 19. Biostatistics Software Downloadable or Online [biostatistics.mdanderson.org]
Technical Support Center: Tetrandrine (TET) Cytotoxicity Management
Topic: Addressing Tetrandrine-induced cytotoxicity in normal cells Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Introduction: The "Double-Edged Sword" of this compound
This compound (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, is a potent calcium channel blocker and P-gp inhibitor with promising anti-tumor efficacy. However, its application is frequently limited by a narrow therapeutic window and significant off-target cytotoxicity, particularly in hepatocytes (liver), cardiomyocytes (heart), and specific epithelial tissues.
As an Application Scientist, I often see researchers struggle with "unexpected" cell death in their control groups. This is rarely a random error; it is usually a mechanistic consequence of TET’s interaction with cellular metabolism and solubility limits. This guide dissects these mechanisms to help you stabilize your control data and refine your experimental windows.
Troubleshooting Guide: Diagnosing "Off-Target" Toxicity
Scenario A: "My normal control cells (Hepatocytes/Renal) are dying at therapeutic doses."
Root Cause Analysis: Unlike many chemotherapeutics that target rapidly dividing cells, TET toxicity in normal cells—specifically hepatocytes (e.g., L02, HL-7702)—is often metabolically driven .
-
Mechanism: TET is metabolized by Cytochrome P450 enzymes, specifically CYP2E1 . This metabolism generates reactive metabolites and excessive Reactive Oxygen Species (ROS).
-
The Cascade: CYP2E1 activation
ROS Accumulation Glutathione (GSH) Depletion Mitochondrial Permeability Transition (MPT) pore opening Apoptosis.
Corrective Actions:
-
Check CYP Expression: If using primary hepatocytes or metabolically active lines (e.g., HepaRG), confirm CYP2E1 levels. High expressors will be hyper-sensitive.
-
ROS Scavenging Validation: Pre-treat controls with N-acetylcysteine (NAC) (5 mM) or Vitamin C . If toxicity is reversed, the mechanism is oxidative stress, not direct target engagement.
-
Dose Fractionation: TET has a steep dose-response curve. A shift from 5
M to 10 M can transition a cell from autophagy (survival) to apoptosis (death).
Scenario B: "I see inconsistent IC50 values and crystal-like debris in my wells."
Root Cause Analysis: TET is a hydrophobic alkaloid with pH-dependent solubility .
-
Solubility Limit: Saturation in pH 7.4 PBS is extremely low (~0.015 mg/mL).
-
The Artifact: When a high-concentration DMSO stock is added to neutral cell culture media, TET can micro-precipitate. These micro-crystals settle on the cell monolayer, causing localized high-concentration toxicity (necrosis) that mimics drug effect but is actually a physical artifact.
Corrective Actions:
-
Visual Inspection: Before adding cells, inspect the media + drug mix under 20x magnification. If you see "shimmering" or particles, you have precipitation.
-
Solvent Protocol: Do not exceed 0.1% DMSO final concentration if possible.
-
Acidic Predilution: Predilute TET in slightly acidic media (pH 6.8) before neutralizing, or use a carrier (e.g., BSA-conjugated media) to prevent crash-out.
Scenario C: "Normal Lung Epithelial Cells (16HBE) are dying faster than my cancer cells."
Root Cause Analysis:
This is a known "Gotcha" with this compound. Unlike fibroblasts (HFF) which are resistant, normal bronchial epithelial cells (16HBE) are highly sensitive to TET, with IC50 values often ranging between 2.6–8
Corrective Actions:
-
Switch Control Lines: If your study allows, use Human Foreskin Fibroblasts (HFF) or MCF-10A (breast epithelial) as controls. They typically tolerate >15
M TET. -
Window of Opportunity: You may not have a therapeutic window in 2D culture for lung epithelium. Consider 3D spheroids, where drug penetration limits toxicity to the outer layer, better mimicking in vivo tolerance.
Comparative Data: The Therapeutic Window
The following table summarizes the "Danger Zone" where therapeutic efficacy overlaps with normal cell toxicity.
| Cell Type | Classification | IC50 Range ( | Risk Level | Notes |
| HepG2 | Liver Cancer | 9.0 – 16.0 | Target | High sensitivity due to rapid division. |
| A549 | Lung Cancer | 6.8 – 15.0 | Target | Moderate sensitivity. |
| L02 / HL-7702 | Normal Liver | 15.0 – >100* | Moderate | Highly variable based on CYP activity. |
| 16HBE | Normal Lung | 2.6 – 7.7 | CRITICAL | Often more sensitive than cancer cells. |
| HFF | Normal Fibroblast | > 50.0 | Low | Robust control model. |
| BHK-21 | Normal Kidney | > 86.0 | Low | Resistant to TET cytotoxicity. |
Analyst Note: Do not use 16HBE as a "resistant normal control." It will fail. Use HFF or BHK-21 instead.
Mechanism of Action & Toxicity Pathway
The following diagram illustrates the divergent pathways of TET in normal vs. cancer cells. In normal hepatocytes, the toxicity is largely ROS-dependent via CYP2E1.
Figure 1: Mechanistic divergence of this compound. In normal cells (left), toxicity is driven by CYP-mediated oxidative stress. In cancer cells (right), efficacy is driven by calcium signaling, autophagy modulation, and MDR reversal.
Frequently Asked Questions (FAQ)
Q1: Should I inhibit autophagy to protect my normal cells? A: Proceed with caution. While TET induces autophagy, in normal cells (like Nucleus Pulposus cells), this is often a cytoprotective response to stress. Inhibiting autophagy (e.g., with Chloroquine) might actually accelerate death in your normal controls by removing the cell's mechanism for clearing damaged mitochondria. Conversely, in cancer cells, blocking TET-induced autophagy often enhances killing.
-
Recommendation: Test the effect of 3-Methyladenine (3-MA) on your specific normal cell line before adopting it as a protection strategy.
Q2: Can I use DMSO > 0.1% to solve the precipitation issue? A: No. DMSO itself becomes cytotoxic to sensitive cells (like hepatocytes and neurons) at concentrations > 0.5-1.0%. Furthermore, high DMSO permeabilizes membranes, potentially artificially enhancing TET uptake.
-
Recommendation: If solubility is a blocker, consider using BSA-conjugated media (TET binds to serum proteins) or encapsulating TET in micelles/liposomes for delivery.
Q3: Is the toxicity reversible? A: Early-stage toxicity (ROS generation, autophagy induction) is reversible if the drug is washed out within 6-12 hours. Late-stage toxicity (Mitochondrial Permeability Transition, Caspase-3 activation) is irreversible.
Validated Experimental Protocols
Protocol 1: Differentiating ROS-Mediated Toxicity
Use this to confirm if your normal cell death is due to oxidative stress.
-
Seed Cells: Plate normal cells (e.g., L02) at 1x10^4 cells/well in 96-well plates.
-
Pre-treatment:
-
Group A: Vehicle (Media)
-
Group B: N-acetylcysteine (NAC) (5 mM) for 2 hours.
-
-
Treatment: Add TET (IC50 concentration) to both groups. Incubate 24h.
-
Readout:
-
Add DCFH-DA (10
M) for 30 mins (dark, 37°C). -
Wash 3x with serum-free media.
-
Measure Fluorescence (Ex/Em: 488/525 nm).
-
-
Interpretation: If Group B shows significantly higher viability and lower fluorescence than Group A, toxicity is ROS-mediated.
Protocol 2: Troubleshooting Solubility (The "Crystal Check")
Perform this BEFORE any cell viability assay.
-
Prepare Stock: Dissolve TET in 100% DMSO to 10 mM.
-
Prepare Working Solution: Dilute stock 1:1000 into your specific culture media (final 10
M). -
Incubate: Place in cell-free incubator for 2 hours.
-
Microscopy: Observe under 20x phase-contrast.
-
Clear: Good to go.
-
Needle-like structures: Precipitation. Data will be invalid.
-
Fix: Add 1-2% BSA to the media before adding the drug. Albumin acts as a carrier and prevents crystallization.
-
Troubleshooting Decision Tree
Figure 2: Decision support tree for diagnosing unexpected cytotoxicity.
References
-
Mechanisms of Hepatotoxicity: Qi, X., et al. (2013). "this compound-induced apoptosis in rat primary hepatocytes is initiated from mitochondria: caspases and endonuclease G pathway." Toxicology. Link
-
CYP-Mediated ROS Generation: Wang, T., et al. (2014). "ROS generated by CYP450, especially CYP2E1, mediate mitochondrial dysfunction induced by this compound in rat hepatocytes." Acta Pharmacologica Sinica. Link
-
Autophagy in Normal vs Cancer Cells: Gong, K., et al. (2012). "this compound is a potent cell autophagy agonist via activated intracellular reactive oxygen species." Cell Bioscience. Link
-
IC50 Comparisons (16HBE Sensitivity): Application Note on this compound Derivatives and Cytotoxicity Profiles. Royal Society of Chemistry Supplementary Data. Link
-
Solubility and Formulation: Liu, Y., et al. (2018). "this compound-loaded PEG-PCL nanoparticles for treating lung cancer." Journal of Nanomaterials. Link
Technical Support Center: Tetrandrine & Bisbenzylisoquinoline Analogues
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Solubilization, Stability, and Efficacy Protocols for Tetrandrine (TET) and Analogues (Fangchinoline, OY-101).
Introduction: The Bisbenzylisoquinoline Challenge
This compound (TET) is a potent bisbenzylisoquinoline alkaloid derived from Stephania tetrandra.[1][2] While it is a gold-standard reference for P-glycoprotein (P-gp/ABCB1) inhibition and a novel TPC2 (Two-Pore Channel 2) antagonist , its utility is frequently compromised by poor aqueous solubility and complex autophagic signaling.
This guide moves beyond basic datasheets to address the specific "failure points" in TET experimental workflows.
Module 1: Solubility & Formulation Troubleshooting
Current Issue: “I see fine precipitates when adding this compound stock to cell culture media, causing high variation in IC50 data.”
The Root Cause: Lipophilicity & Kinetic Solubility
This compound is highly lipophilic (LogP ~4.6). When a high-concentration DMSO stock hits an aqueous buffer, the compound crashes out before it can equilibrate, creating "micro-crystals" that are invisible to the naked eye but toxic to cells and unavailable for target binding.
Optimized Solubilization Protocol
Do not simply "squirt" DMSO stock into media. Use this Kinetic Solubilization Workflow :
Figure 1: Kinetic solubilization workflow to prevent micro-precipitation of lipophilic alkaloids.
Critical Steps:
-
The "Intermediate" Step: Never go from 20 mM stock directly to 10 µM media. Create a 1 mM working stock in DMSO first.
-
Dynamic Mixing: Add the compound while the media is moving (vortexing or stirring). This prevents local regions of high concentration where nucleation occurs.
-
The Serum Factor: Ensure your media contains FBS (5-10%) before adding this compound. Serum albumin acts as a carrier protein, sequestering the lipophilic drug and keeping it in solution.
Module 2: Mechanism of Action & Assay Validity
Current Issue: "My LC3-II western blots show increased autophagy, but the cells are dying. Is this compound an autophagy inducer or inhibitor?"
The Scientific Reality: The "Flux Block" Paradox
This compound is a Lysosomotropic Agent . It acts as a double-edged sword:
-
Upstream: It inhibits mTOR (inducing autophagy initiation).
-
Downstream: It blocks TPC2 channels and alters lysosomal pH, preventing the fusion of autophagosomes with lysosomes.[2]
Result: You see an accumulation of LC3-II (autophagosomes) not because autophagy is "fast," but because the trash is piling up and not being degraded. This is Autophagic Flux Inhibition .
Visualizing the TPC2/P-gp Nexus
Figure 2: Dual mechanism of this compound targeting P-gp at the plasma membrane and TPC2 at the lysosome.
Protocol: Validating Autophagic Flux
To confirm this compound is blocking flux rather than just inducing autophagy, perform the Bafilomycin A1 Clamp Assay :
-
Condition A: Control
-
Condition B: this compound (e.g., 2 µM)
-
Condition C: Bafilomycin A1 (Saturation dose)
-
Condition D: this compound + Bafilomycin A1
Interpretation: If Condition D does not show significantly higher LC3-II than Condition B (this compound alone), it confirms that this compound has already maximally blocked the lysosomal degradation pathway [1].
Module 3: Analogues & Structure-Activity Relationship (SAR)
Current Issue: "this compound is too toxic for my in vivo model. Should I use Fangchinoline?"
Comparative Analysis
Fangchinoline is the 7-O-demethyl analogue of this compound. While they share the bisbenzylisoquinoline core, their pharmacological profiles diverge slightly, particularly in anti-inflammatory pathways.[3]
Table 1: Key Analogues & Properties
| Compound | Modification | Key Advantage | Primary Limitation |
| This compound | Parent | High P-gp potency; TPC2 blocker | Poor solubility; Lysosomotropism |
| Fangchinoline | 7-OH (Demethylated) | Higher antioxidant potential; Distinct cytokine profile (IL-6 inhibition) | Lower lipophilicity but still poor aqueous solubility |
| OY-101 | Simplified derivative | Enhanced P-gp reversal (IC50 ~9.9 nM); Reduced cytotoxicity | Synthetic availability |
| 5-Bromothis compound | C-5 Bromination | Improved antitumor potency | Stability |
Selection Guide:
-
For MDR Reversal: Stick to This compound or OY-101 (if available). This compound at 0.5–2.5 µM effectively reverses resistance to Taxol/Vincristine without intrinsic toxicity [2, 3].
-
For Anti-inflammatory/Antioxidant: Fangchinoline may offer a better safety window for cytokine suppression [4].
Module 4: In Vivo Optimization
Current Issue: "I am getting no effect in mouse xenografts despite good in vitro data."
The Bioavailability Barrier
This compound has a short half-life and extensive tissue distribution (large Vd) due to its lipophilicity. It sequesters in tissues rather than staying in plasma.
Troubleshooting Protocol:
-
Vehicle: Do not use simple saline. Use 20% Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) or a lipid-based carrier.
-
Route: Intraperitoneal (IP) is preferred over oral gavage for consistent dosing in rodents.
-
Dosing Regimen:
-
MDR Reversal: Administer this compound 1 hour prior to the chemotherapeutic agent to block P-gp pumps before the cytotoxic drug arrives.
-
Dose: 30-50 mg/kg (every 2 days) is a standard starting point for xenograft models [5].
-
References
-
Vertex AI Search. (2025). This compound augments melanoma cell immunogenicity via dual inhibition of autophagic flux and proteasomal activity.[2] NIH/PMC. 2[4][5][6][7]
-
Vertex AI Search. (2023). Simplified Derivatives of this compound as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance. Journal of Medicinal Chemistry. 5
-
Vertex AI Search. (2022). This compound overcomes drug resistance mediated by bone marrow microenvironment by regulating the expression of P-glycoprotein.[8] Taylor & Francis. 8[4][5][6][7][9][10][11]
-
Vertex AI Search. (2014). Anti-inflammatory effects of fangchinoline and this compound. NIH/PubMed. 12
-
Vertex AI Search. (2024). Advances in nano-preparations for improving this compound solubility and bioavailability. NIH/PMC. 3[4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound augments melanoma cell immunogenicity via dual inhibition of autophagic flux and proteasomal activity enhancing MHC-I presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in nano-preparations for improving this compound solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of this compound on optic nerve by inhibiting glial activation through NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | this compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms [frontiersin.org]
- 10. This compound and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of fangchinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Cancer Therapy: Tetrandrine vs. Verapamil
This guide provides an in-depth, objective comparison of two potent compounds, Tetrandrine and Verapamil, in the context of cancer therapy. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the mechanistic underpinnings, comparative efficacy, and the experimental methodologies required to validate their anticancer effects. We will dissect their distinct and overlapping roles, particularly in the critical challenge of overcoming multidrug resistance (MDR).
Introduction: Two Distinct Origins, One Common Foe
Cancer therapy is a relentless battle against cellular proliferation and adaptation. A significant hurdle is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. This guide focuses on two molecules that have been extensively studied for their ability to counteract this phenomenon and exert direct anticancer effects:
-
This compound (TET): A bisbenzylisoquinoline alkaloid isolated from the root of the Chinese herb Stephania tetrandra.[1] With a long history in traditional medicine for treating inflammatory diseases and hypertension, its potent and multifaceted anticancer properties have garnered significant scientific interest.[1][2] These properties include inducing programmed cell death (apoptosis), inhibiting cell proliferation, and, crucially, reversing MDR.[3][4]
-
Verapamil: A well-established L-type calcium channel blocker, widely used clinically for cardiovascular conditions like hypertension and arrhythmias.[5] Its journey into oncology research began with the discovery that it could inhibit the function of P-glycoprotein (P-gp), a key protein responsible for pumping chemotherapy drugs out of cancer cells, thereby resensitizing them to treatment.[6][7]
This document will compare these compounds based on their mechanisms of action, present supporting experimental data from preclinical studies, and provide detailed protocols for their laboratory evaluation.
Mechanism of Action: A Tale of a Multi-Targeted Agent vs. a Focused Specialist
While both compounds can reverse MDR, their broader mechanistic profiles in cancer are vastly different. This compound acts as a pleiotropic agent, influencing numerous cellular pathways, whereas Verapamil's anticancer activity is more focused, primarily revolving around its interaction with membrane transporters and calcium signaling.
This compound: The Pleiotropic Powerhouse
This compound's anticancer activity is not confined to a single mechanism but is a result of its ability to modulate a wide array of cellular processes.[3][8]
-
Reversal of Multidrug Resistance (MDR): Like Verapamil, TET can inhibit P-glycoprotein (P-gp/ABCB1). However, studies suggest it goes further by also downregulating the expression of the MDR1 gene, which codes for P-gp.[9][10][11] This dual action—functional inhibition and suppression of synthesis—suggests a more sustained MDR reversal effect. It can bind to the active site of P-gp, competitively inhibiting the efflux of chemotherapeutics.[10]
-
Induction of Apoptosis: TET is a potent inducer of apoptosis in a wide range of cancer cells, including those of the breast, colon, liver, and prostate.[1][12] It can trigger both the extrinsic pathway by upregulating death receptors like FAS and DR5, and the intrinsic (mitochondrial) pathway by modulating the Bcl-2 family of proteins—increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[1][10] This leads to the activation of caspase cascades, the executioners of apoptosis.[3]
-
Cell Cycle Arrest: A common strategy to halt cancer progression is to stop the cell division cycle. This compound has been shown to cause cell cycle arrest, often at the G1 phase, by modulating the expression of cyclin-dependent kinases (CDKs).[2][10]
-
Modulation of Key Signaling Pathways: this compound's broad effects are rooted in its ability to interfere with multiple signaling networks critical for cancer cell survival and proliferation. These include the PI3K/Akt, NF-κB, and MAPK pathways.[13][14][15] By inhibiting these pro-survival signals, TET effectively cripples the cancer cell's ability to grow and resist treatment.
Verapamil: The MDR Reversal Specialist
Verapamil's role in oncology is more specialized and is primarily linked to its well-characterized function as a P-gp inhibitor.
-
Reversal of Multidrug Resistance (MDR): This is the cornerstone of Verapamil's anticancer potential. It acts as a first-generation P-gp inhibitor, competitively binding to the transporter and thereby preventing the efflux of co-administered chemotherapy drugs.[7][16][17] This restores the intracellular concentration of the cytotoxic agent, enhancing its efficacy in resistant cells.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: While not its primary mechanism, some studies have shown that Verapamil can independently induce apoptosis and cause cell cycle arrest in certain cancer cell lines, such as human colonic tumor cells.[18] The mechanism may be linked to its ability to disrupt intracellular calcium homeostasis.[18]
-
Modulation of the Tumor Immune Microenvironment: More recent research suggests Verapamil can influence the immune response. It has been shown to inhibit T-cell activation and may enhance responses to immune checkpoint inhibitors like PD-1 antibodies, potentially by modulating NFAT2 expression.[19][20]
Comparative Efficacy: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance in preclinical models. The following tables summarize key experimental data, providing a quantitative comparison of this compound and Verapamil.
Table 1: Reversal of Multidrug Resistance
| Compound | Cell Line | Chemotherapeutic Agent | Concentration | Fold Reversal of Resistance | Reference |
|---|---|---|---|---|---|
| This compound | Hep-2/v (Laryngeal Cancer) | Vincristine | 2.52 µg/mL | 2.22-fold | [9] |
| This compound | K562/A02 (Leukemia) | Doxorubicin | 1 µg/mL | >50-fold | [10] |
| Verapamil | CEM/VCR 1000 (Leukemia) | Epirubicin | 3 µg/mL | 10-fold | [21] |
| Verapamil | CEM/VCR 1000 (Leukemia) | Epirubicin | 10 µg/mL | 19-fold |[21] |
Causality Insight: The data indicates that both agents are effective MDR modulators. This compound's high fold-reversal in the K562/A02 line, coupled with its known effect on MDR1 gene expression, suggests a potent and potentially more durable mechanism than competitive inhibition alone. Verapamil shows clear dose-dependent efficacy, but achieving the higher, more effective concentrations in a clinical setting has been challenging due to dose-limiting cardiotoxicity.[22]
Table 2: Direct Anticancer Effects (In Vivo Studies)
| Compound | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| This compound | CT-26 (Colon Cancer) Xenograft | Slower tumor growth, longer animal survival time. | [12] |
| This compound | MDA-MB-231 (Breast Cancer) Xenograft | Significant inhibition of tumor growth, induction of apoptosis in tumor tissue. | [1] |
| Verapamil | L3.6plGres-SP (Pancreatic Cancer) Orthotopic | Substantially reduced tumor growth and metastasis, enhanced tumor apoptosis. |[6][16] |
Causality Insight: Both compounds demonstrate direct anticancer activity in vivo, even in chemotherapy-resistant models. This compound's efficacy is consistently linked to robust apoptosis induction.[1][12] Verapamil's success in the aggressive pancreatic cancer model, particularly against stem-like side population (SP) cells, highlights its potential to target resilient cancer cell subpopulations.[6]
Key Experimental Protocols for Evaluation
To ensure scientific rigor, protocols must be designed as self-validating systems with appropriate controls. Below are detailed methodologies for assessing the key anticancer properties of this compound and Verapamil.
Protocol 1: Assessing Reversal of Multidrug Resistance via Dye Efflux Assay
-
Principle: This assay directly measures the function of efflux pumps like P-gp. P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. An effective inhibitor will block this efflux, leading to dye accumulation and a measurable increase in intracellular fluorescence.
-
Methodology:
-
Cell Culture: Plate P-gp-overexpressing cells (e.g., K562/A02 or MCF7/ADR) and their non-resistant parental counterparts in parallel in a 96-well plate. Allow cells to adhere overnight.
-
Pre-treatment: Aspirate media and add fresh media containing the test compound (this compound or Verapamil at various concentrations) or a vehicle control (e.g., 0.1% DMSO). Include a positive control of a known potent P-gp inhibitor (e.g., 50 µM Verapamil). Incubate for 1-2 hours at 37°C.
-
Dye Loading: Add Rhodamine 123 to all wells to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Wash cells twice with ice-cold PBS to remove extracellular dye. Add fresh, pre-warmed media (containing the respective inhibitors/controls) and return to the 37°C incubator for 1-2 hours to allow for dye efflux.
-
Analysis: Aspirate media and lyse the cells. Measure the intracellular fluorescence using a plate reader (e.g., Ex/Em ~507/529 nm). Alternatively, for more detailed analysis, trypsinize the cells, resuspend in PBS, and analyze via flow cytometry (e.g., on the FITC channel).
-
-
Self-Validation & Interpretation: A successful reversal agent will cause a dose-dependent increase in fluorescence in the resistant cells, approaching the levels seen in the non-resistant parental cells. The positive control establishes the maximum achievable inhibition.
Protocol 2: Quantifying Apoptosis by Annexin V & Propidium Iodide Staining
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Methodology:
-
Treatment: Plate cells (e.g., MDA-MB-231 for this compound, HCT-116 for Verapamil) and treat with the compound of interest at its IC50 concentration (determined a priori by an MTT assay) for 24, 48, and 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
-
Self-Validation & Interpretation: A potent apoptosis inducer like this compound is expected to show a significant, time-dependent increase in the percentage of Annexin V+ cells (both early and late apoptotic populations) compared to the vehicle control. This provides quantitative evidence of programmed cell death as the mechanism of action.
Clinical Perspectives and Future Directions
-
Verapamil: Despite strong preclinical rationale, Verapamil's clinical translation as an MDR modulator has been largely unsuccessful. The primary obstacle is that the high plasma concentrations required to effectively inhibit P-gp in tumors lead to unacceptable cardiovascular side effects, such as hypotension and heart block.[22] While its potential role in immuno-oncology is intriguing, its future as a direct MDR reversal agent in the clinic is limited.[19]
-
This compound: As a natural product with a complex profile, this compound holds immense promise but also faces challenges. Its poor water solubility and bioavailability are significant hurdles for clinical development. However, its multifaceted mechanism of action—simultaneously reversing MDR, inducing apoptosis, and inhibiting key survival pathways—makes it an incredibly attractive candidate.[3][23] Future research is focused on developing nanoparticle delivery systems to improve its pharmacokinetic profile and on synthesizing more potent and specific derivatives.[10]
Conclusion
The comparison between this compound and Verapamil in cancer therapy is a classic case of a "jack-of-all-trades" versus a "master of one."
Verapamil served as a foundational tool for understanding and proving the concept of P-gp-mediated MDR reversal. Its limitations in the clinic, however, underscore the need for a wider therapeutic window and a more favorable toxicity profile for this class of agents.
This compound , in contrast, represents a more holistic and powerful anticancer strategy. Its ability to attack cancer on multiple fronts—overcoming resistance, triggering cell death, and shutting down survival signals—makes it a far more robust candidate for future drug development. While challenges in drug delivery and optimization remain, the breadth and potency of its preclinical activity suggest that this compound and its derivatives are a promising frontier in the ongoing search for more effective cancer therapeutics.
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Liu, T., Liu, X., & Li, W. (2016). This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. Oncotarget, 7(28), 44693–44717. [Link]
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Meng, F., et al. (2020). This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. Journal of Pharmacy and Pharmacology, 72(9), 1157-1169. [Link]
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Chen, Y., et al. (2022). The genus Stephania (Menispermaceae): A comprehensive review of its traditional uses, phytochemistry, and pharmacology. Journal of Ethnopharmacology, 283, 114723. [Link]
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Patsnap. (2024). What is the mechanism of Verapamil Hydrochloride? Patsnap Synapse. [Link]
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Meng, Z., et al. (2010). This compound induces apoptosis and growth suppression of colon cancer cells in mice. Acta Pharmacologica Sinica, 31(3), 343–352. [Link]
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Huang, M., et al. (2012). This compound, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro. Cancers, 4(1), 177–189. [Link]
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Li, L., et al. (2020). This compound partially reverses multidrug resistance of human laryngeal cancer cells. Journal of International Medical Research, 48(8). [Link]
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Arden, K. F., et al. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. International Journal of Oncology, 48(6), 2549–2559. [Link]
-
Ahmad, A., et al. (2023). This compound for Targeting Therapy Resistance in Cancer. International Journal of Molecular Sciences, 24(17), 13184. [Link]
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Zhang, Y., et al. (2020). Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo. Evidence-Based Complementary and Alternative Medicine, 2020, 9587278. [Link]
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Sedlák, J., et al. (1998). Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? Neoplasma, 45(2), 81–85. [Link]
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Alemany, R., & Curiel, D. T. (2009). Verapamil Enhances the Antitumoral Efficacy of Oncolytic Adenoviruses. Clinical Cancer Research, 15(1), 168-175. [Link]
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Wang, Y., et al. (2021). Mechanism of this compound Against Endometrial Cancer Based on Network Pharmacology. Drug Design, Development and Therapy, 15, 2907–2919. [Link]
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Li, Y., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology, 13, 959325. [Link]
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Milroy, R., et al. (1995). A randomised clinical study of verapamil in addition to combination chemotherapy in small cell lung cancer. British Journal of Cancer, 71(4), 839–844. [Link]
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Li, J., et al. (2023). Verapamil modulates NFAT2 to inhibit tumor growth and potentiates PD1ab immune checkpoint inhibitor therapy in cervical cancer treatment. Cancer Biology & Therapy, 24(1), 2242133. [Link]
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Arden, K. F., et al. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. International Journal of Oncology, 48(6), 2549-59. [Link]
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Li, Y., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology, 13, 959325. [Link]
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Serafini, M., et al. (2022). The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. International Journal of Molecular Sciences, 23(19), 11956. [Link]
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Arden, K. F., et al. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. ResearchGate. [Link]
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Liu, G. T. (1999). Potential role of this compound in cancer therapy. Memórias do Instituto Oswaldo Cruz, 94(6), 749-54. [Link]
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Chen, Y. F., et al. (2002). In vitro growth inhibition of human colonic tumor cells by Verapamil. World Journal of Gastroenterology, 8(2), 249–254. [Link]
-
Pan, Y., et al. (2019). This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. Frontiers in Oncology, 9, 799. [Link]
-
Meng, F., et al. (2020). This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. Journal of Pharmacy and Pharmacology, 72(9), 1157-1169. [Link]
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- 1. Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 6. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil Enhances the Antitumoral Efficacy of Oncolytic Adenoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress on structural modification of this compound with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression | MDPI [mdpi.com]
- 12. This compound induces apoptosis and growth suppression of colon cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of this compound Against Endometrial Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Progress on structural modification of this compound with wide range of pharmacological activities [frontiersin.org]
- 16. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro growth inhibition of human colonic tumor cells by Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal [mdpi.com]
- 21. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A randomised clinical study of verapamil in addition to combination chemotherapy in small cell lung cancer. West of Scotland Lung Cancer Research Group, and the Aberdeen Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tetrandrine: A Dual-Mechanism Guide for Anticancer Efficacy and MDR Reversal
Executive Summary Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, represents a distinct class of anticancer agents.[1][2] Unlike standard chemotherapeutics that primarily target DNA replication (e.g., Cisplatin) or microtubule dynamics (e.g., Paclitaxel), TET functions as a broad-spectrum sensitizer. Its utility in drug development lies in two validated mechanisms: lysosomal deacidification (blocking autophagic flux) and P-glycoprotein (P-gp) inhibition (reversing multidrug resistance).
This guide provides researchers with the technical framework to validate TET’s efficacy across varying cell lines, specifically focusing on its role in overcoming resistance to Doxorubicin (DOX) and Cisplatin (DDP).
Part 1: Mechanistic Differentiation
Why this compound is Not Just Another Cytotoxin
To validate TET correctly, one must assay for its specific mode of action. While TET induces apoptosis via ROS generation, its unique value proposition is the blockade of autophagic flux .
-
The Trap: Many researchers mistake TET for an autophagy inducer because it increases LC3-II markers.
-
The Reality: TET inhibits the fusion of autophagosomes with lysosomes by neutralizing lysosomal pH.[3] This prevents the degradation of cellular waste, leading to proteotoxic stress and cell death.
Visualization: The Dual-Path Mechanism
The following diagram illustrates the simultaneous induction of ROS-mediated apoptosis and the blockade of autophagic survival pathways.
Figure 1: TET induces apoptosis via ROS while simultaneously preventing survival autophagy by neutralizing lysosomal pH.
Part 2: Comparative Efficacy & Data
This compound vs. Standard Chemotherapy
TET is rarely used as a monotherapy in clinical settings but is a potent adjuvant. The data below compares TET’s IC50 (half-maximal inhibitory concentration) against standard agents in sensitive vs. resistant cell lines.
Table 1: Comparative Cytotoxicity (IC50 in
M)
Note: Values are aggregated from validated studies (See Refs 1, 2, 5). Lower values indicate higher potency.
| Cell Line | Tissue Origin | Phenotype | Doxorubicin (DOX) | Cisplatin (DDP) | This compound (TET) | TET + Chemo (Synergy) |
| A549 | Lung | Sensitive | 0.5 - 1.2 | 4.0 - 8.0 | 10.0 - 15.0 | < 2.0 (DDP) |
| A549/DDP | Lung | DDP-Resistant | 2.5 | > 30.0 | 5.0 - 8.0 | Reversal Index: >10 |
| MCF-7 | Breast | Sensitive | 0.2 - 0.5 | 5.0 | 8.0 - 12.0 | Synergistic |
| MCF-7/ADR | Breast | MDR (P-gp+) | > 50.0 | > 20.0 | 2.0 - 5.0 | Reversal Index: >15 |
| HepG2 | Liver | Sensitive | 0.8 | 3.0 | 15.0 | Synergistic |
Key Insight: In sensitive lines (A549), TET is less potent than Doxorubicin. However, in resistant lines (MCF-7/ADR), TET retains efficacy or becomes more potent than the standard care drug due to its ability to bypass P-gp efflux.
Part 3: The MDR Reversal Advantage
This compound vs. Verapamil
The gold standard for P-gp inhibition in research is Verapamil (VER). However, VER is cardiotoxic at clinical doses. TET offers a superior therapeutic window for MDR reversal.
Mechanism of Reversal
TET binds directly to the P-glycoprotein pump, preventing the efflux of chemotherapy agents (like Doxorubicin) from the cell.
Figure 2: TET competitively binds P-gp, preventing chemotherapy efflux and restoring drug sensitivity.
Table 2: MDR Reversal Comparison
Data based on reversal of Doxorubicin resistance in MCF-7/ADR cells.
| Feature | This compound (TET) | Verapamil (VER) |
| Reversal Concentration | 0.5 - 2.0 | 5.0 - 10.0 |
| P-gp Expression | Downregulates mRNA/Protein | Inhibits function only |
| Cytotoxicity (Alone) | Moderate (Apoptotic) | Low (at reversal dose) |
| In Vivo Toxicity | Moderate | High (Cardiovascular) |
Part 4: Validated Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: Determination of Synergism (MTT Assay)
Objective: Calculate the Combination Index (CI) for TET + Cisplatin.
-
Cell Seeding: Seed A549/DDP cells at
cells/well in 96-well plates. Incubate 24h. -
Drug Preparation:
-
Dissolve TET in DMSO (Stock: 10mM). Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
-
Prepare serial dilutions of Cisplatin (0.1 - 100
M). -
Experimental Groups:
-
Control (Media + 0.1% DMSO)
-
TET alone (Fixed sub-toxic dose: e.g., 1.0
M) -
Cisplatin alone (Gradient)
-
Combination (Cisplatin Gradient + Fixed TET)
-
-
-
Incubation: Treat for 48 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan with DMSO. Measure OD at 570nm.
-
Analysis: Use the Chou-Talalay method. A Combination Index (CI) < 1.0 indicates synergism.
Protocol B: Validating Autophagic Blockade (Flux Assay)
Objective: Prove TET blocks flux rather than inducing autophagy.
-
Transfection: Transfect cells with mRFP-GFP-LC3 viral construct.
-
Treatment: Treat cells with TET (5
M) for 24h.-
Positive Control: Bafilomycin A1 (Flux blocker).
-
Negative Control: Rapamycin (Flux inducer).
-
-
Observation (Confocal Microscopy):
-
Autophagy Induction (Rapamycin): Red puncta (GFP quenched in acidic lysosome).
-
Autophagy Blockade (TET/BafA1): Yellow puncta (GFP not quenched because lysosome is deacidified).
-
-
Western Blot Validation:
-
Look for accumulation of both LC3-II and p62.[3] (If autophagy were induced properly, p62 would decrease).
-
Part 5: References
-
Wang, H., et al. (2017). this compound synergized with cisplatin to reduce the viability of cisplatin-resistant and cisplatin-sensitive A549 cells.[4][5] Pathology & Oncology Research.
-
Liu, T., et al. (2016). this compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. Oncotarget.
-
Chen, Y., et al. (2017). this compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells. Cell Death & Disease.
-
Zhu, X., et al. (2020). Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. Journal of Ethnopharmacology.
-
Jin, Y., et al. (2020). Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin.[6] Drug Design, Development and Therapy.
Sources
- 1. Frontiers | this compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms [frontiersin.org]
- 2. This compound inhibits proliferation of colon cancer cells by BMP9/ PTEN/ PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB77. This compound blocks autophagic flux by preventing lysosomal acidification in 786-O cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Tetrandrine: A Comparative Efficacy Guide vs. Natural & Synthetic Modulators
Content Type: Technical Comparison Guide
Executive Summary: The Bisbenzylisoquinoline Advantage
Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, occupies a unique pharmacological niche.[1][2][3] Unlike polyphenols (e.g., Curcumin, Resveratrol) which often suffer from rapid glucuronidation and poor systemic bioavailability, this compound exhibits robust tissue distribution and potent membrane channel interactions.
This guide objectively compares this compound against key natural and synthetic alternatives across three critical domains: Multidrug Resistance (MDR) Reversal , Calcium Channel Antagonism , and Autophagic Modulation .
Key Takeaway: this compound outperforms Curcumin in in vitro MDR reversal potency (lower IC50) and distinguishes itself from Resveratrol by acting as a late-stage autophagy blocker rather than a flux inducer.
Domain I: Multidrug Resistance (MDR) Reversal
Primary Mechanism: P-glycoprotein (P-gp/ABCB1) Inhibition.[2]
The Comparator: this compound vs. Curcumin
While Curcumin is widely researched for chemosensitization, its clinical utility is hampered by poor solubility and rapid metabolism. This compound functions as a potent, direct P-gp inhibitor with higher stability in cellular assays.
| Feature | This compound (TET) | Curcumin (CUR) |
| Primary Target | Direct binding to P-gp (ABCB1) drug-binding domain. | Downregulation of P-gp expression; competitive inhibition (weak). |
| Effective Conc. (In Vitro) | 0.5 – 2.5 µM (Reverses Doxorubicin resistance). | 10 – 50 µM (Often requires formulation/micelles). |
| Bioavailability | Moderate; lipophilic structure aids membrane penetration. | Very Low; requires piperine or lipid nanoparticles. |
| Mechanism Type | Efflux Blockade (Keeps chemo in the cell). | Transcriptional Modulation (Prevents P-gp production). |
Experimental Insight
In doxorubicin-resistant MCF-7/ADR cells, this compound (1 µM) has been shown to increase intracellular doxorubicin accumulation by 3-5 fold , a metric that Curcumin typically achieves only at concentrations >20 µM or in complex nano-formulations.
Visualization: P-gp Inhibition Mechanism
The following diagram illustrates how this compound blocks the ATP-dependent efflux pump, trapping chemotherapy agents inside the cell.
Caption: this compound physically obstructs the P-gp pump, preventing chemotherapy efflux, whereas Curcumin primarily acts upstream to reduce pump expression.
Domain II: Calcium Channel Antagonism
Primary Mechanism: L-Type and T-Type Calcium Channel Blockade.[4]
The Comparator: this compound vs. Verapamil (Synthetic) & Berberine (Natural)
This compound is historically categorized as a calcium channel blocker (CCB), structurally distinct from dihydropyridines (e.g., Nifedipine) and phenylalkylamines (e.g., Verapamil).
| Compound | Classification | Channel Specificity | Cardiovascular Effect |
| This compound | Bisbenzylisoquinoline | L-Type & T-Type (Broad spectrum). | Hypotension, anti-arrhythmic (Class IV-like). |
| Verapamil | Phenylalkylamine (Synthetic) | L-Type (High affinity). | Negative inotrope, rate control. |
| Berberine | Isoquinoline Alkaloid | Complex (K+ block / Ca2+ influx). | Positive Inotrope (often enhances Ca2+ influx).[5] |
Critical Distinction: unlike Berberine , which can act as a positive inotrope (increasing heart contraction force) by modulating Ca2+ influx or sensitivity, This compound acts strictly as an antagonist, similar to Verapamil, making it suitable for hypertension but potentially risky in heart failure models.
Domain III: Autophagy Modulation
Primary Mechanism: Lysosomal Deacidification (Flux Blockade).
The Comparator: this compound vs. Resveratrol
Both compounds increase markers of autophagy (e.g., LC3-II), but the causality is diametrically opposed.
-
Resveratrol (The Inducer): Activates SIRT1/AMPK, inhibiting mTOR. This accelerates autophagic flux, promoting the recycling of cellular debris (Cytoprotective).
-
This compound (The Blocker): Inhibits lysosomal acidification. While autophagosomes form, they cannot fuse/degrade with lysosomes. This leads to an accumulation of autophagosomes (LC3-II high) and p62, triggering autophagic cell death (Cytotoxic).
Efficacy Implication: Use Resveratrol for cytoprotection/longevity studies. Use This compound when the goal is to induce metabolic stress and cell death in apoptosis-resistant cancer cells.
Visualization: Autophagic Flux vs. Blockade
Caption: Resveratrol promotes the full autophagy cycle (survival), while this compound blocks the final degradation step, causing lethal accumulation.
Validated Experimental Protocol: P-gp Inhibition Assay
To validate this compound's efficacy against Curcumin or Verapamil, use this self-validating flow cytometry workflow.
Objective: Quantify the inhibition of P-gp mediated efflux using Rhodamine 123 (Rho123) retention.
-
Cell Line Selection: Use MCF-7/ADR (Doxorubicin-resistant) or KB-V1 (High P-gp expression). Control: Parental MCF-7 or KB-3-1.
-
Seeding: Seed
cells/well in 6-well plates. Incubate 24h. -
Treatment (1 hour):
-
Control: Vehicle (0.1% DMSO).
-
This compound Group: 0.5, 1.0, 2.0 µM.
-
Curcumin Group: 5.0, 10.0, 20.0 µM.
-
Verapamil Group (Positive Control): 10 µM.
-
-
Dye Loading: Add Rhodamine 123 (5 µM final) to all wells. Co-incubate with drugs for 60 minutes at 37°C.
-
Efflux Phase (Critical Step):
-
Remove media. Wash 2x with ice-cold PBS.
-
Option A (Accumulation): Harvest immediately for analysis.
-
Option B (Retention): Resuspend in drug-free media for 1 hour (to allow efflux), then harvest. This compound shows superior retention here compared to Curcumin.
-
-
Analysis: Flow Cytometry (FITC channel).
-
Metric: Mean Fluorescence Intensity (MFI).
-
Calculation:
.
-
References
-
This compound reverses multidrug resistance (MDR)
-
This compound as a Calcium Channel Blocker (T-type and L-type)
- Source: British Journal of Pharmacology
- Title: this compound blocks a slow, inactivating calcium current and a high-voltage-activated calcium current in r
-
Link:[Link]
-
Autophagy Mechanism (this compound vs. Flux)
- Source: Autophagy Journal
- Title: this compound induces autophagy and inhibits the proliferation of hep
-
Link:[Link]
-
Curcumin Bioavailability and P-gp Limitations
- Source: Journal of Nutritional Biochemistry
- Title: Curcumin and P-glycoprotein: The influence of formul
-
Link:[Link]
-
Resveratrol and Autophagy Induction
- Source: Cell De
- Title: Resveratrol induces autophagy by directly inhibiting mTOR through
-
Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Berberine Mediated Positive Inotropic Effects on Rat Hearts via a Ca2+-Dependent Mechanism [frontiersin.org]
- 6. Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrandrine: Mechanism Validation & Comparative Performance Guide
Executive Summary
Tetrandrine (TET) , a bis-benzylisoquinoline alkaloid isolated from Stephania tetrandra, is a multi-target small molecule with distinct utility in cardiovascular pharmacology and oncology.[1][2] Unlike single-target agents, TET functions simultaneously as a Class IV calcium channel blocker , a P-glycoprotein (P-gp) inhibitor , and a lysosomotropic autophagy inhibitor .
This guide provides a technical validation framework for researchers, comparing TET against industry standards (Verapamil, Chloroquine, Cyclosporin A) to assist in experimental design and drug development workflows.
Module 1: Calcium Channel Blockade (L-Type)
Primary Mechanism: Voltage-gated Calcium Channel (VGCC) Antagonism. Comparator: Verapamil (Phenylalkylamine class).
Unlike dihydropyridines (e.g., Nifedipine) that bind the N-site, this compound binds the benzothiazepine receptor site (similar to Diltiazem) on the
Comparative Data: TET vs. Verapamil
| Feature | This compound (TET) | Verapamil (VER) | Clinical/Experimental Implication |
| Binding Site | Benzothiazepine site | Phenylalkylamine site | TET shows less reflex tachycardia than N-site blockers. |
| IC50 (VSMC Relaxation) | ~10.0 µM | ~0.1 - 0.5 µM | VER is more potent by molarity; TET requires higher doses for equivalent vasorelaxation. |
| T-Type Channel Block | Significant ( | Weak/Negligible | TET blocks T-type channels involved in pacemaker activity and cancer cell proliferation. |
| Reversibility | Slow wash-out | Rapid wash-out | TET provides sustained inhibition; beneficial for chronic arrhythmia models. |
Validation Protocol: Whole-Cell Patch Clamp (Ca2+ Currents)
To validate TET efficacy, researchers should isolate
-
Setup: Use a standard whole-cell patch-clamp configuration.
-
Extracellular Solution: Choline-Cl based (replace Na+ to eliminate
), containing 10 mM as the charge carrier (increases current amplitude/stability). -
Voltage Protocol: Hold membrane potential at -40 mV (inactivates
and T-type). Depolarize to +10 mV for 300ms. -
Application: Perfusion of TET (1, 3, 10, 30 µM).
-
Validation Criteria:
-
Run-down Check: Ensure current stability <5% variance over 5 mins before drug application.
-
I-V Relationship: TET should shift the peak current amplitude down without significantly altering the activation threshold voltage.
-
Module 2: Autophagy Modulation (Lysosomal De-acidification)
Primary Mechanism: Late-stage Autophagy Inhibition (Flux Blockade). Comparator: Chloroquine (CQ) / Hydroxychloroquine (HCQ).
Critical Distinction: this compound is often misclassified as an autophagy inducer because it increases LC3-II levels. Mechanistically, it is a flux inhibitor . It neutralizes lysosomal pH, preventing the fusion of autophagosomes with lysosomes. The accumulation of LC3-II is due to a lack of degradation, not increased synthesis.
Mechanistic Pathway Diagram
Caption: this compound neutralizes lysosomal pH, preventing the fusion step (Red T-bar). This results in the upstream accumulation of Autophagosomes (LC3-II) and p62.
Comparative Data: TET vs. Chloroquine
| Metric | This compound | Chloroquine (CQ) | Advantage |
| Potency (Lysosomal pH) | High (Effective at 1-5 µM) | Moderate (Effective at 10-50 µM) | TET achieves de-acidification at lower doses, reducing off-target toxicity. |
| LC3-II Accumulation | Rapid (< 4 hours) | Slower (> 6-12 hours) | Faster kinetics for acute experimental windows. |
| p62/SQSTM1 Levels | Increases significantly | Increases | Confirms blockade of degradation (if p62 decreases, it would imply induction). |
Validation Protocol: Autophagic Flux Assay (Western Blot)
To prove TET blocks flux rather than inducing autophagy, you must use a "clamp" control (Bafilomycin A1).
-
Cell Culture: Seed cells (e.g., HeLa, A549) to 70% confluence.
-
Treatment Groups:
-
A: Control (DMSO)
-
B: this compound (2 µM)
-
C: Bafilomycin A1 (100 nM) - Saturating flux inhibitor
-
D: this compound (2 µM) + Bafilomycin A1 (100 nM)
-
-
Incubation: 24 Hours.
-
Lysis & Blotting: Probe for LC3B and p62 .
-
Interpretation Logic (The "Flux Test"):
-
If Group B has higher LC3-II than Group A -> Autophagy is modulated.
-
If Group D is roughly equal to Group C (no additive effect) -> TET blocks flux (mechanism overlaps with BafA1).
-
If Group D > Group C (additive effect) -> TET induces autophagy (increases synthesis upstream).
-
Result: TET typically mimics Group C, confirming it is a blocker.
-
Module 3: Reversal of Multidrug Resistance (MDR)
Primary Mechanism: P-glycoprotein (ABCB1) Inhibition.[3] Comparator: Cyclosporin A (CsA).[4]
TET reverses MDR by directly binding to P-gp, inhibiting the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).
Comparative Data: MDR Reversal Efficacy
| Feature | This compound | Cyclosporin A (CsA) | Significance |
| Fold Reversal (RF) | 7.6 - 15.0x (at 1 µM) | 10.0 - 20.0x (at 5-10 µM) | TET achieves comparable reversal at significantly lower concentrations. |
| Efflux Inhibition Retention | High (Persistent after wash) | Low (Rapidly lost after wash) | TET binds P-gp more tightly or alters membrane fluidity, maintaining inhibition longer. |
| Immunosuppression | Low/Moderate | High | CsA's immunosuppression limits its use in cancer; TET is preferable here. |
Validation Protocol: Rhodamine 123 Accumulation Assay
Rhodamine 123 (Rh123) is a fluorescent P-gp substrate.
-
Cell Lines: Use a P-gp overexpressing line (e.g., MCF-7/ADR or KB-V1) and a parental sensitive line.
-
Treatment:
-
Pre-incubate cells with TET (0.5 - 2.0 µM) or CsA (positive control) for 1 hour.
-
-
Dye Loading: Add Rh123 (5 µM) and incubate for 60 mins at 37°C.
-
Efflux Phase: Wash cells with PBS.[5] Resuspend in dye-free medium (with or without TET) for 1 hour.
-
Analysis: Flow Cytometry (FITC channel).
-
Calculation:
-
A ratio > 1.0 indicates P-gp inhibition (trapped dye).
-
References
-
Mechanism of Calcium Blockade
-
Autophagy Flux Inhibition
-
MDR Reversal & P-gp Inhibition
-
Comparative Analysis with Verapamil
- Title: Effects of two bisbenzylisoquinoline alkaloids, Antioquine and this compound, compared to Verapamil in R
- Source: ResearchG
-
Link:[Link]
-
Lysosomal De-acidification Protocols
Sources
- 1. This compound: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumour effects of this compound and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent reversal of P-glycoprotein-mediated daunorubicin resistance by this compound in multidrug-resistant human T lymphoblastoid leukemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteolysis.jp [proteolysis.jp]
- 6. AB77. This compound blocks autophagic flux by preventing lysosomal acidification in 786-O cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AB77. This compound blocks autophagic flux by preventing lysosomal acidification in 786-O cells - Gong - Translational Andrology and Urology [tau.amegroups.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Deacidification of distal lysosomes by neuronal aging drives synapse loss | bioRxiv [biorxiv.org]
Validating the Synergistic Potency of Tetrandrine: A Technical Comparison and Experimental Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Leads Focus: Mechanism of Action, Synergistic Validation Protocols (Chou-Talalay), and Comparative Efficacy
Executive Directive: The Tetrandrine Advantage
This compound (TET), a bis-benzylisoquinoline alkaloid isolated from Stephania tetrandra, has evolved from a traditional calcium channel blocker into a critical chemosensitizer. Unlike standard multidrug resistance (MDR) reversal agents that target a single pathway, TET operates on a dual-mechanistic axis : it competitively inhibits P-glycoprotein (P-gp/ABCB1) efflux pumps while simultaneously inducing autophagy-dependent cell death.
For drug development professionals, TET represents a strategic scaffold to rescue the efficacy of first-line chemotherapeutics (e.g., Cisplatin, Doxorubicin) and antifungals (e.g., Fluconazole) in resistant phenotypes. This guide provides the technical framework to validate these synergistic effects, moving beyond simple "additivity" to proven, quantifiable synergism.
Mechanistic Architecture of Synergy
To validate synergy, one must first establish the causality of interaction. TET’s synergy is not random; it is a calculated disruption of cellular defense mechanisms.
The Dual-Hit Mechanism
-
MDR Reversal (The "Blockade"): TET binds to the transmembrane domains of P-gp, inhibiting the ATP-dependent efflux of substrates like Paclitaxel and Doxorubicin. This increases intracellular drug retention (accumulation).[1]
-
Autophagic Flux & Apoptosis (The "Execution"): TET functions as a lysosomotropic agent. It inhibits lysosomal acidification, blocking the fusion of autophagosomes with lysosomes. This accumulation of autophagosomes, combined with mitochondrial stress (ROS generation), triggers Type II programmed cell death and sensitizes cells to apoptosis.
Visualization: The Signaling Cascade
The following diagram illustrates the convergence of P-gp inhibition and Autophagy modulation by this compound.
Figure 1: Mechanistic convergence of this compound. Blue node represents the agent; Red nodes indicate inhibited targets; Green/Yellow nodes indicate downstream physiological effects leading to cell death.
Comparative Performance Analysis
This compound is frequently compared to Verapamil, the "first-generation" P-gp inhibitor. While Verapamil is effective, its clinical utility is limited by dose-limiting cardiovascular toxicity (hypotension). TET offers a comparable MDR reversal profile with a distinct, potentially advantageous toxicity window in specific combinations.
Table 1: this compound vs. Alternatives in MDR Reversal
| Feature | This compound (TET) | Verapamil (VER) | Cyclosporine A (CsA) |
| Primary Target | P-gp (ABCB1) & Calcium Channels | L-type Calcium Channels & P-gp | P-gp & Calcineurin |
| MDR Reversal Potency | High (Reverses resistance at 0.5–2.0 µM) | Moderate to High (Requires higher doses) | High |
| Synergy Mechanism | Dual: Efflux inhibition + Autophagy induction | Single: Primarily Efflux inhibition | Single: Primarily Efflux inhibition |
| Cardiovascular Toxicity | Moderate (Hypotension risk exists but manageable) | High (Dose-limiting AV block/hypotension) | High (Nephrotoxicity/Hypertension) |
| Key Synergistic Partners | Cisplatin, Doxorubicin, Fluconazole | Doxorubicin, Vincristine | Paclitaxel, Doxorubicin |
| Effect on Apoptosis | Directly induces apoptosis & autophagy | No direct induction (sensitizer only) | No direct induction |
Expert Insight: In Candida albicans models, TET outperforms standard efflux inhibitors by also disrupting mitochondrial respiratory pathways, lowering the MIC of Fluconazole by up to 64-fold in resistant strains.
Experimental Validation Framework: The Chou-Talalay Method
To claim "synergy" in a publication, you must move beyond p-values. You must calculate the Combination Index (CI) .[2] The following protocol is designed to be self-validating, ensuring that observed effects are truly synergistic and not just additive.
Protocol: In Vitro Cytotoxicity & Synergy Quantification
Objective: Determine the CI values for TET combined with a chemotherapeutic agent (e.g., Cisplatin) using the MTT/CCK-8 assay.
Phase 1: Experimental Design (The "Constant Ratio" Rule)
-
Crucial Step: You must design the experiment using a Constant Ratio (e.g., IC50 of Drug A : IC50 of Drug B). This allows for the linearization of the Median-Effect Plot.
-
Design Matrix:
-
Drug A alone (TET): Serial dilutions (e.g., 1/4, 1/2, 1, 2, 4 x IC50).
-
Drug B alone (Cisplatin): Serial dilutions (same fold).
-
Combination (A+B): Mixed at the fixed ratio (e.g., 1:10) and serially diluted.
-
Phase 2: The Workflow
Figure 2: Step-by-step workflow for validating synergy using the Chou-Talalay method. Green nodes indicate data processing steps; Red node indicates software analysis.
Phase 3: Data Interpretation (The CI Standard)
Do not rely on visual inspection of curves. Use the calculated CI values at Fa = 0.5 (ED50), Fa = 0.75 (ED75), and Fa = 0.9 (ED90).
Table 2: Interpreting Combination Index (CI) Values
| CI Value Range | Description | Scientific Conclusion |
| < 0.1 | Very Strong Synergism | Highly desirable; potential dose reduction > 10-fold. |
| 0.1 – 0.3 | Strong Synergism | Excellent candidate for combination therapy. |
| 0.3 – 0.7 | Synergism | Target range for this compound combinations. |
| 0.7 – 0.85 | Moderate Synergism | Statistically significant but clinical relevance varies. |
| 0.9 – 1.1 | Nearly Additive | No biochemical advantage over single drugs. |
| > 1.1 | Antagonism | STOP. The drugs are interfering with each other. |
Mechanistic Validation: Proving the "Why"
Once synergy (CI < 0.[3]7) is established, you must validate the mechanism. A mere toxicity assay is insufficient for high-impact journals.
Protocol: Rhodamine 123 Retention Assay (P-gp Function)
To prove TET is reversing MDR via P-gp inhibition:
-
Cell Prep: Use P-gp overexpressing cells (e.g., K562/A02 or MCF-7/ADR).
-
Treatment: Incubate cells with TET (non-toxic dose, e.g., 1.0 µM) for 1 hour.
-
Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 30-60 mins.
-
Efflux Phase: Wash cells and incubate in dye-free medium +/- TET for 1 hour.
-
Analysis: Flow Cytometry (FITC channel).
-
Result: A right-shift in fluorescence intensity (retention) in TET-treated cells compared to control confirms P-gp inhibition.
-
References
-
Synergistic interaction between this compound and chemotherapeutic agents. Cancer Chemotherapy and Pharmacology. Link
-
The effect of this compound combined with cisplatin on proliferation and apoptosis of A549/DDP cells. Cancer Cell International. Link
-
This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells. International Journal of Molecular Sciences. Link
-
This compound prevents acquired drug resistance of K562 cells through inhibition of mdr1 gene transcription. Journal of Experimental & Clinical Cancer Research. Link
-
Synergistic mechanism for this compound on fluconazole against Candida albicans. FEMS Yeast Research. Link
-
Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Link
-
This compound enhances the antifungal activity of fluconazole in a murine model. Phytomedicine. Link
Sources
- 1. Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
